9(Z),11(Z)-Octadecadienoic acid
Description
(9Z,11Z)-9,11-Octadecadienoic acid has been reported in Carthamus oxyacanthus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9Z,11Z)-octadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-QRLRYFCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873031 | |
| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-70-7, 1839-11-8 | |
| Record name | 9,11-Octadecadienoic acid, (9Z,11Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Octadecadienoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11-Octadecadienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,11-OCTADECADIENOIC ACID, (9Z,11Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMD9I3JF0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Biological Activity of 9(Z),11(Z)-Octadecadienoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9(Z),11(Z)-Octadecadienoic acid is a geometric isomer of conjugated linoleic acid (CLA), a family of polyunsaturated fatty acids that have garnered significant scientific interest for their diverse biological activities. While research has explored the anti-inflammatory, anti-cancer, and metabolic regulatory properties of the CLA family, detailed, isomer-specific data for this compound is limited in the current scientific literature. The majority of in-depth mechanistic studies have focused on the most abundant natural isomer, 9(Z),11(E)-octadecadienoic acid (rumenic acid).
This technical guide provides a comprehensive overview of the known biological activities of this compound, presents the available quantitative data, and details relevant experimental protocols. To provide a broader context for its potential biological functions, this guide also includes a detailed examination of the well-documented activities of the closely related and extensively studied 9(Z),11(E) isomer, particularly its effects on key signaling pathways. This comparative approach is intended to inform future research and drug development efforts targeting this class of lipid molecules.
Introduction to this compound
This compound is a specific stereoisomer of conjugated linoleic acid (CLA). CLAs are characterized by two conjugated double bonds in their 18-carbon fatty acid chain.[1] The geometry of these double bonds—in this case, both in the cis (Z) configuration—is a critical determinant of the molecule's biological function.[1] Preliminary research suggests that, like other CLAs, the 9(Z),11(Z) isomer may possess antioxidant, anti-inflammatory, and antineoplastic properties.[1] However, its activity is often compared to other isomers, most notably 9(Z),11(E)-CLA, which is the most prevalent form found in ruminant-derived food products.[2]
Biological Activity of this compound
Direct research on the 9(Z),11(Z) isomer is sparse. However, a few key studies provide quantitative and comparative data on its anti-cancer effects.
Anti-Cancer Activity
The primary quantitative data available for this compound relates to its antitumor activity. It has been shown to be active with a reported half-maximal effective concentration (EC50) of 446.1 µM.[3][4]
In a study comparing the apoptotic effects of different CLA isomers on human colon cancer (Caco-2) cells, the 9(E),11(E)-CLA isomer was found to induce the strongest apoptosis. While this study included the 9(Z),11(Z) isomer, its effect was less potent than the 9(E),11(E) form, highlighting the critical role of stereochemistry in biological activity.[5]
Quantitative Data Summary
The available quantitative data for the direct biological activity of this compound is limited. For a comparative perspective, data for the more extensively studied 9(Z),11(E) isomer is included.
| Compound | Biological Activity | Cell Line/Model | Quantitative Metric | Value | Reference |
| This compound | Antitumor | Not Specified | EC50 | 446.1 µM | [3][4] |
| 9(Z),11(E)-Octadecadienoic acid | Inhibition of Cell Growth | MCF-7 (Breast Cancer) | Concentration | 25-200 µM | [6] |
| 9(Z),11(E)-Octadecadienoic acid | Reduction of Inflammation | Collagen-Induced Arthritis (Mouse Model) | Dietary Intake | 0.125% (w/w) | [2] |
| 9(Z),11(E)-Octadecadienoic acid | Cytokine Reduction (MCP-1, IL-6, IL-8, RANTES) | EA.hy926 (Endothelial Cells) | Concentration | 1 µM | [7] |
Biological Activities of the Closely Related Isomer: 9(Z),11(E)-Octadecadienoic Acid
To illuminate the potential mechanisms of action for the 9(Z),11(Z) isomer, this section details the well-documented biological activities of its close structural analog, 9(Z),11(E)-octadecadienoic acid.
Anti-Inflammatory Effects
The 9(Z),11(E) isomer of CLA has demonstrated significant anti-inflammatory properties across various models. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] This activity is mediated, in part, through the inhibition of the NF-κB signaling pathway. In obese adipose tissue, this isomer was found to reduce macrophage infiltration and downregulate several inflammatory markers, leading to improved insulin (B600854) sensitivity.[8]
Signaling Pathway: 9(Z),11(E)-CLA Anti-Inflammatory Action via NF-κB Inhibition
Caption: 9(Z),11(E)-CLA inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Anti-Cancer Mechanisms
In breast cancer cell lines such as MCF-7, 9(Z),11(E)-CLA has been shown to inhibit cell growth and DNA synthesis.[6] The mechanism involves the arrest of the cell cycle, characterized by the downregulation of key cyclins (A, B1, D1) and the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p16 and p21.[6] Furthermore, some studies suggest that its anti-cancer effects may be mediated through the Wnt/β-catenin signaling pathway.[9]
Signaling Pathway: 9(Z),11(E)-CLA Induced Cell Cycle Arrest in Cancer Cells
Caption: 9(Z),11(E)-CLA modulates cyclins and CDKIs to induce cell cycle arrest in cancer cells.
Metabolic Regulation
The 9(Z),11(E) isomer also plays a role in metabolic health. It has been shown to stimulate mitochondrial biogenesis in skeletal muscle cells. This process is mediated by the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[10] The activation of PGC-1α leads to a cascade involving Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (Tfam), ultimately increasing mitochondrial DNA content.[10]
Detailed Experimental Protocols
The following protocols are representative of the methods used to assess the biological activity of conjugated linoleic acids.
Cell Viability and Proliferation Assay
This protocol is used to determine the effect of a compound on cell proliferation and to calculate metrics like EC50 or IC50.
-
Objective: To quantify the dose-dependent effect of this compound on the viability of a specific cell line.
-
Materials:
-
Target cancer cell line (e.g., MCF-7, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only controls (e.g., 0.1% ethanol).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration and use a non-linear regression model to calculate the EC50/IC50 value.[6]
-
Western Blot for NF-κB Translocation
This protocol is used to assess whether a compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Objective: To determine the effect of 9(Z),11(E)-Octadecadienoic acid on the subcellular localization of NF-κB p65 in response to an inflammatory stimulus.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
9(Z),11(E)-Octadecadienoic acid
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
-
-
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with the desired concentration of the CLA isomer for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce NF-κB translocation.
-
Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation. The efficacy of the CLA isomer is determined by its ability to prevent this shift compared to the LPS-only control. Lamin B and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.[8]
-
Workflow: Experimental Protocol for Western Blot Analysis
Caption: Step-by-step workflow for analyzing protein translocation from cytoplasm to nucleus.
Conclusion and Future Directions
This compound is an understudied isomer of conjugated linoleic acid with potential biological activities. The limited available data suggests it possesses antitumor properties, though perhaps less potent than other isomers in specific contexts. The extensive research on the 9(Z),11(E) isomer provides a valuable framework for understanding the potential mechanisms through which the 9(Z),11(Z) form might act, including the modulation of key inflammatory and cell cycle signaling pathways like NF-κB and Cyclin/CDK regulation.
For drug development professionals and researchers, this highlights a clear knowledge gap and an opportunity. Future research should focus on:
-
Direct, Head-to-Head Comparisons: Conducting comprehensive studies that directly compare the biological effects of 9(Z),11(Z)-CLA with other isomers (9E,11E; 10E,12Z; etc.) across various cancer cell lines and inflammatory models.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by the 9(Z),11(Z) isomer.
-
In Vivo Efficacy: Evaluating the therapeutic potential of purified 9(Z),11(Z)-CLA in animal models of cancer and inflammatory diseases.
A deeper understanding of the isomer-specific activities of CLAs will be crucial for harnessing their full therapeutic potential.
References
- 1. Buy this compound | 544-70-7 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
9(Z),11(Z)-Octadecadienoic acid natural sources and extraction
An In-depth Technical Guide to 9(Z),11(Z)-Octadecadienoic Acid: Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specific isomer of conjugated linoleic acid (CLA), a family of positional and geometric isomers of linoleic acid with conjugated double bonds. While the most abundant and studied naturally occurring CLA isomer is cis-9, trans-11-octadecadienoic acid (rumenic acid), the cis-9, cis-11 isomer also holds interest for its potential biological activities. This document provides a comprehensive overview of the natural sources of this compound and its related isomers, detailed methodologies for their extraction and analysis, and insights into the signaling pathways they modulate.
It is important to note that much of the existing research on naturally occurring CLA focuses on the cis-9, trans-11 isomer due to its higher prevalence.[1][2] This guide will primarily present data for this isomer, with the understanding that the natural sources and extraction methods are largely applicable to the broader family of CLA isomers, including the 9(Z),11(Z) form.
Natural Sources and Quantitative Data
The primary natural sources of conjugated linoleic acids are dairy products and meat from ruminant animals such as cows, sheep, and goats.[2] The formation of CLA in these animals is a result of the biohydrogenation of dietary unsaturated fatty acids by rumen microorganisms.[3][4] The concentration of CLA in these food products can vary significantly based on the animal's diet and other factors.[5][6]
Below is a summary of the concentration of the predominant cis-9, trans-11 CLA isomer in various natural sources.
| Food Product | Sample Type | Concentration of c9,t11-CLA (mg/g of fat) | Reference |
| Dairy Products | |||
| Milk | Cow's Milk (Control Diet) | 2.5 - 17.7 | [6] |
| Cow's Milk (Pasture-fed) | 5.0 | [6] | |
| Cow's Milk (Rapeseed supplemented) | 10.6 - 33.5 | [5] | |
| Cow's Milk (Soybean supplemented) | 8.8 - 30.5 | [5] | |
| Human Milk (Low dairy diet) | 8.2 (μmol/g lipid) | [7] | |
| Human Milk (High dairy diet) | 13.5 (μmol/g lipid) | [7] | |
| Cheese | Mild Cheddar | 1.9 | [8] |
| Processed Cheese | 7.3 | [8] | |
| Various Cheeses (Average) | 0.5 - 0.9 (% of total fat) | [9] | |
| Butter | Various Butters (Average) | 0.5 - 0.9 (% of total fat) | [9] |
| Cream | Double Cream | 3.7 | [8] |
| Various Creams (Average) | 0.5 - 0.9 (% of total fat) | [9] | |
| Ruminant Meat | |||
| Lamb | Minced Lamb | 6.0 | [8] |
| Lamb Cutlets | 8.2 | [8] | |
| Beef | Subcutaneous Adipose Tissue | Greatest concentration among tissues | [10] |
| Swedish Meatballs | 2.9 | [8] |
Extraction and Analysis Methodologies
The extraction and analysis of specific CLA isomers from complex biological matrices require multi-step protocols to ensure purity and prevent isomerization. The general workflow involves lipid extraction, saponification/transesterification, and chromatographic separation and quantification.
Experimental Protocol: Extraction and Analysis of CLA from Dairy Products
This protocol outlines a standard procedure for the extraction, derivatization, and analysis of CLA isomers from milk fat.
1. Lipid Extraction:
-
Objective: To isolate total lipids from the dairy matrix.
-
Materials: Milk sample, 1M KOH in methanol (B129727), 2M KOH in water, 6M HCl, dichloromethane (B109758).[11]
-
Procedure:
-
To a 50-100 mg sample of milk fat, add 1 ml of 1M KOH in methanol and 1 ml of 2M KOH in water.[11]
-
Flush the mixture with argon or nitrogen for approximately 1 minute to create an inert atmosphere and prevent oxidation.[11]
-
Allow the mixture to stand overnight at room temperature for complete hydrolysis (saponification).[11]
-
Add 1.5 ml of water and acidify the solution to a pH of approximately 2 with 6M HCl.[11]
-
Extract the free fatty acids with four 1.5 ml portions of dichloromethane.[11]
-
Pool the dichloromethane extracts and evaporate the solvent under a stream of nitrogen.
-
2. Fatty Acid Methyl Ester (FAME) Preparation (for Gas Chromatography):
-
Objective: To convert free fatty acids to their more volatile methyl esters for GC analysis. Base-catalyzed methylation is recommended to prevent isomerization of CLA.[12]
-
Materials: Extracted lipid sample, dry toluene (B28343), 0.5 M sodium methoxide (B1231860) in anhydrous methanol, glacial acetic acid, water, hexane (B92381).[12]
-
Procedure:
-
Dissolve the extracted lipid sample (up to 50 mg) in 1 ml of dry toluene in a test tube.[12]
-
Add 2 ml of 0.5 M sodium methoxide in anhydrous methanol.[12]
-
Maintain the solution at 50°C for 10 minutes.[12]
-
Add 0.1 ml of glacial acetic acid to stop the reaction, followed by 5 ml of water.[12]
-
Extract the FAMEs with two 5 ml portions of hexane.[12]
-
The hexane layer containing the FAMEs is collected for chromatographic analysis.
-
3. Isomer Separation and Quantification:
-
Objective: To separate and quantify the different CLA isomers.
-
Methodologies:
-
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a powerful technique for separating CLA isomers based on the number, position, and geometry of their double bonds.[12][13] It can be used for the analysis of underivatized fatty acids.[11]
-
Gas Chromatography (GC): Following conversion to FAMEs, GC with a highly polar capillary column (e.g., CP-Sil 88) is commonly used.[14] However, some positional isomers may co-elute.[12]
-
Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC): This method has been shown to be superior for the complete separation of multiple CLA isomers.[15]
-
Experimental Workflow Diagram
Signaling Pathways
Conjugated linoleic acids, including the cis-9, trans-11 isomer, are known to exert their biological effects by modulating various cellular signaling pathways. Key among these are the Peroxisome Proliferator-Activated Receptor (PPAR) and NF-κB signaling pathways.
PPAR Signaling Pathway
PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism.[16] The cis-9, trans-11 isomer of CLA has been identified as a ligand and activator of PPARγ.[1][17] Activation of PPARγ leads to the transcription of target genes involved in adipogenesis and lipid metabolism.[18]
Anti-inflammatory Signaling via NF-κB Inhibition
The cis-9, trans-11 isomer of CLA has demonstrated anti-inflammatory properties.[19] One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. cis-9, trans-11-CLA can suppress this activation, leading to a reduction in the production of these inflammatory mediators.[21][22]
Conclusion
This compound and its more abundant isomer, cis-9, trans-11-octadecadienoic acid, are naturally occurring fatty acids primarily found in ruminant-derived food products. Their extraction from these sources requires careful methodologies to ensure isomer integrity. These compounds exhibit significant biological activities, notably through the modulation of key signaling pathways such as PPAR and NF-κB, which are central to metabolism and inflammation. The information provided in this guide serves as a technical resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development, facilitating further investigation into the therapeutic potential of these unique fatty acids.
References
- 1. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the conjugated linoleic acids in cow's milk fat by Fourier transform Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elevation of conjugated cis-9, trans-11-octadecadienoic acid in bovine milk because of dietary supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of conjugated cis-9,trans-11-octadecadienoic acid in bovine milk: effects of feed and dietary regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-fat dairy product consumption increases delta 9c,11t-18:2 (rumenic acid) and total lipid concentrations of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of cis-9, trans-11 conjugated linoleic acid content in UK foods and assessment of dietary intake in a cohort of healthy adults | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Fatty acid profile of Canadian dairy products with special attention to the trans-octadecenoic acid and conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentrations of conjugated linoleic acid (cis-9, trans-11-octadecadienoic acid) are not increased in tissue lipids of cattle fed a high-concentrate diet supplemented with soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 12. aocs.org [aocs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Separation of conjugated linoleic acid isomers by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isomer-specific regulation of metabolism and PPARγ signaling by CLA in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buy this compound | 544-70-7 [smolecule.com]
- 20. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 9(Z),11(Z)-Octadecadienoic Acid from Linoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for synthesizing 9(Z),11(Z)-octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), from linoleic acid. The document details both chemical and enzymatic approaches, offering comprehensive experimental protocols, quantitative data summaries, and visual workflows to support research and development in this area.
Introduction
This compound is a positional and geometric isomer of linoleic acid with growing interest in various fields due to its potential biological activities. The synthesis of this specific isomer in high purity is crucial for accurate preclinical and clinical investigations. This guide focuses on the practical aspects of its preparation from the readily available precursor, linoleic acid.
Synthesis Methodologies
The conversion of linoleic acid to conjugated isomers, including the 9(Z),11(Z) form, can be achieved through chemical isomerization or enzymatic bioconversion. Each method presents distinct advantages and challenges in terms of yield, isomer selectivity, and scalability.
Chemical Synthesis: Alkaline Isomerization
Alkaline isomerization is a widely employed method for the synthesis of conjugated linoleic acids. This process involves the rearrangement of the double bonds in linoleic acid under basic conditions at elevated temperatures.
Experimental Protocol: Alkaline Isomerization of Linoleic Acid
This protocol is a composite of established methods for the alkaline isomerization of linoleic acid.
Materials:
-
Linoleic acid (high purity)
-
Propylene (B89431) glycol (solvent)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer/temperature controller
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add propylene glycol. Begin gentle stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Catalyst Dissolution: Carefully add sodium hydroxide pellets to the propylene glycol. Heat the mixture gently while stirring to dissolve the NaOH completely.
-
Addition of Linoleic Acid: Once the NaOH is dissolved, add the linoleic acid to the reaction mixture.
-
Isomerization Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-180°C) and maintain it for the specified duration (e.g., 2-5 hours) with continuous stirring under a nitrogen atmosphere.[1]
-
Reaction Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add phosphoric acid to neutralize the excess NaOH, bringing the pH to approximately 3-4.[1]
-
Extraction: Transfer the mixture to a separatory funnel and add distilled water and hexane. Shake vigorously and allow the layers to separate. Collect the upper hexane layer containing the fatty acids. Repeat the extraction of the aqueous layer with hexane two more times.[1][2]
-
Washing and Drying: Combine the hexane extracts and wash them with a 5% (w/v) NaCl solution. Dry the hexane layer over anhydrous sodium sulfate.[2]
-
Solvent Removal: Filter off the sodium sulfate and remove the hexane using a rotary evaporator under reduced pressure to obtain the crude conjugated linoleic acid mixture.
-
Purification: The resulting product is a mixture of CLA isomers. Proceed with purification steps as outlined in Section 3.
Quantitative Data for Alkaline Isomerization:
| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield of c9,t11-18:2 (%) | Reference |
| Temperature (°C) | Increased | 50 | 100 | Decreased with temp increase | [1][3] |
| Catalyst Amount (g) | Decreased | 1.8 | 7% NaOH | Increased with catalyst increase | [3][4] |
| Reaction Time (h) | Moderate Impact | 5.25 | 2 | 96.6 (total CLA) | [3][4] |
| Solvent | Propylene Glycol | 1-Butanol | Propylene Glycol | - | [2][5] |
Enzymatic Synthesis: Bioconversion by Lactobacillus plantarum
Enzymatic synthesis offers a green alternative to chemical methods, often with higher stereoselectivity. Certain strains of Lactobacillus plantarum possess a linoleic acid isomerase that can convert linoleic acid into specific CLA isomers.
Experimental Protocol: Enzymatic Synthesis using Lactobacillus plantarum
This protocol provides a general framework for the bioconversion of linoleic acid using Lactobacillus plantarum.
Materials:
-
Lactobacillus plantarum strain (e.g., PTCC1058)
-
MRS broth (for bacterial growth)
-
Linoleic acid
-
Tween 80 (emulsifier)
-
Phosphate (B84403) buffer (e.g., 0.5 M, pH 6.5)
-
Methanol
-
Deionized water
Equipment:
-
Incubator
-
Shaking incubator
-
Centrifuge
-
Sonicator (optional, for cell lysis)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Inoculum Preparation: Culture the Lactobacillus plantarum strain in MRS broth at 37°C for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer.
-
Reaction Mixture Preparation: In a sterile flask, prepare the reaction mixture containing phosphate buffer, Tween 80, and the washed Lactobacillus plantarum cells.
-
Substrate Addition: Add linoleic acid to the reaction mixture.
-
Bioconversion: Incubate the reaction mixture in a shaking incubator at 37°C for a specified period (e.g., 72-121 hours).[6]
-
Lipid Extraction: After incubation, extract the total lipids from the reaction mixture using a chloroform:methanol (2:1, v/v) solution.[6]
-
Phase Separation: Add chloroform and deionized water to the mixture, shake, and centrifuge to separate the phases. Collect the lower chloroform layer containing the lipids.[6]
-
Solvent Removal: Evaporate the chloroform using a rotary evaporator to obtain the crude CLA-containing lipid extract.
-
Purification: The resulting product is a mixture of fatty acids, including CLA isomers. Proceed with purification as described in Section 3.
Quantitative Data for Enzymatic Synthesis:
| Organism | Substrate | Key Conditions | Product(s) | Yield/Conversion | Reference |
| Lactobacillus plantarum PTCC1058 | Castor Oil | 15% (w/v) cells, 121 h | c9,t11-CLA (44%), t10,c12-CLA (46%) | 36% | [6] |
| Lactobacillus plantarum PTCC1745 | Castor Oil | 15% (w/v) cells, 121 h | Mixture of CLA isomers | 16.5% | [6] |
Purification of this compound
The crude product from both chemical and enzymatic synthesis is a mixture of various fatty acids and CLA isomers. Purification is essential to isolate the this compound.
Lipase-Catalyzed Selective Esterification
This technique leverages the selectivity of certain lipases to esterify specific CLA isomers, allowing for their separation.
Experimental Protocol: Lipase-Catalyzed Selective Esterification
Materials:
-
Crude CLA mixture
-
Immobilized Candida rugosa lipase (B570770)
-
Hexane
Equipment:
-
Shaking incubator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable vessel, dissolve the crude CLA mixture in hexane.
-
Enzyme Addition: Add the immobilized Candida rugosa lipase to the solution.
-
Esterification: Add ethanol as the acyl acceptor and incubate the mixture in a shaking incubator. The lipase will selectively catalyze the esterification of certain CLA isomers (e.g., c9,t11-CLA).
-
Separation: After the reaction, the unreacted fatty acids (enriched in the desired isomer) can be separated from the esterified products. This can be achieved by removing the immobilized enzyme by filtration, followed by chromatographic separation of the free fatty acids from the esters. A two-stage process may be necessary to achieve high purity of both c9,t11-CLA and t10,c12-CLA.[7]
Silver Ion Chromatography
Silver ion chromatography (Ag⁺-HPLC or Ag⁺-TLC) is a powerful technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.
General Principle: The separation is based on the reversible interaction between the π-electrons of the double bonds in the fatty acids and silver ions impregnated on the stationary phase (e.g., silica (B1680970) gel). The strength of this interaction varies for different isomers, allowing for their separation.
Analysis and Characterization
The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing fatty acids. The fatty acids are first converted to their more volatile methyl esters (FAMEs) before analysis. GC provides information on the isomeric distribution and purity, while MS confirms the identity of the compounds based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the synthesized compound, confirming the precise position and configuration (cis/trans) of the double bonds.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Detailed workflow for the chemical synthesis via alkaline isomerization.
Caption: Detailed workflow for the enzymatic synthesis using Lactobacillus plantarum.
References
- 1. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 2. Synthesis of Linoleic Acid of Conjugated Isomers from Sesame (Sesamum Indicum) Seed Oil: Its Use and Effect in a Microstructured Product Type Oil-in-Water Emulsion [foodandnutritionjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. Utilizing immobilized lipase for selective esterification in non-aqueous media: A strategy to enrich and purify conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Mechanism of Action of 9(Z),11(Z)-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(Z),11(Z)-Octadecadienoic acid is a conjugated linoleic acid (CLA) isomer that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its effects on cellular signaling pathways implicated in inflammation, cancer, and metabolism. While direct in vitro studies on this specific isomer are limited, a significant body of research on its structurally related isomers and derivatives provides crucial insights into its potential biological activities. This guide synthesizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the available quantitative data for this compound and its closely related derivatives. This structured presentation allows for a comparative analysis of their biological potency.
Table 1: Antitumor Activity of this compound and Its Derivatives
| Compound | Cell Line | Assay | EC50/IC50 (µM) | Reference |
| This compound | Not specified | Antitumor Activity | 446.1 | [1] |
| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | 150 (concentration used) | [2] |
Table 2: Anti-inflammatory Effects of 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE)
| Cell Line | Parameter | Treatment | Result | Reference |
| RAW 264.7 Macrophages | p-ERK1/2 Phosphorylation | LPS + 100 µM 13-KODE | 66% decrease vs. LPS alone | [3] |
| RAW 264.7 Macrophages | p-p38 Phosphorylation | LPS + 100 µM 13-KODE | 47% decrease vs. LPS alone | [3] |
| RAW 264.7 Macrophages | p-JNK Phosphorylation | LPS + 100 µM 13-KODE | 52% decrease vs. LPS alone | [3] |
| RAW 264.7 Macrophages | Nuclear NF-κB p65 | LPS + 13-KODE | Inhibition of nuclear translocation | [3] |
Table 3: PPAR Activation by Related Octadecadienoic Acid Isomers
| Compound | Receptor | Assay | IC50 (nM) | Reference |
| 9(Z),11(E)-CLA | Human PPARα | Not specified | 140 - 400 | [4] |
| 13-Oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα | Luciferase Reporter Assay | Potent activation | [5] |
| 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | PPARγ | Not specified | Potent activation | [6] |
Core Mechanisms of Action and Signaling Pathways
The in vitro effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Action: Inhibition of NF-κB and MAPK Pathways
A significant mechanism of action, primarily elucidated through studies on the derivative 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE), is the suppression of pro-inflammatory signaling cascades in macrophages.[3][7]
-
NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 13-KODE inhibits the nuclear translocation of the NF-κB p65 subunit.[3] This prevents the transcription of various pro-inflammatory genes, including those for TNF-α and IL-1β.[3]
-
MAPK Pathway: 13-KODE also attenuates the LPS-induced phosphorylation of key mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK.[3] The inhibition of these pathways further contributes to the reduction of inflammatory mediator production.
Anticancer Activity: Induction of Apoptosis
This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
-
c-Myc Downregulation: In breast cancer stem cells, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been shown to downregulate the transcription and protein expression of the c-Myc oncogene.[2] This leads to an inhibition of cancer stem cell proliferation and survival.
-
Mitochondrial Pathway: The pro-apoptotic mechanism is often linked to the intrinsic or mitochondrial pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Metabolic Regulation: Activation of PPARs and Potential GPR Interaction
-
PPAR Activation: Various isomers of octadecadienoic acid are known to be potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[4][5][6] Activation of PPARα is crucial for regulating fatty acid oxidation, while PPARγ is a key regulator of adipogenesis.[5][6] This suggests that this compound may play a role in modulating lipid metabolism and glucose homeostasis.
-
GPR40/120 Signaling: As a long-chain fatty acid, this compound is a potential ligand for G protein-coupled receptors GPR40 (FFAR1) and GPR120 (FFAR4). These receptors are involved in various physiological processes, including insulin (B600854) secretion and anti-inflammatory responses.[4] Direct experimental evidence for the interaction of this compound with these receptors is still needed.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments relevant to the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-500 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or ethanol).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Western Blotting for Signaling Protein Phosphorylation
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins like MAPKs and NF-κB pathway components.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
The available in vitro evidence suggests that this compound and its closely related derivatives possess significant biological activities, including anti-inflammatory, anticancer, and metabolic modulatory effects. The primary mechanisms of action involve the inhibition of pro-inflammatory signaling pathways (NF-κB and MAPK), the induction of apoptosis in cancer cells through c-Myc and mitochondrial-dependent pathways, and the activation of PPAR nuclear receptors.
For the scientific and drug development community, several key areas warrant further investigation:
-
Direct Quantitative Studies: There is a pressing need for more quantitative in vitro studies specifically on this compound to determine its potency (IC50/EC50 values) in various assays and its binding affinities for its molecular targets.
-
Receptor Deconvolution: Elucidating the direct interaction and activation of GPR40 and GPR120 by this compound will be crucial in understanding its full spectrum of activity.
-
Comparative Isomer Studies: Head-to-head in vitro comparisons of different CLA isomers, including this compound, would help to delineate the structure-activity relationships and identify the most potent isomers for specific therapeutic applications.
This technical guide serves as a foundational resource to inform and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into novel clinical applications.
References
- 1. amsbio.com [amsbio.com]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9(Z),11(Z)-Octadecadienoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(Z),11(Z)-Octadecadienoic acid, a lesser-known isomer of conjugated linoleic acid (CLA), is a polyunsaturated fatty acid characterized by a conjugated double bond system at the 9th and 11th carbon positions, with both bonds in the cis configuration. While research has historically focused on the more abundant cis-9, trans-11 and trans-10, cis-12 CLA isomers, emerging evidence suggests that the 9(Z),11(Z) isomer possesses unique biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of this compound, with a focus on the experimental methodologies and signaling pathways relevant to its study.
Introduction: The Emergence of a Niche Conjugated Linoleic Acid Isomer
The scientific journey of conjugated linoleic acids (CLAs) began in 1979 with the discovery of their ability to inhibit chemically induced cancer in mice.[1] This initial finding sparked extensive research into this family of octadecadienoic acid isomers. While the term "conjugated linoleic acid" encompasses 28 possible geometric and positional isomers, the vast majority of research has centered on the cis-9, trans-11 (rumenic acid) and trans-10, cis-12 isomers, which are the most abundant in ruminant-derived food products and commercially available supplements.[2]
The this compound isomer, in contrast, has remained relatively understudied. Its discovery and characterization have been intrinsically linked to the development of advanced analytical techniques capable of separating the complex mixtures of CLA isomers. The historical timeline for the specific identification of the 9(Z),11(Z) isomer is not as clearly defined as for its more prominent counterparts. Its recognition largely emerged from detailed analyses of commercial CLA preparations and biological samples, where it was identified as a minor component.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and the design of experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₂ | [3] |
| Molecular Weight | 280.45 g/mol | [4] |
| CAS Number | 544-70-7 | [5] |
| IUPAC Name | (9Z,11Z)-octadeca-9,11-dienoic acid | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in ethanol, chloroform, ether, and methanol. | [6] |
| Purity (Commercially available) | ≥96% | [7] |
Spectroscopic Data:
The structural elucidation of this compound relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H-NMR Data for Methyl 9(Z),11(Z)-octadecadienoate (in CDCl₃): [8]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.27 | - | Inner olefinic protons (C10, C11) |
| 5.47 | - | Outer olefinic protons (C9, C12) |
| 2.08 | - | Allylic protons (C8, C13) |
Note: Specific multiplicity details were not provided in the cited source.
Key Experimental Protocols
Synthesis via Alkali Isomerization of Linoleic Acid
The most common method for synthesizing a mixture of CLA isomers, including this compound, is the alkali isomerization of linoleic acid.[9][10]
Protocol:
-
Reaction Setup: Dissolve a strong alkali, such as potassium hydroxide (B78521) (KOH), in a high-boiling-point solvent like propylene (B89431) glycol under an inert nitrogen atmosphere.[9]
-
Addition of Linoleic Acid: Add linoleic acid or a linoleic acid-rich oil (e.g., sunflower or safflower oil) to the heated alkali-solvent mixture.[9]
-
Isomerization: Maintain the reaction at an elevated temperature (e.g., 180°C) for a specified duration (e.g., 2 hours).[11] The exact conditions can be optimized to influence the isomeric composition of the final product.[9]
-
Neutralization and Extraction: Cool the reaction mixture and neutralize it with an acid, such as hydrochloric or phosphoric acid, to a pH below 4.[10] Extract the fatty acids using an organic solvent like hexane.
-
Purification: Wash the organic phase with a saline solution and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the mixture of CLA isomers.
References
- 1. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Conjugated linoleic acid (CAS 544-70-7) | Abcam [abcam.com]
- 4. Buy this compound | 544-70-7 [smolecule.com]
- 5. 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- | C19H32O3 | CID 6440647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 10. jbiochemtech.com [jbiochemtech.com]
- 11. Synthesis of Linoleic Acid of Conjugated Isomers from Sesame (Sesamum Indicum) Seed Oil: Its Use and Effect in a Microstructured Product Type Oil-in-Water Emulsion [foodandnutritionjournal.org]
Unveiling the Antioxidant Potential of cis-9,cis-11 Conjugated Linoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous chronic diseases. Consequently, there is a growing scientific interest in identifying natural compounds with potent antioxidant properties. One such molecule that has garnered significant attention is the cis-9,cis-11 isomer of conjugated linoleic acid (c9,c11-CLA), a naturally occurring fatty acid found predominantly in ruminant-derived food products. This technical guide provides an in-depth exploration of the antioxidant properties of c9,c11-CLA, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.
Core Mechanism of Action: The Nrf2 Signaling Pathway
The primary mechanism through which c9,c11-CLA exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5][6]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like c9,c11-CLA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[5] This leads to an enhanced cellular antioxidant defense system.
Modulation of Antioxidant Enzymes and Reduction of Oxidative Stress Markers
The activation of the Nrf2 pathway by c9,c11-CLA leads to the upregulation and increased activity of several key antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GPx), and Catalase (CAT).[1][7][8][9] These enzymes play a crucial role in detoxifying ROS. SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by GPx and CAT.[10][11]
Furthermore, c9,c11-CLA has been shown to significantly reduce markers of lipid peroxidation, such as thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA).[2][12] Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. By bolstering the enzymatic antioxidant defense and directly scavenging free radicals, c9,c11-CLA helps to mitigate this damage. Studies have also demonstrated its ability to decrease intracellular ROS levels.[2]
Interplay with Other Signaling Pathways
The antioxidant effects of c9,c11-CLA are also intertwined with other crucial cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation.[13][14][15] Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines.[14] Research suggests that c9,c11-CLA can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, potentially through its antioxidant actions that reduce the initial inflammatory stimulus.[16]
-
MAPK Pathway: The MAPK pathway is involved in a variety of cellular processes, including stress responses.[17][18] Oxidative stress can activate MAPK signaling, which can have both pro- and anti-apoptotic effects depending on the context. The interaction between c9,c11-CLA and the MAPK pathway in the context of oxidative stress is an area of ongoing research.
Quantitative Data Summary
The following tables summarize the quantitative effects of c9,c11-CLA on various markers of oxidative stress and antioxidant defense from key in vitro and in vivo studies.
Table 1: In Vitro Effects of c9,c11-CLA on Antioxidant Enzymes and Oxidative Stress Markers
| Cell Type | Treatment | Parameter | Result | Reference |
| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + H₂O₂ | SOD Activity | Increased | [7][8] |
| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + H₂O₂ | GPx Activity | Increased | [7][8] |
| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + H₂O₂ | CAT Activity | Increased | [7][8] |
| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + LPS | ROS Levels | Decreased | [2] |
| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + LPS | TBARS Levels | Decreased | [2] |
| Mouse Dendritic Cells | c9,c11-CLA + LPS/gliadin | ROS Generation | Reduced | [19] |
Table 2: In Vivo Effects of c9,c11-CLA on Antioxidant Status
| Animal Model | Treatment | Tissue/Fluid | Parameter | Result | Reference |
| Wistar Rats (High-Fat Diet) | 30 mg/day c9,c11-CLA | Liver | GSH/GSSG Ratio | Improved | [3][4] |
| Wistar Rats (High-Fat Diet) | 30 mg/day c9,c11-CLA | Liver | TBARS Levels | Reduced | [3] |
| Wistar Rats (High-Fat Diet) | 30 mg/day c9,c11-CLA | Liver | Nrf2 Nuclear Translocation | Increased | [3][4] |
| Obese Men | 3 g/day c9,c11-CLA | Urine | 8-iso-PGF2α (Lipid Peroxidation Marker) | Increased | [20] |
Note: The study in obese men showed an increase in a marker of lipid peroxidation, highlighting that the effects of c9,c11-CLA can be complex and may depend on the physiological context and dosage.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the antioxidant properties of c9,c11-CLA.
Cell Culture and Treatment
-
Cell Lines: Bovine mammary epithelial cells (BMECs) or other relevant cell lines (e.g., HepG2, BV-2 microglia) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
c9,c11-CLA Preparation: c9,c11-CLA is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects.
-
Treatment: Cells are pre-treated with various concentrations of c9,c11-CLA for a specified duration (e.g., 24 hours) before being challenged with an oxidative stressor like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).
Measurement of Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS.
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with DCFH-DA solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for a specified time (e.g., 30 minutes).
-
After incubation, the cells are washed again with PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized using a fluorescence microscope.
-
Lipid Peroxidation Assay (TBARS Assay)
The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure lipid peroxidation.
-
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically.
-
Procedure:
-
Cell lysates or tissue homogenates are prepared.
-
The sample is mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid).
-
The mixture is heated (e.g., 95°C for 60 minutes) to facilitate the reaction.
-
After cooling, the mixture is centrifuged to pellet any precipitate.
-
The absorbance of the supernatant is measured at a specific wavelength (e.g., 532 nm).
-
The concentration of TBARS is calculated using a standard curve prepared with a known concentration of MDA.
-
Antioxidant Enzyme Activity Assays
Commercial assay kits are widely available for measuring the activity of SOD, GPx, and CAT. The general principles are outlined below.
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). These radicals then react with a detector molecule (e.g., WST-1) to produce a colored product. SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.
-
Procedure: The sample is mixed with the reaction components, and the change in absorbance is measured over time using a spectrophotometer.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: This is typically a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a cofactor, which becomes oxidized (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to the GPx activity.
-
Procedure: The sample is added to a reaction mixture containing GSH, GR, NADPH, and the peroxide substrate. The decrease in absorbance at 340 nm is monitored.
-
-
Catalase (CAT) Activity Assay:
-
Principle: The most direct method involves monitoring the decomposition of hydrogen peroxide (H₂O₂), which absorbs light at 240 nm. The decrease in absorbance at this wavelength is directly proportional to the catalase activity.
-
Procedure: The sample is added to a solution of H₂O₂, and the decrease in absorbance at 240 nm is measured over time.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the levels of specific proteins, such as Nrf2, Keap1, and the phosphorylated forms of NF-κB and MAPK pathway components.
-
Protein Extraction: Cells or tissues are lysed to release their proteins. For transcription factors like Nrf2 and NF-κB, nuclear and cytoplasmic fractions are often separated to assess their translocation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the light emitted is captured on X-ray film or with a digital imager.
-
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the target protein is often normalized to a loading control protein (e.g., β-actin or GAPDH for total cell lysates, Lamin B for nuclear fractions).
Conclusion
Cis-9,cis-11 conjugated linoleic acid demonstrates significant antioxidant properties, primarily through the activation of the Nrf2 signaling pathway and the subsequent upregulation of key antioxidant enzymes. Its ability to mitigate lipid peroxidation and reduce reactive oxygen species underscores its potential as a natural compound for combating oxidative stress. The interplay with other signaling pathways, such as NF-κB, suggests a broader role in cellular homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and harness the antioxidant potential of c9,c11-CLA in various biological systems, contributing to the development of novel therapeutic and preventative strategies for oxidative stress-related diseases.
References
- 1. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 2. raybiotech.com [raybiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. nwlifescience.com [nwlifescience.com]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Anti-inflammatory Effects of 9(Z),11(Z)-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(Z),11(Z)-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), has emerged as a molecule of interest for its potential anti-inflammatory properties. This technical guide synthesizes the current understanding of its mechanisms of action, supported by experimental data and detailed protocols. The core anti-inflammatory activities of this compound and its related isomers involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of Peroxisome Proliferator-Activated Receptors (PPARs). These actions collectively lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This document provides a comprehensive overview of the experimental evidence, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental methodologies for the key assays cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, atherosclerosis, and inflammatory bowel disease. Dietary fatty acids are known to play a significant role in modulating inflammatory responses. Among these, conjugated linoleic acids (CLAs), a family of positional and geometric isomers of linoleic acid, have garnered considerable attention for their diverse biological activities. This guide focuses specifically on the anti-inflammatory effects of the 9(Z),11(Z) isomer of octadecadienoic acid.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound and its related isomers are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades and modulate the expression of inflammatory mediators.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Studies on related CLA isomers have demonstrated the ability to inhibit NF-κB activation. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a structurally similar compound, has been shown to inhibit the LPS-stimulated nuclear translocation of the NF-κB p65 subunit in RAW 264.7 macrophages.[1] This inhibition is associated with a reduction in the degradation of IκB-α.[1]
Modulation of MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a critical role in translating extracellular signals into cellular responses, including the production of inflammatory cytokines. Evidence from studies on related oxo-octadecadienoic acids indicates that these compounds can suppress the phosphorylation of key MAPK proteins, thereby dampening the inflammatory response.[2]
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARγ, in particular, has been shown to exert anti-inflammatory effects. Various CLA isomers have been identified as ligands for PPARγ.[3] The activation of PPARγ by these fatty acids can lead to the downregulation of pro-inflammatory gene expression. Research on different CLA isomers in RAW 264.7 macrophages has indicated that their regulatory effects on gene expression are mediated through multiple mechanisms, including acting as selective receptor modulators for PPARγ and retinoid-X-receptor alpha (RXRα).[1]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from studies on this compound and its closely related isomers, demonstrating their efficacy in reducing key inflammatory markers.
Table 1: Effect of this compound and Related Isomers on Pro-inflammatory Cytokine Expression
| Compound | Cell Line | Stimulus | Concentration | Effect | Reference |
| This compound | RAW 264.7 | - | Not specified | Decreased IL-1α, IL-1β, and IL-6 gene expression | [1] |
| 9(Z),11(E)-CLA | Bovine Mammary Epithelial Cells | E. coli | 50 µM | Decreased IL-1β, IL-6, IL-8, and TNF-α secretion | [4] |
| 9(Z),11(E)-CLA | Endothelial Cells (EA.hy926) | - | 1 µM | Decreased MCP-1, IL-6, and IL-8 secretion | [5] |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 50 µM | Decreased TNF-α and IL-1β production | [6] |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Decreased TNF-α and IL-1β production | [6] |
Table 2: Inhibition of Nitric Oxide (NO) Production by Related Isomers
| Compound | Cell Line | Stimulus | Concentration | % Inhibition of NO Production | Reference |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 25 µM | 21% | [1] |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 50 µM | 49% | [1] |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 75 µM | 70% | [1] |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 100 µM | 90% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound and related compounds.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1-2 hours. Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the desired incubation period (e.g., 24 hours) with the test compound and LPS, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration, which is a stable product of NO, using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
-
Collect the cell culture supernatant after the treatment period.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Measure the absorbance and determine the cytokine concentrations based on the provided standard curves.
Western Blot Analysis for Signaling Proteins and Inflammatory Enzymes
-
After the appropriate stimulation time (e.g., 30-60 minutes for signaling proteins like p-NF-κB and p-MAPKs; 24 hours for iNOS and COX-2), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
After treatment, isolate total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for the target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Actb or Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathways of this compound.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Conclusion
This compound demonstrates significant anti-inflammatory potential, primarily through the downregulation of pro-inflammatory cytokines and mediators.[1] While detailed mechanistic studies on this specific isomer are still emerging, evidence from closely related CLA isomers strongly suggests that its effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, and potentially through the activation of PPARγ. The provided experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in inflammatory diseases. Further research is warranted to fully elucidate the specific molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Isomer-specific effects of conjugated linoleic acid on gene expression in RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9E,11E-conjugated linoleic acid increases expression of the endogenous antiinflammatory factor, interleukin-1 receptor antagonist, in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugated linoleic acid decreases production of pro-inflammatory products in macrophages: evidence for a PPAR gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Anticancer Potential of 9(Z),11(Z)-Octadecadienoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(Z),11(Z)-Octadecadienoic acid, a conjugated linoleic acid (CLA) isomer, has emerged as a molecule of interest in oncology research. Preliminary studies suggest its potential as an antineoplastic agent, primarily through the induction of apoptosis and inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the current understanding of the anticancer activities of this compound and its closely related derivatives. It details the molecular mechanisms, summarizes key quantitative data from in vitro studies, outlines experimental protocols, and visualizes the implicated signaling pathways. While research specifically on the 9(Z),11(Z) isomer is still developing, data from related oxidized metabolites provide significant insights into the potential therapeutic avenues of this class of fatty acids.
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. Found naturally in dairy products and meat from ruminant animals, CLAs have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects.[1] Among these, the potential for anticancer activity has been a key area of investigation. This whitepaper focuses on the this compound isomer, exploring its direct and indirect evidence of efficacy against cancer cells and the underlying molecular pathways.
Mechanisms of Anticancer Activity
The anticancer effects of this compound and its derivatives appear to be multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that govern cell proliferation and survival.
Induction of Apoptosis
Apoptosis is a critical mechanism for eliminating cancerous cells. Evidence suggests that derivatives of this compound can trigger the intrinsic mitochondrial pathway of apoptosis.[2][3][4] This is characterized by:
-
Alteration of Mitochondrial Membrane Potential: Dissipation of the mitochondrial membrane potential is a key initiating event.
-
Regulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax have been observed.[2][3] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: The change in membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[2][3]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological hallmarks of apoptosis, including DNA fragmentation.[2][3]
Cell Cycle Arrest
Some studies on octadecadienoic acid isomers have indicated an ability to arrest the cell cycle, preventing cancer cells from progressing through the division cycle. For instance, an unspecified isomer of octadecadienoic acid was shown to increase the population of glioma cells in the G0/G1 phase and decrease the population in the G2/M phase.[5][6]
Inhibition of Cancer Stem Cells
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies. A derivative, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), has been shown to suppress the formation of mammospheres, a characteristic of breast cancer stem cells (BCSCs).[7][8] This effect is associated with a reduction in the CD44high/CD24low cell population, a key phenotype of BCSCs.[7]
Key Signaling Pathways
The anticancer activities of this compound and its derivatives are mediated through the modulation of several critical signaling pathways.
c-Myc Signaling Pathway
The c-Myc oncogene is a master regulator of cellular proliferation and metabolism and is frequently overexpressed in various cancers.[9] The derivative 13-Oxo-ODE has been found to decrease the gene and protein expression of c-Myc in breast cancer stem cells.[7][10] The downregulation of c-Myc is a promising therapeutic strategy as it is linked to the inhibition of CSC formation and the induction of apoptosis.[7]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Studies on an unspecified octadecadienoic acid isomer in glioma cells have demonstrated a reduction in the expression of PI3K and its downstream effector PKB/Akt, suggesting that inhibition of this pathway is a potential mechanism of its anticancer action.[5][6]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. While direct evidence for this compound is limited, related compounds have been shown to modulate this pathway.[7][11]
Quantitative Data on Anticancer Activity
The following tables summarize the available quantitative data on the in vitro anticancer effects of this compound and its derivatives. It is important to note that data specifically for the 9(Z),11(Z) isomer is sparse, and much of the detailed research has been conducted on its oxidized forms.
Table 1: Cytotoxicity of this compound and Its Derivatives in Cancer Cell Lines
| Compound/Isomer | Cell Line | Assay | Incubation Time (hours) | IC50 / EC50 (µM) | Reference |
| This compound | Not Specified | Antitumor Activity | Not Specified | 446.1 | [12] |
| 9-oxo-(10E,12E)-octadecadienoic acid | HeLa, SiHa | Not Specified | Not Specified | 25-50 | [13] |
| Unspecified Octadecadienoic Acid | Human glioma | MTT | Not Specified | Not Specified (tested at 0.3, 0.6, 1.2 mg/L) | [6] |
| 13-Oxo-9Z,11E-octadecadienoic acid | MDA-MB-231, MCF-7 | Cell Viability | 24 | Not explicitly stated, various concentrations tested | [7] |
Table 2: Effects of Octadecadienoic Acid Derivatives on Apoptosis and Protein Expression
| Compound/Isomer | Cell Line | Concentration | Effect | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid | HRA (human ovarian cancer) | Dose-dependent | Down-regulation of Bcl-2, Up-regulation of Bax | [2][3] |
| 13-Oxo-9Z,11E-octadecadienoic acid | MDA-MB-231 (BCSCs) | 150 µM | Increase in late apoptotic cells from 6.5% to 23.7% | [7] |
| 13-Oxo-9Z,11E-octadecadienoic acid | MDA-MB-231 (BCSCs) | Not Specified | Down-regulation of Nanog, CD44, and Oct4 gene expression | [7] |
| Unspecified Octadecadienoic Acid | Human glioma | 0.3, 0.6, 1.2 mg/L | Dose-dependent decrease in P53, PI3K, PKB/Akt expression | [5][6] |
| Unspecified Octadecadienoic Acid | Human glioma | 0.3, 0.6, 1.2 mg/L | Dose-dependent increase in P21 and Caspase-9 expression | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of octadecadienoic acids' anticancer activities.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-400 µM of 13-Oxo-ODE) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[7]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying necrotic or late apoptotic cells.
-
Protocol:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[13]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Western Blot Analysis
-
Principle: This technique is used to detect the expression levels of specific proteins in a sample.
-
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a non-specific protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, c-Myc, β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.[13]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Buy this compound | 544-70-7 [smolecule.com]
- 2. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [Effects of octadecadienoic acid on proliferation and apoptosis of glioma cells and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Metabolic Effects of 9(Z),11(Z)-Octadecadienoic Acid Supplementation: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
9(Z),11(Z)-Octadecadienoic acid, more commonly known as cis-9, trans-11 Conjugated Linoleic Acid (c9,t11-CLA), is the principal isomer of CLA found in nature, predominantly in meat and dairy products from ruminant animals. It has garnered significant scientific interest for its potential to modulate various metabolic processes. Animal studies have frequently reported beneficial effects, including reductions in body fat, anti-atherogenic properties, and improved glucose metabolism.[1][2] However, translating these findings to human subjects has yielded complex and often contradictory results. This technical guide provides a comprehensive overview of the metabolic effects of c9,t11-CLA supplementation, synthesizing data from key human and preclinical studies. It details the compound's metabolic fate, its impact on lipid and glucose homeostasis, and its role in inflammation and oxidative stress. Methodologies from pivotal experiments are described to provide context for the findings. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for research and development professionals.
Metabolism and Bioavailability of c9,t11-CLA
Upon ingestion, c9,t11-CLA is incorporated into various lipid pools, including plasma, erythrocytes, and adipose tissue. Its metabolic pathway involves a series of elongation and desaturation steps, as well as partial beta-oxidation in peroxisomes.[3] Key downstream metabolites include conjugated diene (CD) 18:3, CD 20:3, and the beta-oxidation product CD 16:2.[3] Studies in healthy volunteers have shown that plasma concentrations of c9,t11-CLA and its primary metabolites increase in a dose-dependent manner following supplementation.[3] For instance, daily intakes of 0.8g, 1.6g, and 3.2g for two months resulted in a linear increase in plasma c9,t11-CLA, CD 18:3, and CD 16:2.[3] However, the metabolite CD 20:3 appeared to plateau at an intake of 1.6g/day.[3] Notably, only the highest dose (3.2g/day) achieved plasma concentrations comparable to those found to be effective in animal models.[3]
Figure 1: Metabolic pathway of dietary c9,t11-CLA.
Effects on Body Composition and Lipid Profile
One of the most publicized claims for CLA is its effect on body composition. While animal models consistently show a reduction in body fat, human studies present a more ambiguous picture.[1][2] Some research suggests a modest decrease in body fat mass, particularly with supplementation of mixed CLA isomers, but often with no significant effect on overall body weight or BMI.[1][4] Studies focusing specifically on the c9,t11 isomer have generally failed to demonstrate significant changes in body composition.[5][6]
The influence of c9,t11-CLA on blood lipid profiles is also inconsistent and appears to be isomer-specific. The trans-10, cis-12 (t10,c12) isomer has been shown to have adverse effects, increasing the ratio of LDL to HDL cholesterol and total to HDL cholesterol.[6][7] In contrast, some studies suggest that c9,t11-CLA may have neutral or even slightly beneficial effects on these ratios.[6] However, other research has found no significant impact on plasma lipids.[8][9] A meta-analysis indicated that CLA supplements could reduce LDL-C, while foods naturally enriched in CLA might offer a more broadly beneficial effect on the lipid profile, potentially increasing HDL-C.[10]
Table 1: Effects of c9,t11-CLA on Body Composition and Lipids
| Study (Reference) | Subject Population | Dosage & Duration | Key Findings on Body Composition | Key Findings on Lipid Profile |
|---|---|---|---|---|
| Riserus et al. (2004)[5] | 25 abdominally obese men | 3 g/d c9,t11-CLA vs. placebo for 3 months | No significant differences between groups. | No significant changes in serum lipids. |
| Tricon et al. (2004)[6] | Healthy men | 0.59-2.38 g/d c9,t11-CLA for 8 weeks | Not significantly affected. | Decreased LDL:HDL and Total:HDL cholesterol ratios. |
| Gaullier et al. (2005)[11] | Healthy, overweight humans | 3.4 g/d mixed CLA vs. placebo for 24 months | Reduced body fat mass (effect attributed mainly to t10,c12 isomer). | Not specified for c9,t11 isomer alone. |
| Sluijs et al. (2010)[10] | Overweight and obese subjects | Meta-analysis | No significant effect on plasma lipid concentrations. | Foods enriched in CLA tended to increase HDL-C. |
Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
The impact of c9,t11-CLA on glucose homeostasis is a critical area of concern and investigation. The t10,c12 isomer has been clearly demonstrated to induce insulin resistance in obese men.[1][11] The effects of the c9,t11 isomer are less clear but warrant caution. A key study in abdominally obese men found that supplementation with purified c9,t11-CLA (3 g/d for 3 months) significantly decreased insulin sensitivity by 15% compared to a placebo.[5] This adverse effect was linked to a concurrent increase in oxidative stress.[5] Conversely, other research in pre-diabetic men suggested that c9,t11-CLA had beneficial effects on postprandial insulin sensitivity compared to a control oil.[8] In patients with type 2 diabetes, a mixed isomer supplement (50:50 c9,t11 and t10,c12) was found to increase fasting glucose and reduce insulin sensitivity.[12] These conflicting findings highlight the need for further research, potentially stratifying results by subject metabolic health, genetics (like PPARγ2 polymorphism), and the precise isomer composition of the supplement.[8]
Figure 2: Proposed pathway for c9,t11-CLA-induced insulin resistance.
Table 2: Effects of c9,t11-CLA on Glucose Metabolism
| Study (Reference) | Subject Population | Dosage & Duration | Key Findings on Glucose Metabolism & Insulin Sensitivity |
|---|---|---|---|
| Riserus et al. (2004)[5] | 25 abdominally obese men | 3 g/d c9,t11-CLA vs. placebo for 3 months | Decreased insulin sensitivity by 15% (P < 0.05). |
| Moloney et al. (2004)[12] | 32 subjects with type 2 diabetes | 3.0 g/d mixed CLA vs. control for 8 weeks | Increased fasting glucose (6.3%); reduced insulin sensitivity. |
| Laso et al. (2007)[8] | Pre-diabetic, middle-aged men | Isomer mix and purified c9,t11-CLA | Beneficial effects on postprandial insulin sensitivity compared to control. |
| Tricon et al. (2004)[6] | Healthy men | 0.59-2.38 g/d c9,t11-CLA for 8 weeks | No significant effect on plasma insulin or HOMA-IR. |
Effects on Inflammation and Oxidative Stress
The immunomodulatory properties of c9,t11-CLA are an area of active research. In subjects with birch pollen allergy, supplementation with 2 g/d of a CLA mix (high in c9,t11) was associated with modest anti-inflammatory effects, including a decrease in the in vitro production of TNF-α, IFN-γ, and IL-5.[13] However, the same study reported a significant increase in urinary markers of in vivo lipid peroxidation (8-iso-PGF2α) and inflammation (15-keto-dihydro-PGF2α), suggesting a complex dual role.[13]
This pro-oxidative effect is consistent with the findings from the study on obese men, where increased insulin resistance was accompanied by a 50% rise in urinary 8-iso-PGF2α.[5] The decreased insulin sensitivity was no longer significant after adjusting for the changes in this oxidative stress marker, indicating a potential causal link.[5] In cultured endothelial cells, low concentrations of c9,t11-CLA showed modest anti-inflammatory effects, decreasing concentrations of MCP-1, IL-6, and IL-8.[14]
Figure 3: Dual effects of c9,t11-CLA on inflammation and oxidative stress.
Table 3: Effects of c9,t11-CLA on Inflammation and Oxidative Stress
| Study (Reference) | Subject Population | Dosage & Duration | Key Findings on Inflammation & Oxidative Stress |
|---|---|---|---|
| Riserus et al. (2004)[5] | 25 abdominally obese men | 3 g/d c9,t11-CLA vs. placebo for 3 months | Increased urinary 8-iso-PGF2α by 50% (P < 0.01) and 15-keto-dihydro-PGF2α by 15% (P < 0.05). |
| Turpeinen et al. (2008)[13] | 40 subjects with birch pollen allergy | 2 g/d high c9,t11-CLA mix vs. placebo for 12 weeks | Decreased in vitro production of TNF-α, IFN-γ, and IL-5. Increased urinary 8-iso-PGF2α and 15-keto-dihydro-PGF2α. |
| Moloney et al. (2004)[12] | 32 subjects with type 2 diabetes | 3.0 g/d mixed CLA vs. control for 8 weeks | Reduced fibrinogen concentrations (P < 0.01). No effect on C-reactive protein or IL-6. |
Experimental Protocols & Methodologies
The methodologies employed in human intervention trials are critical to interpreting the varied outcomes of c9,t11-CLA supplementation.
-
Study Design: The gold standard is the randomized, double-blind, placebo-controlled trial.[5][12] Crossover designs are also used, where subjects serve as their own controls after a washout period.[6][7]
-
Subject Population: Studies have recruited a range of participants, including healthy adults, overweight and obese individuals, subjects with metabolic syndrome or type 2 diabetes, and those with specific conditions like allergies.[5][8][12][13] This heterogeneity likely contributes to the variability in results.
-
Supplementation:
-
Form: Administered in capsules, often as part of a triglyceride or free fatty acid formulation.
-
Isomer Purity: Studies use either highly purified c9,t11-CLA preparations or, more commonly, commercially available mixtures of c9,t11 and t10,c12 isomers.[5][12] The exact isomer ratio is a crucial variable.
-
Placebo: Inert oils such as olive oil, safflower oil, or high-oleic acid sunflower oil are commonly used as controls.[5][13]
-
Key Analytical Methods:
-
Insulin Sensitivity: The hyperinsulinemic-euglycemic clamp is the gold standard for directly measuring insulin-stimulated glucose disposal.[5] Homeostasis Model Assessment (HOMA-IR) is a more common, though less precise, calculation based on fasting glucose and insulin.[12]
-
Body Composition: Dual-energy X-ray absorptiometry (DXA) is frequently used to accurately measure fat mass and lean tissue mass.[15]
-
Biochemical Markers: Plasma lipids, glucose, and insulin are measured using standard enzymatic assays. Inflammatory markers (e.g., cytokines) are often measured by ELISA. Urinary isoprostanes, as markers of oxidative stress, are typically quantified using gas chromatography-mass spectrometry (GC-MS).[5][13]
-
Figure 4: Workflow for a typical randomized controlled trial.
Conclusion and Future Directions
The metabolic effects of this compound are multifaceted and context-dependent. While it is the most abundant natural CLA isomer, its supplementation in humans does not consistently replicate the beneficial anti-obesity and anti-diabetic effects observed in many animal models. The evidence for its impact on body composition and lipid profiles in humans is weak and inconsistent.
Of significant concern is the potential for purified c9,t11-CLA to induce insulin resistance and increase oxidative stress, particularly in individuals who are already abdominally obese.[5] Conversely, some data suggest modest anti-inflammatory or beneficial postprandial glucose effects under different circumstances.[8][13] This discrepancy underscores the critical importance of isomer specificity, as the metabolic actions of c9,t11-CLA are distinct from, and often contrary to, those of the t10,c12-CLA isomer.[6]
For drug development professionals and researchers, future investigations should focus on:
-
Long-term safety and efficacy: Most human trials are of relatively short duration.
-
Dose-response relationships: Establishing optimal and safe dosing is paramount.
-
Mechanism of action: Elucidating the precise molecular pathways, including the role of PPARs and the link between oxidative stress and insulin signaling.
-
Population-specific effects: Investigating how genetics, baseline metabolic health, and gut microbiota influence individual responses to c9,t11-CLA supplementation.
Until a clearer and more consistent profile of its effects emerges from larger, well-controlled human trials, the use of c9,t11-CLA as a therapeutic agent for metabolic disorders should be approached with caution.
References
- 1. Metabolic effects of conjugated linoleic acid in humans: the Swedish experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dual Role of Conjugated Linoleic Acid in Obesity and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of c9,t11-conjugated linoleic acid (CLA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Human health effects of conjugated linoleic acid from milk and supplements. (2011) | T. A. McCrorie | 105 Citations [scispace.com]
- 5. Effects of cis-9,trans-11 conjugated linoleic acid supplementation on insulin sensitivity, lipid peroxidation, and proinflammatory markers in obese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposing effects of cis-9,trans-11 and trans-10,cis-12 conjugated linoleic acid on blood lipids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of different CLA isomers on insulin resistance and adipocytokines in pre-diabetic, middle-aged men with PPARγ2 Pro12Ala polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association of foods enriched in conjugated linoleic acid (CLA) and CLA supplements with lipid profile in human studies: a systematic review and meta-analysis | Public Health Nutrition | Cambridge Core [cambridge.org]
- 11. Clinical outcomes of conjugated linoleic acid supplementation in the overweight and the obese: a study protocol | Journal of Medical Science [jms.ump.edu.pl]
- 12. Conjugated linoleic acid supplementation, insulin sensitivity, and lipoprotein metabolism in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunological and metabolic effects of cis-9, trans-11-conjugated linoleic acid in subjects with birch pollen allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The effects of conjugated linoleic acid supplementation during resistance training - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of 9(Z),11(Z)-Conjugated Linoleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid that have garnered significant attention for their diverse biological activities. While the cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12) isomers have been extensively studied, emerging research is shedding light on the unique properties of other, less abundant isomers. This technical guide focuses on the stereochemical configuration and bioactivity of 9(Z),11(Z)-CLA (c9,c11-CLA), providing a comprehensive overview of its known effects and the experimental methodologies used to elucidate them. This isomer, with its two cis double bonds, exhibits distinct biological activities compared to its more studied counterparts, particularly in areas of apoptosis and enzyme inhibition. Understanding the specific actions of 9(Z),11(Z)-CLA is crucial for the development of targeted therapeutic strategies.
Stereochemical Configuration
The defining feature of 9(Z),11(Z)-CLA is the presence of two cis (Z) double bonds at the 9th and 11th carbon positions. This configuration results in a more bent molecular structure compared to isomers containing one or more trans (E) double bonds. This structural difference is fundamental to its unique interactions with biological membranes and enzymes.
Comparative Bioactivity of CLA Isomers
The biological effects of CLA are highly dependent on the specific stereochemistry of the isomers. The following tables summarize the quantitative data from comparative studies involving 9(Z),11(Z)-CLA and other prominent isomers.
| Isomer | Cell Line | Assay | Quantitative Measurement | Reference |
| 9(Z),11(Z)-CLA | Caco-2 (Human Colon Adenocarcinoma) | Apoptosis Induction | Less potent than 9(E),11(E)-CLA | (Beppu et al., 2006) cited in[1] |
| 9(E),11(E)-CLA | Caco-2 (Human Colon Adenocarcinoma) | Apoptosis Induction | Strongest apoptosis induction among 9Z,11Z-, 9Z,11E-, and 10E,12Z-CLA | (Beppu et al., 2006) cited in[1] |
| 9(Z),11(E)-CLA | Caco-2 (Human Colon Adenocarcinoma) | Apoptosis Induction | Intermediate potency | (Beppu et al., 2006) cited in[1] |
| 10(E),12(Z)-CLA | Caco-2 (Human Colon Adenocarcinoma) | Apoptosis Induction | Intermediate potency | (Beppu et al., 2006) cited in[1] |
Table 1: Comparative Apoptotic Activity of CLA Isomers in Caco-2 Cells.
Key Biological Activities and Signaling Pathways
Induction of Apoptosis in Cancer Cells
One of the most significant reported activities of the broader CLA family is the induction of apoptosis in cancer cells. A key study demonstrated that while several CLA isomers induce apoptosis in Caco-2 human colon cancer cells, the 9(E),11(E)-CLA isomer was the most potent.[1] The 9(Z),11(Z)-CLA isomer was also shown to induce apoptosis, albeit to a lesser extent than the 9(E),11(E) isomer.[1] This highlights the critical role of the double bond configuration in mediating cytotoxic effects against cancer cells.
Experimental Workflow: Assessment of Apoptosis in Caco-2 Cells
Caption: Workflow for assessing CLA-induced apoptosis in Caco-2 cells.
Modulation of Inflammatory Responses
While much of the research on the anti-inflammatory effects of CLA has focused on the c9,t11 and t10,c12 isomers, the broader mechanisms likely involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. These isomers have been shown to influence the production of cytokines like TNF-α, IL-1β, and IL-6.[2] The precise impact of the 9(Z),11(Z)-CLA isomer on these pathways requires further investigation.
Signaling Pathway: General Overview of CLA Effects on NF-κB Signaling
Caption: Potential mechanism of CLA's anti-inflammatory action via NF-κB.
Experimental Protocols
Synthesis and Purification of 9(Z),11(Z)-CLA
General Protocol for Alkaline Isomerization of Linoleic Acid:
-
Linoleic acid is refluxed with a strong base, such as potassium hydroxide (B78521) (KOH), in a solvent like ethylene (B1197577) glycol or 1-butanol.[3][4]
-
The reaction mixture, which contains a variety of CLA isomers, is then subjected to purification.
-
Purification: Separation of the desired 9(Z),11(Z) isomer from the complex mixture of other positional and geometric isomers is a significant challenge. Techniques such as silver ion-high-performance liquid chromatography (Ag+-HPLC) are often employed for the separation of CLA isomers.[5] This method separates isomers based on the number, position, and configuration of the double bonds.
Enzymatic Methods: Lipases can be used for the stereoselective esterification of specific CLA isomers, aiding in their separation. For instance, lipase (B570770) from Aspergillus niger shows a preference for the 9Z,11E isomer, facilitating its separation from other isomers.[3] Similar enzymatic approaches could potentially be developed for the specific isolation of 9(Z),11(Z)-CLA.
Cell Culture and Apoptosis Assay (Caco-2 cells)
Cell Culture:
-
The Caco-2 human colon adenocarcinoma cell line is cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
For differentiation into an enterocyte-like phenotype, cells are typically cultured for 21-25 days on permeable supports.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Caco-2 cells are seeded in multi-well plates and treated with various concentrations of the purified 9(Z),11(Z)-CLA isomer and other CLA isomers for a specified duration (e.g., 24-72 hours).
-
Following treatment, both floating and adherent cells are collected.
-
Cells are washed with a binding buffer and then incubated with Annexin V-FITC and propidium iodide (PI) in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Future Directions
The distinct bioactivities of less common CLA isomers like 9(Z),11(Z)-CLA warrant further in-depth investigation. Future research should focus on:
-
Development of stereospecific synthesis protocols to obtain high-purity 9(Z),11(Z)-CLA for research purposes.
-
Comprehensive quantitative comparisons of the bioactivity of 9(Z),11(Z)-CLA against a wider range of cancer cell lines and in various in vivo models.
-
Elucidation of the specific molecular targets and signaling pathways modulated by 9(Z),11(Z)-CLA to understand its precise mechanism of action. This includes detailed studies on its effects on key signaling nodes like NF-κB, PPARs, and apoptosis-related proteins.
-
Investigation into its potential synergistic or antagonistic effects when combined with other CLA isomers or therapeutic agents.
By addressing these research gaps, a clearer picture of the therapeutic potential of 9(Z),11(Z)-CLA will emerge, paving the way for its potential application in the prevention and treatment of various diseases.
References
- 1. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HKU Scholars Hub: Synthesis of 9Z, 11E-octadecadienoic and 10E, 12Z-octadecadienoic acids, the major components of conjugated linoleic acid [hub.hku.hk]
- 5. Preparation, separation, and confirmation of the eight geometrical cis/trans conjugated linoleic acid isomers 8,10- through 11,13-18:2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 9(Z),11(Z)-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(Z),11(Z)-Octadecadienoic acid is a conjugated linoleic acid (CLA) isomer of significant interest within the scientific community. This technical guide provides an in-depth overview of its core chemical properties, synthesis, and biological activities, with a particular focus on its anti-inflammatory potential. Detailed experimental protocols and quantitative data on its effects on key signaling pathways are presented to support further research and development in this area.
Core Compound Identification
This section provides the fundamental chemical identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 544-70-7 | [1][2] |
| Molecular Formula | C18H32O2 | [1][3] |
| Molecular Weight | 280.4 g/mol | [1][3] |
| IUPAC Name | (9Z,11Z)-octadeca-9,11-dienoic acid | [1][3] |
| Canonical SMILES | CCCCCCC=CC=CCCCCCCCC(=O)O | [1] |
| InChI Key | JBYXPOFIGCOSSB-QRLRYFCNSA-N | [1] |
Molecular Structure:
The molecular structure of this compound is characterized by an 18-carbon chain with two conjugated double bonds in the cis configuration at the 9th and 11th carbon positions.
Biological Activity and Therapeutic Potential
This compound, as a member of the conjugated linoleic acid family, exhibits a range of biological activities that are of high interest for therapeutic applications.
Anti-Inflammatory Effects: Research indicates that various CLA isomers possess anti-inflammatory properties.[4] While direct studies on the 9(Z),11(Z) isomer are limited, closely related compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[1][5] These effects include the reduced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]
Anticancer Activity: Some studies suggest that certain CLA isomers may have antineoplastic properties, including the induction of apoptosis in cancer cells.[1]
Antioxidant Properties: The conjugated double bond system in this compound contributes to its antioxidant potential, helping to mitigate oxidative stress within cells.[1]
Metabolic Effects: This fatty acid has also been associated with beneficial effects on lipid metabolism and may play a role in reducing body fat accumulation.[1]
Quantitative Data on Biological Activity
The following tables summarize the quantitative effects of a structurally related compound, 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), on key inflammatory signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data provides a valuable proxy for the potential bioactivity of this compound.
Table 1: Effect of 13-KODE on NF-κB Signaling Pathway [1]
| Parameter | Effect of 13-KODE | Quantitative Change |
| Nuclear Translocation of NF-κB p65 | Inhibition | 67% reduction in nuclear p65 levels |
| Cytosolic IκB Expression | Induction | 2.6-fold increase |
Table 2: Effect of 13-KODE on MAPK Signaling Pathway [1]
| Parameter | Effect of 13-KODE | Quantitative Change |
| Phosphorylation of ERK1/2 | Inhibition | 66% decrease |
| Phosphorylation of p38 | Inhibition | 47% decrease |
| Phosphorylation of JNK | Inhibition | 52% decrease |
Experimental Protocols
This section outlines detailed methodologies for the synthesis of conjugated linoleic acids and for the investigation of their anti-inflammatory effects.
Synthesis of Conjugated Linoleic Acid via Alkaline Isomerization
This protocol describes a general method for the isomerization of linoleic acid to produce a mixture of conjugated linoleic acid isomers.
Materials:
-
Linoleic acid
-
Potassium hydroxide (B78521) (KOH)
-
Sodium chloride (NaCl) solution (5% w/v)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of linoleic acid in 1-butanol in a round-bottom flask.
-
Add potassium hydroxide (KOH) to the solution. The molar ratio of KOH to linoleic acid should be optimized based on preliminary experiments.
-
Heat the mixture to reflux and maintain for a specified period (e.g., 2-5 hours), with constant stirring.
-
After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the fatty acid salts.
-
Extract the lipid fraction with two portions of hexane.
-
Wash the combined hexane extracts in a separatory funnel with a 5% NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Remove the hexane solvent using a rotary evaporator to obtain the conjugated linoleic acid isomers.
-
The specific isomers can then be separated and purified using techniques such as silver ion high-performance liquid chromatography (Ag+-HPLC).
Investigation of Anti-Inflammatory Effects in Macrophages
This protocol details the methodology for assessing the anti-inflammatory properties of this compound in a cell-based assay.
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine production).
Western Blot Analysis for NF-κB and MAPK Signaling:
-
Lyse the treated cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, ERK1/2, p38, JNK).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling cascade.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isomer-Specific Effects of cis-9,trans-11- and trans-10,cis-12-CLA on Immune Regulation in Ruminal Epithelial Cells | MDPI [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Identification of 9(Z),11(Z)-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(Z),11(Z)-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), has garnered significant interest in various research fields due to its potential biological activities. Accurate and reliable identification and quantification of this isomer are crucial for understanding its metabolic pathways, physiological functions, and therapeutic potential. This document provides detailed application notes and experimental protocols for the analytical identification of this compound using various chromatographic and spectroscopic techniques.
Analytical Methods Overview
The primary analytical techniques for the identification and quantification of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is often used in a complementary manner for comprehensive analysis.
-
Gas Chromatography (GC): Offers high resolution for separating complex mixtures of fatty acid isomers, typically after derivatization to their more volatile fatty acid methyl esters (FAMEs).
-
High-Performance Liquid Chromatography (HPLC): Particularly silver ion HPLC (Ag+-HPLC), is a powerful technique for separating CLA isomers based on the number, position, and geometry of their double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, enabling the unambiguous identification of isomers based on the chemical shifts and coupling constants of the olefinic protons.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of conjugated linoleic acid isomers, including this compound, using various analytical methods. Please note that specific values can vary depending on the instrumentation, column, and experimental conditions.
| Analytical Method | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Repeatability (% CV) | Reference |
| GC-FID | CLA isomers | > 0.99 | - | - | 88.01 - 89.76 | 4.62 - 8.19 | [1][2] |
| HPLC-PDA | HODE isomers | > 0.999 | 0.035 - 0.090 µg/g | 0.12 - 0.32 µg/g | 87.93 - 89.33 | - | [3] |
| LC-MS/MS | 9-HODE | > 0.99 | - | 9.7–35.9 nmol/L | - | < 7.2 (Intraday) | [4] |
HODE (hydroxyoctadecadienoic acid) and other CLA isomer data are presented to provide an indication of expected performance.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for FAMEs
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC-MS. Derivatization is essential for increasing the volatility of the fatty acid for GC analysis.
a. Derivatization to Fatty Acid Methyl Esters (FAMEs) - Base-Catalyzed Methylation [5]
-
Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene (B28343) in a test tube.
-
Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol (B129727).
-
Incubate the solution at 50°C for 10 minutes.
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.
-
Add 5 mL of water and extract the FAMEs by adding 5 mL of hexane (B92381) and vortexing.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction once more and combine the hexane layers.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the FAMEs in an appropriate volume of hexane for GC-MS analysis.
b. GC-MS Analysis
-
Gas Chromatograph Conditions: [2][6]
-
Column: CP-Sil 88, BPX70, or SLB-IL111 (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Isothermal at 190°C or a temperature gradient (e.g., hold at 150°C, then ramp to 220°C).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injection Mode: Split (e.g., 50:1) or splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
c. Identification: The identification of the this compound methyl ester is based on its retention time compared to a pure standard and the fragmentation pattern in the mass spectrum.
High-Performance Liquid Chromatography (HPLC)
Silver ion HPLC (Ag+-HPLC) is particularly effective for the separation of CLA isomers.
a. Sample Preparation
For biological samples, hydrolysis and extraction are necessary to isolate the free fatty acids.[6]
-
To 50-100 mg of tissue or 0.2-0.5 mL of milk/plasma, add 1 mL of 1M KOH in methanol and 1 mL of 2M KOH in water.
-
Flush with argon and allow the hydrolysis to proceed overnight at room temperature.
-
Acidify the solution to pH ~2 with 6M HCl.
-
Extract the free fatty acids four times with 1.5 mL of dichloromethane (B109758) each time.
-
Combine the dichloromethane extracts and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
b. Ag+-HPLC Analysis
-
HPLC Conditions: [6]
-
Column: Two 5 µm Chrompac ChromSpher Lipids columns (250 x 4.6 mm) in series.
-
Mobile Phase: A gradient of acetonitrile (B52724) in hexane.
-
Flow Rate: 1 mL/min.
-
Detection: Photodiode array (PDA) detector at 234 nm.
-
c. Identification: The this compound isomer is identified by comparing its retention time with that of a known standard. The cis,cis configuration has a distinct retention behavior on a silver ion column compared to cis,trans and trans,trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for the unambiguous identification of the 9(Z),11(Z) isomer.[7]
a. Sample Preparation
-
Dissolve the purified fatty acid (or its methyl ester) in deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
b. ¹H-NMR Analysis
-
Acquire the ¹H-NMR spectrum on a 300 MHz or higher field spectrometer.
-
Characteristic Signals for Methyl 9(Z),11(Z)-octadecadienoate in CDCl₃: [7]
-
~6.27 ppm: Multiplet, assigned to the inner olefinic protons at C10 and C11.
-
~5.47 ppm: Multiplet, assigned to the outer olefinic protons at C9 and C12.
-
~2.08 ppm: Multiplet, assigned to the allylic protons at C8 and C13.
-
The distinct chemical shifts and coupling patterns of the olefinic protons allow for clear differentiation from other CLA isomers.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for the GC-MS analysis of this compound.
Logic Diagram for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method for this compound.
References
- 1. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 7. aocs.org [aocs.org]
Application Notes and Protocols for the Quantification of 9(Z),11(Z)-CLA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, with 9(Z),11(Z)-CLA (also known as rumenic acid) being the most prevalent isomer found in ruminant-derived food products. This isomer has garnered significant interest within the scientific community due to its potential biological activities, including anti-inflammatory, anti-carcinogenic, and anti-atherogenic properties.[1] Accurate quantification of 9(Z),11(Z)-CLA in various biological matrices is crucial for understanding its metabolism, bioavailability, and physiological effects in both preclinical and clinical research.
These application notes provide detailed protocols for the extraction, derivatization, and quantification of 9(Z),11(Z)-CLA in common biological samples using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Additionally, this document summarizes reported concentrations of 9(Z),11(Z)-CLA in various human tissues and illustrates key signaling pathways influenced by this fatty acid.
Quantitative Data Summary
The concentration of 9(Z),11(Z)-CLA can vary significantly depending on the biological matrix, dietary intake, and individual metabolic differences. The following tables summarize reported concentrations of 9(Z),11(Z)-CLA in various human biological samples.
Table 1: Concentration of 9(Z),11(Z)-CLA in Human Plasma/Serum
| Sample Type | Condition | 9(Z),11(Z)-CLA Concentration (% of total fatty acids) | Reference |
| Fasting Plasma | Men | 0.46 ± 0.01 | [2][3] |
| Fasting Plasma | Women | 0.54 ± 0.01 | [2][3] |
| Non-fasting Plasma | Men | 0.28 ± 0.01 | [2][3] |
| Non-fasting Plasma | Women | 0.38 ± 0.01 | [2][3] |
| Plasma (supplemented with 3.2g/day c9,t11-CLA) | - | Linear increase from baseline | [4] |
Table 2: Concentration of 9(Z),11(Z)-CLA in Human Adipose Tissue and Skeletal Muscle
| Sample Type | Lipid Fraction | 9(Z),11(Z)-CLA Concentration (% of total fatty acids) | Reference |
| Adipose Tissue | Total Lipids | ~0.6 (baseline) | [5] |
| Adipose Tissue (supplemented with 3.9g/day CLA) | Total Lipids | Significant increase from baseline | [5] |
| Skeletal Muscle | Phospholipids | 0.19 ± 0.03 (baseline) | [5] |
| Skeletal Muscle (supplemented with 3.9g/day CLA) | Phospholipids | 0.23 ± 0.04 | [5] |
| Skeletal Muscle | Triglycerides | 0.35 ± 0.10 (baseline) | [5] |
| Skeletal Muscle (supplemented with 3.9g/day CLA) | Triglycerides | 0.40 ± 0.14 | [5] |
Experimental Protocols
Protocol 1: Quantification of 9(Z),11(Z)-CLA in Human Plasma/Serum by GC-MS
This protocol details the extraction of total lipids from plasma or serum, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plasma or serum sample
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
2% Sulfuric acid in methanol
-
Hexane (B92381) (HPLC grade)
-
Sodium bicarbonate/carbonate solution
-
Internal standard (e.g., C17:0 or a deuterated CLA isomer)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Water bath or heating block
-
Vortex mixer
-
GC-MS system with a polar capillary column (e.g., HP-88 or equivalent)
Procedure:
-
Lipid Extraction (Modified Folch Method):
-
To 1 mL of plasma or serum in a glass centrifuge tube, add a known amount of internal standard.
-
Add 2 mL of methanol and vortex for 30 seconds.
-
Add 4 mL of chloroform and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[6]
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Wash the remaining upper layer with 2 mL of chloroform, vortex, centrifuge, and combine the lower layer with the first extract.
-
Dry the combined chloroform extracts under a gentle stream of nitrogen at 30-40°C.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of toluene.[7]
-
Add 3 mL of 2% sulfuric acid in methanol.[7]
-
Cap the tube tightly and heat at 55°C for 16 hours in a water bath or heating block.[7]
-
Cool the tube to room temperature.
-
Add 3 mL of sodium bicarbonate/carbonate solution to neutralize the reaction, followed by 5 mL of hexane. Vortex thoroughly.[7]
-
Centrifuge at 3000 x g for 15 minutes.[7]
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final FAMEs solution to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injector: Split/splitless, 250°C
-
Column: HP-88, 100 m x 0.25 mm i.d., 0.20 µm film thickness (or equivalent)
-
Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 50-500.
-
Quantification: Use selected ion monitoring (SIM) for the molecular ion or characteristic fragment ions of the 9(Z),11(Z)-CLA methyl ester and the internal standard.
-
Protocol 2: Quantification of 9(Z),11(Z)-CLA in Adipose and Skeletal Muscle Tissue by Silver-Ion HPLC
This protocol describes the extraction of lipids from solid tissues and the separation of CLA isomers using silver-ion HPLC (Ag+-HPLC).
Materials:
-
Adipose or skeletal muscle tissue sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
1M KOH in methanol
-
6M HCl
-
Dichloromethane (B109758) (HPLC grade)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Internal standard (e.g., sorbic acid)
-
Tissue homogenizer
-
Silver-ion HPLC column(s) (e.g., ChromSpher 5 Lipids)
-
HPLC system with a UV detector
Procedure:
-
Lipid Extraction (Folch Method):
-
Weigh approximately 1 g of tissue and homogenize it in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[6]
-
Agitate the homogenate for 20 minutes at room temperature.
-
Filter or centrifuge the homogenate to recover the liquid phase.
-
Add 4 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.[6]
-
Collect the lower chloroform phase and dry it under nitrogen.
-
-
Saponification:
-
To the dried lipid extract, add a known amount of internal standard.
-
Add 1 mL of 1M KOH in methanol and leave overnight at room temperature for hydrolysis.
-
Acidify the solution to pH ~2 with 6M HCl.
-
Extract the free fatty acids with dichloromethane (3 x 1.5 mL).
-
Pool the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under nitrogen.
-
-
Silver-Ion HPLC Analysis:
-
Column: Three ChromSpher 5 Lipids columns in series.
-
Mobile Phase: Isocratic mixture of hexane:diethyl ether:acetonitrile (99.4:0.5:0.1 v/v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 233 nm.
-
Quantification: Generate a standard curve using a certified 9(Z),11(Z)-CLA standard and the internal standard.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
9(Z),11(Z)-CLA has been shown to modulate several key signaling pathways involved in metabolism and inflammation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dietary intake of c9,t11-conjugated linoleic acid correlates with its concentration in plasma lipid fractions of men but not women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of c9,t11-conjugated linoleic acid (CLA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Conjugated Linoleic Acid (CLA) Isomers
Abstract
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid that have garnered significant interest in the fields of nutrition, biochemistry, and pharmaceutical sciences due to their diverse biological activities. The accurate separation and quantification of individual CLA isomers are crucial for understanding their specific physiological effects. This application note provides a detailed protocol for the separation of CLA isomers using silver-ion high-performance liquid chromatography (Ag+-HPLC), a powerful technique for resolving these closely related fatty acids. The protocol covers sample preparation, instrumentation, and data analysis, and is intended for researchers, scientists, and drug development professionals.
Introduction
Conjugated linoleic acid represents a class of octadecadienoic acid isomers with conjugated double bonds.[1] The most studied isomers, cis-9,trans-11 and trans-10,cis-12 CLA, have been associated with a range of health benefits. However, numerous other positional and geometric isomers exist in natural sources and commercial preparations, each potentially possessing unique biological properties.[1] Gas chromatography (GC) alone is often insufficient for the complete separation of all CLA isomers.[1] Silver-ion HPLC (Ag+-HPLC) has emerged as a highly effective method for the resolution of CLA isomers, separating them based on both their geometric (trans,trans < cis/trans < cis,cis) and positional configurations.[2][3] This method can be complemented by techniques like GC-Mass Spectrometry (GC-MS) for definitive isomer identification following fractionation.[1][4] This document outlines a robust Ag+-HPLC protocol for the analysis of CLA isomers.
Experimental Protocols
Sample Preparation (Hydrolysis and Extraction of Free Fatty Acids)
This protocol is adapted for the analysis of underivatized CLA isomers from biological matrices such as tissues or milk.
Materials:
-
Biological sample (50-100 mg of tissue or 0.2-0.5 mL of milk/plasma)
-
Internal Standard (IS) solution (e.g., Sorbic acid, 6 mg in 15 mL chloroform)
-
1M Potassium Hydroxide (KOH) in methanol (B129727)
-
2M Potassium Hydroxide (KOH) in water
-
6M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Hexane
-
Argon gas
Procedure:
-
To the sample in a glass tube, add 25 µL of the internal standard solution.
-
Add 1 mL of 1M KOH in methanol and 1 mL of 2M KOH in water.[5]
-
Flush the tube with argon gas for approximately 1 minute, seal, and allow the mixture to hydrolyze overnight at room temperature.[5]
-
After hydrolysis, add 1.5 mL of water and acidify the solution to a pH of approximately 2 using 6M HCl.[5]
-
Extract the free fatty acids by adding 1.5 mL of dichloromethane and vortexing. Repeat the extraction four times, pooling the organic layers.[5]
-
Dry the pooled dichloromethane extracts with approximately 0.1 g of anhydrous sodium sulfate.[5]
-
Evaporate the solvent under a gentle stream of argon at a temperature below 35°C.[5]
-
Re-dissolve the residue in 0.5 mL of hexane, vortex, and centrifuge at 2,500-3,000 x g for 10 minutes.[5]
-
The resulting supernatant is ready for HPLC analysis.
Silver-Ion HPLC (Ag+-HPLC) Analysis
This method is designed for the isocratic elution of underivatized CLA isomers.
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Two ChromSpher 5 µm Lipids silver-ion columns (250 x 4.6 mm) connected in series, protected by a guard column with the same stationary phase.[6][7]
Chromatographic Conditions:
-
Mobile Phase: n-hexane/acetic acid/acetonitrile (B52724) (98.4:1.6:0.0125 v/v/v).[5][6][7] The mobile phase should be carefully prepared and stirred before use as the separation is sensitive to small fluctuations in acetic acid and acetonitrile concentrations.[6][7]
-
Detection: UV detection at 234 nm for CLA isomers and 259 nm for sorbic acid internal standard.[5]
-
Run Time: Approximately 55-65 minutes to ensure elution of all isomers.[6][7]
Data Presentation
The separation of CLA isomers by Ag+-HPLC typically results in three distinct groups of peaks eluting in a predictable order. The retention times can be used for preliminary identification, which should be confirmed with authentic standards.
Table 1: Typical Elution Order and Retention Time Ranges for CLA Isomer Groups via Ag+-HPLC
| Elution Order | Isomer Group Configuration | Typical Retention Time Range (min) |
| 1 | trans,trans (tt) | 21 - 27[5][6][7] |
| 2 | cis,trans (ct) / trans,cis (tc) | 31 - 38[5][6][7] |
| 3 | cis,cis (cc) | 41 - 64[5][6][7] |
Table 2: Comparison of Ag+-HPLC Methodologies for CLA Isomer Separation
| Parameter | Method 1 (Czauderna et al.) | Method 2 (General Ag+-HPLC) |
| Column(s) | Two ChromSpher 5 µm Lipids (250 x 4.6 mm) | Silver-ion impregnated columns |
| Mobile Phase | n-hexane/acetic acid/acetonitrile (98.4:1.6:0.0125 v/v/v)[5][6][7] | Hexane/acetonitrile (e.g., 99.9:0.1 v/v)[2][3] |
| Flow Rate | 1.0 mL/min[6][7] | Not specified |
| Detection | UV at 234 nm[6][7] | UV detection |
| Sample Form | Underivatized free fatty acids[6][7] | Fatty acid methyl esters (FAMEs) or free fatty acids |
| Elution Order | tt < ct/tc < cc[6][7] | tt < ct/tc < cc[2][3] |
| Internal Standard | Sorbic Acid[5] | Toluene (as dead volume estimator)[2][3] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the analysis of CLA isomers.
Caption: Workflow for CLA isomer analysis using HPLC.
Conclusion
The Ag+-HPLC method detailed in this application note provides a reliable and reproducible approach for the separation and quantification of conjugated linoleic acid isomers. The use of a silver-ion stationary phase allows for the effective resolution of both positional and geometric isomers, which is often challenging with other chromatographic techniques. By following the outlined sample preparation and analytical protocols, researchers can achieve accurate characterization of CLA profiles in various biological and commercial samples, facilitating further investigation into the specific roles of these fatty acids in health and disease. For definitive structural elucidation, collected HPLC fractions can be subjected to further analysis by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aocs.org [aocs.org]
- 5. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gas Chromatography Analysis of 9(Z),11(Z)-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 9(Z),11(Z)-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), using gas chromatography (GC). The methodologies outlined below are essential for researchers in various fields, including nutrition, pharmacology, and drug development, who require accurate quantification of this bioactive fatty acid.
Introduction
This compound is a positional and geometric isomer of linoleic acid. The analysis of specific CLA isomers is crucial as their biological activities can differ significantly. Gas chromatography is a powerful and widely used technique for the separation and quantification of fatty acids.[1][2] However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC is challenging.[3] Therefore, a derivatization step to convert the fatty acids into more volatile and less polar derivatives, typically fatty acid methyl esters (FAMEs), is a critical prerequisite for successful GC analysis.[1][3][4]
This application note details the necessary steps for sample preparation, derivatization, and GC analysis of this compound.
Experimental Protocols
A critical step in the analysis of fatty acids by gas chromatography is the conversion of the analytes into their corresponding fatty acid methyl esters (FAMEs).[3][4] This derivatization process increases the volatility of the fatty acids, making them suitable for GC analysis.[1][3]
Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)
Two primary methods for the preparation of FAMEs are acid-catalyzed and base-catalyzed esterification/transesterification.[3]
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[3]
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner.[3] If the sample is in an aqueous solution, it must first be evaporated to dryness.[3][4]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) to the sample.[3][4]
-
Reaction: Tightly cap the tube and heat at 60-80°C for 5-60 minutes.[3][4][5] The optimal time and temperature may need to be determined empirically for specific sample types.[3]
-
Extraction: After cooling to room temperature, add 1 mL of water and 1-2 mL of a nonpolar solvent like hexane (B92381) or heptane.[3][4]
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to ensure a clean separation of the layers.[3]
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.[4] To ensure the removal of any residual water, the organic layer can be passed through a small column of anhydrous sodium sulfate.[4]
Protocol 2: Base-Catalyzed Transesterification
Base-catalyzed methylation is particularly recommended for esterified lipids as acid catalysis can potentially cause isomerization of conjugated linoleic acid.[6]
Methodology:
-
Sample Preparation: Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene (B28343) in a test tube.[6]
-
Reagent Addition: Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.[6]
-
Reaction: Maintain the solution at 50°C for 10 minutes.[6]
-
Neutralization: Add 0.1 mL of glacial acetic acid.[6]
-
Extraction: Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.[6] Use a Pasteur pipette to separate the layers.[6]
-
Drying: Dry the combined hexane layers over anhydrous sodium sulfate.[6]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary film evaporator.[6]
-
Final Preparation: Redissolve the FAMEs in a small volume of hexane for GC analysis.[6]
Gas Chromatography (GC) Analysis
The separation of CLA isomers requires a highly polar capillary column.
GC System and Conditions:
| Parameter | Recommended Conditions |
| GC System | Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)[1] |
| Column | Highly polar capillary column, e.g., CP-Sil 88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or BPX-70[6][7] |
| Carrier Gas | Helium or Hydrogen[6][8] |
| Inlet Temperature | 250 °C[7] |
| Detector Temperature | 250 °C (FID)[7] |
| Oven Program | Isothermal at 175-190°C or a temperature ramp depending on the complexity of the sample[7] |
| Injection Volume | 1 µL |
| Split Ratio | 1:50[7] |
Data Presentation
Quantitative data from the GC analysis should be summarized for clarity and comparison. The following table provides an example of how to present the results for the analysis of this compound and other CLA isomers.
| Analyte | Retention Time (min) | Peak Area | Concentration (mg/mL) | Recovery (%) | Coefficient of Variation (%) |
| This compound methyl ester | User Determined | User Determined | User Determined | User Determined | User Determined |
| Other CLA Isomer 1 | User Determined | User Determined | User Determined | 88.01 - 89.76[7][9] | 4.62 - 8.19[7][9] |
| Other CLA Isomer 2 | User Determined | User Determined | User Determined | 88.01 - 89.76[7][9] | 4.62 - 8.19[7][9] |
Note: The recovery and coefficient of variation values are provided as a reference from a study on various CLA isomers and may vary depending on the specific experimental conditions and matrix.[7][9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
The following diagram illustrates the decision-making process for choosing a derivatization method.
References
- 1. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 2. geomar.de [geomar.de]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. aocs.org [aocs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 9. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays Using 9(Z),11(Z)-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(Z),11(Z)-Octadecadienoic acid, a member of the conjugated linoleic acid (CLA) family, is a polyunsaturated fatty acid with emerging interest in various biomedical research fields.[1] In vitro studies have demonstrated its potential biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound and its derivatives in cell culture models. The protocols outlined below are foundational for researchers investigating the therapeutic potential of this compound.
I. Anti-Cancer Applications
Derivatives of this compound, such as 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) and Coriolic Acid (13-S-Hydroxy-9Z, 11E-octadecadienoic acid), have been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in breast cancer.[2][3] Key areas of investigation include cell viability, apoptosis induction, and the modulation of cancer stem cell populations.
Data Summary: Anti-Cancer Effects
| Compound | Cell Line | Assay | Concentration(s) | Observed Effect | Reference |
| 13-Oxo-ODE | MDA-MB-231, MCF-7 | MTS Assay | 0-400 µM | Dose-dependent reduction in cell viability. | [2] |
| Coriolic Acid | MDA-MB-231, MCF-7 | MTS Assay | 0-400 µM | Dose-dependent inhibition of cell proliferation (IC50: 289.3 µM for MDA-MB-231, 386.9 µM for MCF-7 at 24h). | [3] |
| 13-Oxo-ODE | Breast Cancer Stem Cells | Apoptosis Assay | 150 µM | Increase in late apoptotic cell population from 6.5% to 23.7%. | [2] |
| Coriolic Acid | MDA-MB-231 Mammospheres | Apoptosis Assay | 150 µM | Increase in late apoptotic cell population from 5.7% to 39.6%. | [3] |
| 13-Oxo-ODE | Breast Cancer Stem Cells | Mammosphere Formation Assay | Not specified | Suppression of mammosphere formation. | [2] |
| Coriolic Acid | MDA-MB-231, MCF-7 | Mammosphere Formation Assay | Not specified | Inhibition of mammosphere formation. | [3] |
| Octadecadienoic acid (ODA) | Human glioma cells | Cell Proliferation Assay | 1.2 mg/L | Significant inhibition of cell proliferation. | [4][5] |
| Octadecadienoic acid (ODA) | Human glioma cells | Apoptosis Assay | 1.2 mg/L | Significant increase in apoptosis rate. | [5] |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
-
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and culture until they reach approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. bosterbio.com [bosterbio.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Studying 9(Z),11(Z)-Octadecadienoic Acid Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(Z),11(Z)-Octadecadienoic acid is a naturally occurring isomer of conjugated linoleic acid (CLA) that has garnered significant interest for its potential therapeutic properties.[1] Preclinical studies suggest that this fatty acid exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1] Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the efficacy of this compound in various pathological conditions. These models provide a translational platform to assess its potential for future clinical applications.
This document provides detailed application notes and experimental protocols for utilizing animal models to study the effects of this compound in the contexts of inflammation, cancer, and atherosclerosis.
I. Animal Models for Anti-Inflammatory Effects
Rodent models of induced inflammation are crucial for investigating the anti-inflammatory potential of this compound. The lipopolysaccharide (LPS)-induced inflammation model in mice is a well-established and reproducible method to study acute inflammatory responses.
A. Murine Model of LPS-Induced Inflammation
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimation: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Groups (n=8-10 per group):
-
Vehicle Control (e.g., soybean oil)
-
LPS Control (Vehicle + LPS)
-
This compound (low dose) + LPS
-
This compound (high dose) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Administration of this compound: Administer this compound or vehicle orally (gavage) for 7 consecutive days. Dosages can be extrapolated from studies on related compounds, starting with a range of 10-100 mg/kg body weight.
-
Induction of Inflammation: On day 7, one hour after the final administration of the test compound, inject mice intraperitoneally with LPS (1 mg/kg body weight).
-
Sample Collection: 2-6 hours post-LPS injection, collect blood samples via cardiac puncture for cytokine analysis. Euthanize mice and collect peritoneal macrophages and relevant tissues (e.g., liver, lungs) for further analysis.
-
Outcome Measures:
-
Plasma Cytokines: Measure levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Gene Expression: Analyze the mRNA expression of pro-inflammatory genes (e.g., iNOS, COX-2) in tissues or macrophages using RT-qPCR.
-
Protein Expression: Determine the protein levels and activation of key signaling molecules (e.g., NF-κB, MAPKs) in tissues or macrophages using Western blotting.
-
Quantitative Data from a Related Compound (13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE)) in LPS-stimulated RAW 264.7 Macrophages:
| Parameter | Treatment | Result | Reference |
| NO Production | 100 µM 13-KODE + LPS | Significant inhibition | [3] |
| TNF-α Secretion | 100 µM 13-KODE + LPS | Significant inhibition | [6] |
| IL-1β Secretion | 100 µM 13-KODE + LPS | Significant inhibition | [6] |
| Nuclear NF-κB p65 | 100 µM 13-KODE + LPS | 67% reduction compared to LPS alone | [2] |
| Cytosolic IκB | 100 µM 13-KODE + LPS | 2.6-fold increase compared to LPS alone | [2] |
| HO-1 Protein Levels | 100 µM 13-KODE | 20-fold increase | [2] |
| Nrf2 Protein Levels | 100 µM 13-KODE | 4.6-fold increase | [2] |
Signaling Pathway:
Caption: Proposed anti-inflammatory signaling pathway of this compound.
II. Animal Models for Anti-Cancer Effects
Xenograft models in immunodeficient mice are the gold standard for evaluating the in vivo efficacy of potential anti-cancer compounds. These models allow for the growth of human tumors in a murine host, providing a platform to assess the effects of this compound on tumor growth and progression.
B. Human Tumor Xenograft Model in Mice
This protocol describes the establishment of a subcutaneous xenograft model to test the anti-tumor activity of this compound.
Experimental Protocol:
-
Cell Line: Select a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer).
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (standard chemotherapy for the specific cancer type)
-
-
Administration: Administer this compound (e.g., 50-200 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis.
-
Outcome Measures:
-
Tumor Growth Inhibition: Compare tumor volumes and weights between treated and control groups.
-
Apoptosis: Assess apoptosis in tumor tissue using TUNEL staining or Western blotting for cleaved caspase-3.
-
Cell Proliferation: Evaluate cell proliferation using Ki-67 immunohistochemistry.
-
Signaling Pathways: Analyze the expression and activation of key cancer-related signaling molecules (e.g., c-Myc, caspases).
-
Quantitative Data from a Related Compound (13-Oxo-9(Z),11(E)-octadecadienoic acid (13-Oxo-ODE)) on Breast Cancer Stem Cells (BCSCs):
| Parameter | Treatment | Result | Reference |
| BCSC Proliferation | 13-Oxo-ODE | Suppressed | [7] |
| Mammosphere Formation | 13-Oxo-ODE | Suppressed | [7] |
| BCSC Apoptosis | 13-Oxo-ODE | Increased | [7] |
| c-myc gene expression | 13-Oxo-ODE | Decreased | [7] |
Signaling Pathway:
Caption: Proposed anti-cancer signaling pathway of this compound.
III. Animal Models for Atherosclerosis
Rabbit models of diet-induced atherosclerosis are widely used due to their susceptibility to developing human-like atherosclerotic lesions when fed a high-cholesterol diet.[8][9]
C. Rabbit Model of High-Cholesterol Diet-Induced Atherosclerosis
This protocol outlines the induction of atherosclerosis in rabbits to evaluate the potential anti-atherogenic effects of this compound.
Experimental Protocol:
-
Animal Model: Male New Zealand White rabbits, 10-12 weeks old.
-
Acclimation: House rabbits individually for at least one week with access to standard rabbit chow and water.
-
Induction of Atherosclerosis: Feed all rabbits a high-cholesterol diet (HCD) containing 0.5-1% cholesterol and 4-6% peanut oil for 8 weeks.
-
Treatment Groups (n=8-10 per group):
-
Normal Diet Control
-
HCD Control
-
HCD + this compound (low dose)
-
HCD + this compound (high dose)
-
HCD + Positive Control (e.g., Atorvastatin)
-
-
Administration: Incorporate this compound into the HCD at desired concentrations (e.g., 0.5-2% of the diet by weight) and feed for the 8-week duration.
-
Blood Sample Collection: Collect blood samples from the marginal ear vein at baseline and at regular intervals (e.g., every 4 weeks) to monitor lipid profiles.
-
Endpoint Analysis: At the end of the 8-week period, euthanize the rabbits. Perfuse the aorta with saline followed by formalin. Excise the entire aorta.
-
Outcome Measures:
-
Plasma Lipid Profile: Measure total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).
-
Atherosclerotic Lesion Area: Stain the aorta with Sudan IV to visualize lipid-rich lesions and quantify the lesion area as a percentage of the total aortic surface area.
-
Histopathology: Section parts of the aorta (e.g., aortic arch, thoracic aorta) and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess plaque morphology, composition (e.g., foam cells, smooth muscle cells, collagen), and thickness.
-
Inflammatory Markers: Analyze the expression of inflammatory markers such as VCAM-1 and ICAM-1 in the aortic tissue using immunohistochemistry or Western blotting.
-
Quantitative Data from a Study on CLA Isomer Mixture in Hamsters:
| Parameter | Diet Group (6 weeks) | Plasma Triglycerides (mmol/L) | Plasma Total Cholesterol (mmol/L) | Body Weight Gain (g) | Reference |
| LA (Control) | Linoleic Acid (0.2%) | 5.2 ± 0.6 | 8.1 ± 0.5 | 35 ± 3 | [10] |
| c9,t11 CLA | cis-9,trans-11 CLA (0.2%) | 5.0 ± 0.7 | 7.9 ± 0.4 | 33 ± 2 | [10] |
| CLA Mixture | CLA Isomer Mixture (1%) | 3.1 ± 0.3 | 6.5 ± 0.3 | 25 ± 2 | [10] |
| p < 0.05 compared to LA and c9,t11 CLA groups |
Experimental Workflow:
Caption: Experimental workflow for the rabbit atherosclerosis model.
IV. Concluding Remarks
The animal models and protocols described herein provide a framework for investigating the therapeutic potential of this compound. It is important to note that while data from related compounds offer valuable guidance, the specific effects and optimal dosages of this compound need to be empirically determined. Rigorous experimental design, including appropriate controls and sample sizes, is crucial for obtaining reliable and reproducible data. The insights gained from these preclinical studies will be instrumental in advancing our understanding of the biological roles of this fatty acid and its potential translation into novel therapeutic strategies for inflammatory diseases, cancer, and atherosclerosis.
References
- 1. Buy this compound | 544-70-7 [smolecule.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 7. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fat‐1 expression alleviates atherosclerosis in transgenic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Subject: Biotechnological Production of 9(Z),11(Z)-Octadecadienoic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid (C18:2, n-6) that have garnered significant attention for their potential health benefits, including anti-carcinogenic, anti-atherogenic, and anti-inflammatory properties. The most studied and biologically active isomers are cis-9, trans-11-CLA (rumenic acid) and trans-10, cis-12-CLA. Biotechnological production of these isomers using microbial fermentation or enzymatic bioconversion is a major area of research, offering a safer and more stereospecific alternative to chemical synthesis.
This document addresses the biotechnological production of a less common isomer, 9(Z),11(Z)-Octadecadienoic acid (also known as cis-9, cis-11-CLA). It is important to note that the vast majority of scientific literature focuses on the production of the cis-9, trans-11 and trans-10, cis-12 isomers. Information regarding specific methods for the targeted production of the 9(Z),11(Z) isomer is scarce. Therefore, this document provides a framework based on established CLA production methodologies, highlighting potential strategies and necessary analytical validation for the selective production of the target cis,cis isomer.
Section 1: Production Strategies & Data
The primary route for biotechnological CLA production is the isomerization of linoleic acid by the enzyme linoleate (B1235992) isomerase, found in various bacteria. Most known wild-type microorganisms, including species of Lactobacillus, Bifidobacterium, and Propionibacterium, predominantly produce cis-9, trans-11-CLA.[1][2][3] Achieving a high yield of the 9(Z),11(Z) isomer would likely require significant metabolic engineering of the host organism or the discovery of novel enzymes with the desired stereospecificity.
Table 1: Representative Data for Microbial CLA Production (Major Isomers)
| Microorganism/Enzyme | Production Method | Substrate | Key Conditions | Product Titer / Conversion | Primary Isomer(s) Produced | Reference |
| Bifidobacterium breve strains | Whole-cell bioconversion | Linoleic Acid (0.5 mg/mL) | MRS broth, 37°C, 72h | Up to 53.5% conversion | c9,t11-CLA and t9,t11-CLA | [4] |
| Lactobacillus strains | Fermentation | Linoleic Acid (0.02%) | MRS broth, 37°C, 24h | 80-132 µg/mL | Not specified | [1] |
| Lactiplantibacillus plantarum | Fermentation | Linoleic Acid (5 mg/mL) | MRS broth, 30°C, 48h | 748.8 µg/mL | c9,t11 and t10,c12 (80:20 ratio) | |
| Recombinant E. coli expressing Burkholderia 13-Lipoxygenase | Whole-cell bioconversion | Linoleic Acid (20 g/L) | pH 7.5, 25°C, 30 min | 15.8 g/L 13-HODE* | 13-hydroxy-9Z,11E-octadecadienoic acid | [5] |
*Note: This example shows the production of a related hydroxy fatty acid, demonstrating the potential of recombinant systems for high-titer production.
Section 2: Diagrams of Production & Analysis Workflows
Diagram 1: General Workflow for Biotechnological CLA Production
Caption: Overview of the key stages in microbial production of CLA.
Diagram 2: Hypothetical Biosynthetic Pathway for CLA Isomers
Caption: Isomerization of linoleic acid to various CLA isomers.
Diagram 3: Analytical Workflow for CLA Quantification
Caption: Steps for the extraction and analysis of CLA isomers.
Section 3: Experimental Protocols
Protocol 1: Microbial Production of CLA via Whole-Cell Bioconversion
This protocol is a general guideline for screening and production using lactic acid bacteria (LAB), such as Lactobacillus or Bifidobacterium species.
1. Inoculum Preparation: a. Aseptically transfer a single colony of the selected bacterial strain from an agar (B569324) plate to a sterile tube containing 5 mL of appropriate growth medium (e.g., MRS broth for LAB). b. Incubate at the optimal temperature (typically 30-37°C) for 18-24 hours under anaerobic or microaerophilic conditions. c. Use this starter culture to inoculate the main production culture at a 2% (v/v) ratio.
2. Fermentation/Biotransformation: a. Prepare the production medium (e.g., 1 L of MRS broth) in a fermenter or sterile flasks. b. Inoculate the medium with the prepared starter culture. c. Incubate at 37°C. After a period of initial growth (e.g., 7 hours), add the substrate.[4] d. Prepare a stock solution of free linoleic acid. Add it to the culture to a final concentration of 0.5 mg/mL.[4] An emulsifier like Tween 80 (1% v/v) can be added to improve substrate availability. e. Continue incubation for a total of 48-72 hours.[4] Maintain pH if using a controlled bioreactor, as acid production can inhibit cell activity.
3. Cell Harvesting and Sample Preparation: a. After incubation, collect the culture broth. b. Centrifuge at 8,000 x g for 15 minutes at 4°C to separate the supernatant and cell pellet. c. The CLA produced can be analyzed from both the supernatant and the cell biomass. For analysis, proceed to Protocol 3.
Protocol 2: Enzymatic Production of CLA using Recombinant Whole Cells
This protocol describes the use of permeabilized, non-growing recombinant cells (e.g., E. coli) expressing a linoleate isomerase or a related enzyme.
1. Expression and Cell Preparation: a. Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of ~0.6. b. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for 16-20 hours. c. Harvest cells by centrifugation (6,000 x g, 10 min, 4°C). d. Wash the cell pellet twice with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). e. (Optional but recommended) Permeabilize cells to increase substrate uptake. Resuspend cells in buffer containing a permeabilizing agent (e.g., 0.5 M NaCl, ethanol, or mild detergents) and incubate for a short period before washing again.[5]
2. Bioconversion Reaction: a. Prepare the reaction mixture in a baffled flask. A typical 5 mL reaction could contain:
- 100 mM Tris-HCl buffer, pH 7.5.
- Linoleic acid substrate (e.g., 5-20 g/L).[5]
- Permeabilized cell biomass (e.g., 15-25 g/L wet weight).[5]
- A co-solvent like methanol (B129727) or DMSO (e.g., 6-20% v/v) to improve substrate solubility.[5][6] b. Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-35°C) with agitation (e.g., 200 rpm).[5][6] c. Monitor the reaction progress by taking samples at different time points (e.g., 0, 30, 60, 120, 150 min). d. Stop the reaction by adding acid (e.g., HCl to lower pH to 2-3) and proceed to extraction.
Protocol 3: Lipid Extraction and Analysis
This protocol details the steps to quantify the produced CLA isomers.
1. Total Lipid Extraction: a. To 1 mL of culture broth or reaction mixture, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. b. Vortex thoroughly for 2 minutes. c. Add 1.25 mL of chloroform and vortex for 30 seconds. d. Add 1.25 mL of distilled water and vortex for 30 seconds. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic (chloroform) layer containing the lipids using a Pasteur pipette. g. Dry the extracted lipids under a stream of nitrogen gas.
2. Preparation of Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol. b. Incubate at 50°C for 10 minutes. c. Neutralize the reaction by adding 0.1 mL of glacial acetic acid. d. Add 5 mL of water and 5 mL of n-hexane. Vortex to extract the FAMEs into the hexane layer. e. Collect the upper hexane layer and dry it over anhydrous sodium sulfate. f. Transfer the final hexane solution to a GC vial for analysis.
3. Gas Chromatography (GC) Analysis: a. Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). b. Column: A highly polar capillary column suitable for FAME and CLA isomer separation (e.g., CP-Sil 88 or BPX70, 100 m x 0.25 mm). c. Carrier Gas: Helium or Hydrogen. d. Temperature Program (Example):
- Initial temperature: 70°C, hold for 4 min.
- Ramp 1: Increase to 175°C at 13°C/min, hold for 27 min.
- Ramp 2: Increase to 215°C at 4°C/min, hold for 35 min. e. Identification: Compare retention times and mass spectra of the peaks with those of pure analytical standards for various CLA isomers, including 9(Z),11(Z)-CLA. f. Quantification: Calculate the concentration of each isomer based on the peak area relative to an internal standard and the calibration curve of the analytical standards.
Disclaimer: The provided protocols are generalized from the literature on major CLA isomers. Successful production of this compound will require specific optimization of the chosen microbial strain or enzyme system and rigorous analytical validation to confirm the identity and purity of the target isomer.
References
- 1. Microbial Production of Conjugated Linoleic Acid and Conjugated Linolenic Acid Relies on a Multienzymatic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated Linoleic Acid Production by Bifidobacteria: Screening, Kinetic, and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Conjugated Linoleic Acid (CLA) by Lactiplantibacillus plantarum: A Review with Emphasis on Fermented Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of conjugated linoleic acid and conjugated linolenic acid isomers by Bifidobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid from linoleic acid by whole recombinant Escherichia coli cells expressing diol synthase from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Solubilization of 9(Z),11(Z)-Octadecadienoic Acid for Experimental Applications
Application Note
9(Z),11(Z)-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), is a polyunsaturated fatty acid of significant interest in biomedical research due to its potential biological activities. Proper solubilization is critical for its effective use in both in vitro and in vivo experimental models. This document provides detailed protocols for the dissolution of this compound for use by researchers, scientists, and drug development professionals.
Due to its lipophilic nature, this compound is practically insoluble in aqueous solutions. Therefore, organic solvents are necessary to prepare stock solutions. For cell culture experiments, it is crucial to complex the fatty acid with a carrier protein, such as bovine serum albumin (BSA), to enhance its solubility and facilitate its delivery to cells in aqueous media, while minimizing the cytotoxic effects of the organic solvent. For in vivo studies, the compound is typically dissolved in a biocompatible oil vehicle for administration.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Reported Solubility | Notes |
| Ethanol (B145695) | >100 mg/mL | A common solvent for preparing high-concentration stock solutions for in vitro studies. |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Another suitable solvent for stock solution preparation. Final concentration in culture should be kept low (<0.5%) to avoid toxicity. |
| Dimethylformamide (DMF) | ~50 mg/mL | An alternative organic solvent for creating stock solutions. |
| Aqueous Solutions | Practically Insoluble | Requires a carrier molecule like BSA for dispersion in aqueous media. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in Ethanol
This protocol describes the preparation of a high-concentration stock solution of this compound in ethanol.
Materials:
-
This compound (MW: 280.45 g/mol )
-
200 proof (100%) Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 28.05 mg.
-
Dissolve the weighed compound in the appropriate volume of sterile ethanol.
-
Vortex the solution thoroughly until the solute is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture
This protocol details the preparation of a fatty acid-BSA complex to enhance solubility and delivery to cells in culture.
Materials:
-
100 mM this compound stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
Water bath set to 37°C
Procedure:
-
Prepare a 10% (w/v) BSA solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium.
-
Gently agitate the solution to dissolve the BSA without generating excessive foam.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
-
Complexation of the fatty acid with BSA:
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
Pre-warm the BSA solution in a 37°C water bath for 15-30 minutes.
-
Slowly add the 100 mM this compound stock solution dropwise to the pre-warmed BSA solution while gently swirling or vortexing. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.
-
Incubate the mixture at 37°C for at least 30-60 minutes with occasional swirling to allow for the formation of the complex. The solution should become clear.
-
-
The resulting this compound-BSA complex is now ready to be diluted to the final desired concentration in your complete cell culture medium.
-
Prepare a vehicle control: A vehicle control should be prepared by adding the same volume of ethanol to the BSA solution without the fatty acid.
Protocol 3: Preparation for In Vivo Administration
This protocol provides a general guideline for preparing this compound for administration in animal studies. The specific vehicle and concentration will depend on the experimental design and animal model.
Materials:
-
This compound
-
Sterile vehicle (e.g., corn oil, sunflower oil, or a specialized formulation)
-
Sterile glass vials
Procedure:
-
Determine the desired concentration of this compound for your study based on the required dosage and administration volume.
-
Under sterile conditions, weigh the appropriate amount of this compound and add it to a sterile glass vial.
-
Add the calculated volume of the sterile vehicle to the vial.
-
Gently warm the mixture (e.g., to 37°C) and vortex or sonicate until the compound is completely dissolved. The solution should be clear and homogenous.
-
The formulation is now ready for administration via the chosen route (e.g., oral gavage). Prepare fresh daily or store as per stability data for the specific formulation.
Mandatory Visualization
Caption: Potential signaling pathways of this compound.
Caption: Workflow for preparing a BSA-complexed solution for cell culture.
Application Notes and Protocols for the Structural Elucidation of 9(Z),11(Z)-Conjugated Linoleic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant interest in the scientific community due to their diverse biological activities. Among the various isomers, 9(Z),11(Z)-CLA is of particular interest. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure. This document provides a comprehensive guide, including application notes and detailed protocols, for the structural elucidation of 9(Z),11(Z)-CLA using ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) NMR techniques.
Principle of NMR-Based Structural Elucidation
The structural confirmation of 9(Z),11(Z)-CLA by NMR spectroscopy relies on the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. The chemical shift (δ), spin-spin coupling (J-coupling), and signal integration in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, provide a detailed fingerprint of the molecule.
Key diagnostic features in the NMR spectra of 9(Z),11(Z)-CLA include:
-
Olefinic Protons (¹H NMR): The protons on the conjugated double bonds (C9-H, C10-H, C11-H, and C12-H) resonate in a characteristic downfield region. The "inner" olefinic protons (C10-H and C11-H) are typically shifted further downfield compared to the "outer" olefinic protons (C9-H and C12-H)[1].
-
Coupling Constants (¹H NMR): The magnitude of the coupling constant (J) between adjacent olefinic protons is indicative of the double bond geometry. For cis (Z) double bonds, the ³JHH coupling constant is typically in the range of 10-12 Hz, while for trans (E) double bonds, it is larger, around 14-16 Hz.
-
Allylic Protons (¹H NMR): The protons on the carbons adjacent to the conjugated system (C8-H₂ and C13-H₂) also show characteristic chemical shifts.
-
Olefinic Carbons (¹³C NMR): The sp²-hybridized carbons of the conjugated double bonds have distinct chemical shifts in the ¹³C NMR spectrum, typically in the range of 120-140 ppm.
2D NMR experiments, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.
Quantitative NMR Data
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for 9(Z),11(Z)-CLA. These values are compiled from literature and theoretical calculations and should be used as a reference.[2][3]
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 9(Z),11(Z)-CLA in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-9, H-12 | ~5.40 | Multiplet | |
| H-10, H-11 | ~6.22 | Doublet of Doublets | |
| H-8, H-13 (Allylic) | ~2.08 | Multiplet | |
| H-2 (α-CH₂) | ~2.34 | Triplet | ~7.5 |
| H-3 (β-CH₂) | ~1.63 | Multiplet | |
| -(CH₂)n- | ~1.2-1.4 | Multiplet | |
| H-18 (Terminal CH₃) | ~0.89 | Triplet | ~6.8 |
Table 2: ¹³C NMR Chemical Shifts for 9(Z),11(Z)-CLA (DFT Calculated)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~179.0 |
| C-2 | ~34.0 |
| C-3 | ~24.7 |
| C-4 to C-7 | ~29.0-29.5 |
| C-8 | ~27.5 |
| C-9 | ~125.0 |
| C-10 | ~124.0 |
| C-11 | ~124.0 |
| C-12 | ~125.0 |
| C-13 | ~27.5 |
| C-14 to C-17 | ~29.0-31.5 |
| C-18 | ~14.1 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the 9(Z),11(Z)-CLA sample is of high purity to avoid interference from other isomers or impurities.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is the most common solvent for lipid analysis. Ensure the solvent is free from water and other impurities.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Procedure:
-
Accurately weigh the 9(Z),11(Z)-CLA sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse (zg) or a sequence with water suppression if necessary.
-
Spectral Width (SW): 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay (5x T₁) is necessary for accurate quantification.
-
Number of Scans (NS): 8-16 scans for concentrated samples. Increase for dilute samples to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width (SW): 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to cover the regions of interest.
-
The number of increments in the indirect dimension (t₁) and the number of scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using TMS or the residual solvent signal.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.
-
2D Spectra Analysis:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings. Cross-peaks will appear between protons that are coupled to each other (typically through 2-3 bonds). This is used to trace the proton connectivity throughout the aliphatic chain and within the olefinic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H and ¹³C nuclei that are directly bonded (one-bond ¹JCH coupling). Each cross-peak indicates a C-H bond, allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over longer ranges (two to three bonds, ²JCH and ³JCH). This is crucial for identifying quaternary carbons and for connecting different spin systems, such as linking the allylic protons to the olefinic carbons.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structural elucidation of 9(Z),11(Z)-CLA.
Caption: Key ¹H-¹H couplings in the olefinic region of 9(Z),11(Z)-CLA.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 9(Z),11(Z)-CLA. By combining one-dimensional ¹H and ¹³C NMR with two-dimensional correlation experiments, a complete and detailed structural assignment can be achieved. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists working on the analysis and development of conjugated linoleic acids. The precise determination of the isomeric purity is crucial for understanding the biological activity and for the quality control of CLA-containing products.
References
Commercial Suppliers and Applications of High-Purity 9(Z),11(Z)-Octadecadienoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of commercial sources for high-purity 9(Z),11(Z)-Octadecadienoic acid, a biologically active isomer of conjugated linoleic acid (CLA). Detailed application notes and experimental protocols are presented to facilitate laboratory investigations into its therapeutic potential.
Introduction to this compound
This compound, also known as 9-cis, 11-cis-CLA, is a polyunsaturated fatty acid with a growing body of research highlighting its diverse physiological effects. As an isomer of conjugated linoleic acid, it is found naturally in dairy products and meat from ruminant animals.[1] Its unique structural conformation, with two cis double bonds, is believed to contribute to its distinct biological activities, which include anti-inflammatory, anti-cancer, and metabolic regulatory properties.[2] These characteristics have positioned this compound as a compound of significant interest for pharmaceutical and nutraceutical development.
Commercial Availability
A number of reputable chemical suppliers offer high-purity this compound for research purposes. Purity levels are a critical consideration for experimental reproducibility, and researchers should carefully evaluate the specifications provided by each supplier. The following table summarizes key information from several commercial vendors.
| Supplier | Product Name | CAS Number | Purity |
| CD Biosynsis | This compound | 544-70-7 | >98%[2] |
| Smolecule | This compound | 544-70-7 | In Stock |
| Santa Cruz Biotechnology | This compound | 544-40-7 | Not Specified[3] |
| MedChemExpress | This compound | Not Specified | Not Specified[4] |
| Cayman Chemical | 9(Z),11(Z)-Conjugated Linoleic Acid | 544-70-7 | ≥96% |
| Abcam | This compound | 544-70-7 | >96% |
| BroadPharm | 9Z,11Z-octadecadienoicacid | 544-70-7 | Not Specified[5] |
Application Notes
Anti-Inflammatory Effects
This compound and its derivatives have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Studies have shown that it can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6] The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][6]
Anti-Cancer Activity
Emerging research points to the potential of this compound as an anti-cancer agent. It has been observed to induce apoptosis (programmed cell death) in various cancer cell lines.[2] For instance, a related compound, 9-oxo-(10E,12E)-octadecadienoic acid, has been shown to induce apoptosis in human ovarian cancer cells through the mitochondrial pathway, involving the downregulation of Bcl-2 and upregulation of Bax.[7] Furthermore, derivatives of octadecadienoic acid have been found to down-regulate the expression of c-Myc, a key transcription factor involved in cancer cell proliferation and stemness.[8]
Metabolic Regulation through PPARα Activation
This compound and its metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[9] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Activation of PPARα by this compound can lead to an increase in the expression of genes involved in fatty acid oxidation, thereby potentially contributing to the management of metabolic disorders.[10]
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages
This protocol details the investigation of the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.[11]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.[6]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess reagent and incubate for 10 minutes at room temperature, protected from light.[11]
-
Measure absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Assessment of Apoptosis in Cancer Cells
This protocol outlines a method to evaluate the pro-apoptotic effects of this compound on a cancer cell line (e.g., human ovarian cancer cells - HRA).[7]
Materials:
-
HRA cancer cells
-
Appropriate cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
Antibodies for Western blotting (Bcl-2, Bax, Caspase-3)
Procedure:
-
Cell Treatment: Treat HRA cells with various concentrations of this compound for 24-48 hours.
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic cells.[12]
-
-
Western Blot Analysis:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[12]
-
Signaling Pathways
NF-κB and MAPK Signaling in Inflammation
This compound and its derivatives can inhibit the activation of NF-κB and MAPK pathways, which are central to the inflammatory response. In an inflammatory state, such as that induced by LPS, the activation of these pathways leads to the transcription of pro-inflammatory genes. By interfering with these signaling cascades, this compound can reduce the expression of inflammatory mediators.
PPARα Signaling in Metabolism
As a PPARα agonist, this compound can modulate gene expression related to lipid metabolism. Upon binding, it promotes the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the transcription of target genes involved in fatty acid oxidation.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 544-70-7 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 9(Z),11(Z)-Octadecadienoic Acid in Food Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 9(Z),11(Z)-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), in the field of food science. The information presented herein is intended to guide research and development efforts exploring its potential as a functional food ingredient and nutraceutical.
Application Notes
This compound is a polyunsaturated fatty acid with emerging applications in the food industry, primarily attributed to its bioactive properties.[1] It is naturally found in dairy products and meat from ruminants and can also be produced through chemical or biotechnological methods.[1] Its potential applications in food science are centered on its antioxidant and anti-inflammatory effects.
1. Functional Food Ingredient:
This compound can be incorporated into various food products to enhance their health-promoting properties.[1] Its antioxidant capabilities can help in reducing oxidative stress, a factor in the deterioration of food quality and a contributor to various chronic diseases in consumers.[1] As a functional ingredient, it can be added to products such as dairy products, beverages, and baked goods.
2. Nutritional Supplements:
Due to its potential health benefits, including roles in weight management and metabolic health, this compound is a candidate for inclusion in dietary supplements.[1] Its anti-inflammatory properties are of particular interest for the development of supplements aimed at mitigating low-grade inflammation.[1]
3. Food Preservation:
The antioxidant properties of this compound suggest its potential use as a natural preservative to extend the shelf-life of food products by inhibiting lipid peroxidation. This is particularly relevant for foods with high-fat content that are susceptible to rancidity.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activities of octadecadienoic acid derivatives from relevant studies. It is important to note that the specific isomer 9(Z),11(Z) is part of the broader class of conjugated linoleic acids, and research often investigates related isomers or derivatives.
| Parameter | Cell Line/Model | Treatment | Concentration | Result | Reference |
| Anti-inflammatory Activity | |||||
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS + 13-KODE | 100 µM | Inhibition of LPS-induced NO production | [2] |
| TNF-α Secretion | RAW 264.7 Macrophages | LPS + 13-KODE | 100 µM | Decreased LPS-induced TNF-α secretion | [2] |
| IL-1β Secretion | RAW 264.7 Macrophages | LPS + 13-KODE | 100 µM | Decreased LPS-induced IL-1β secretion | [2] |
| Cell Viability | |||||
| Cell Proliferation | RAW 264.7 Macrophages | 13-KODE | up to 100 µM | No significant growth inhibition | [2] |
| Cell Proliferation | RAW 264.7 Macrophages | 13-KODE* | 200 µM | 42% inhibition of cell proliferation | [2] |
*Note: 13-KODE is (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, a derivative of octadecadienoic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory and antioxidant properties of this compound.
Protocol 1: Assessment of Anti-inflammatory Effects in Macrophages
This protocol is based on the methodology used to study the anti-inflammatory effects of a related compound, 13-KODE, on lipopolysaccharide (LPS)-stimulated murine macrophages.[2][3]
Objective: To determine the effect of this compound on the production of inflammatory mediators in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-1β
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.
-
-
Nitric Oxide (NO) Assay:
-
After the incubation period, collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (TNF-α and IL-1β):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT or WST-1 assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Protocol 2: Evaluation of Antioxidant Activity
This protocol outlines a common method for assessing the radical scavenging activity of a compound, which is a measure of its antioxidant potential.
Objective: To determine the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the test compound and ascorbic acid.
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the test compound dilutions to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the application of this compound.
Caption: Workflow for assessing anti-inflammatory effects.
References
- 1. Buy this compound | 544-70-7 [smolecule.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9(Z),11(Z)-Octadecadienoic Acid as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(Z),11(Z)-Octadecadienoic acid is a naturally occurring isomer of linoleic acid, a conjugated linoleic acid (CLA) that has garnered significant interest in the scientific community for its diverse biological activities. As a research tool, this fatty acid is instrumental in investigating cellular processes such as apoptosis, inflammatory responses, and metabolic regulation. Its potential anti-tumor, anti-inflammatory, and antioxidant properties make it a valuable compound for studies in oncology, immunology, and metabolic diseases.[1][2][3] This document provides detailed application notes and experimental protocols to facilitate the use of this compound in laboratory settings.
Physicochemical Properties
| Property | Value |
| Alternate Names | 9-cis, 11-cis-Linoleic acid, 9-cis, 11-cis CLA |
| CAS Number | 544-70-7 |
| Molecular Formula | C₁₈H₃₂O₂ |
| Molecular Weight | 280.45 g/mol |
| Appearance | Solid |
| Storage Conditions | Store at -20°C |
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound and its related isomers.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | Not specified | Antitumor Activity | EC₅₀ | 446.1 µM | [1][2] |
| 9-oxo-(10E,12E)-octadecadienoic acid | HeLa, SiHa | Cytotoxicity | IC₅₀ | 25-50 µM |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound and complex it with bovine serum albumin (BSA) for enhanced solubility and delivery to cells in culture.
Materials:
-
This compound
-
Ethanol (B145695) (absolute, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath at 37°C
-
Sterile 0.22 µm filter
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in sterile absolute ethanol to prepare a concentrated stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
BSA Complexation:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing. A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is recommended.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Filter-sterilize the fatty acid-BSA complex through a 0.22 µm filter.
-
This complex is now ready to be diluted into your cell culture medium to the desired final concentration.
-
Note: Prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid.
-
Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This protocol is adapted from studies on structurally related oxo-octadecadienoic acids.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound-BSA complex (from Protocol 1)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-1β
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate for the NO assay and a 24-well plate for cytokine analysis at an appropriate density.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound-BSA complex (e.g., 10, 50, 100 µM) for 1 hour.
-
Include a vehicle control (BSA and ethanol).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (TNF-α and IL-1β):
-
Collect the cell culture supernatant from the 24-well plate.
-
Measure the levels of TNF-α and IL-1β using specific ELISA kits following the manufacturer's protocols.
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
Objective: To determine if this compound induces apoptosis in a cancer cell line of interest.
Materials:
-
Cancer cell line of choice (e.g., breast cancer, colon cancer)
-
Appropriate cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed the cancer cells in a 6-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the this compound-BSA complex for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and the general experimental workflows for its study. These are based on the known mechanisms of related compounds.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for studying this compound.
Concluding Remarks
This compound is a promising research tool for investigating a variety of cellular and molecular pathways. The protocols and data presented here provide a foundation for researchers to explore its biological effects. It is important to note that the biological activity can be cell-type specific, and optimization of concentrations and incubation times is recommended for each experimental system. Further research is warranted to fully elucidate the mechanisms of action and potential therapeutic applications of this intriguing fatty acid.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 9(Z),11(Z)-Octadecadienoic Acid Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 9(Z),11(Z)-Octadecadienoic acid, a specific isomer of Conjugated Linoleic Acid (CLA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenge in synthesizing this compound lies in controlling the stereoselectivity of the reaction. The most common synthesis method, alkaline isomerization of linoleic acid, is often not specific and produces a complex mixture of positional and geometric isomers of conjugated linoleic acid (CLA).[1][2] This lack of specificity results in a low yield of the desired 9(Z),11(Z) isomer and necessitates complex purification procedures.
Q2: Why is purification of this compound so difficult?
The purification of this compound is challenging due to the presence of multiple isomers with very similar physical and chemical properties.[3][4] These isomers, such as 9(E),11(E), 10(E),12(Z), and others, are difficult to separate using standard chromatographic techniques. Achieving high purity often requires advanced methods like silver-ion chromatography.[5][6]
Q3: What are the most effective methods for purifying this compound?
The most effective purification techniques for separating CLA isomers include:
-
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This is a powerful method for separating both geometric and positional isomers.[4][7]
-
Gas Chromatography (GC): Using long (e.g., 100-m), highly polar capillary columns is essential for resolving different CLA isomers.[3][4][5]
-
Silver-Ion Thin-Layer Chromatography (Ag-TLC): This can be used as a complementary technique to GC for the analysis and separation of isomers.[3][4] A combination of these methods is often necessary to obtain the highly purified 9(Z),11(Z) isomer.[5]
Q4: Can enzymatic methods be used for the synthesis of this compound?
Yes, enzymatic methods offer a more selective alternative to chemical synthesis. The use of specific lipases can favor the formation of certain isomers, potentially increasing the yield of the desired this compound.[8][9][10] Biosynthesis using microorganisms is also an area of active research, as it can offer high stereoselectivity and a more convenient purification process.[2]
Q5: How can I accurately analyze the isomeric composition of my sample?
A combination of analytical techniques is recommended for a comprehensive analysis of CLA isomers.[3][4][5] The best approach typically involves:
-
Derivatization: Conversion of the fatty acids to their methyl esters (FAMEs) using a base-catalyzed method to prevent isomerization.[7]
-
Gas Chromatography (GC): Analysis of the FAMEs on a long, polar capillary column.
-
Silver-Ion HPLC (Ag-HPLC): For detailed separation of geometric and positional isomers.
-
¹³C-NMR Spectroscopy: This technique can provide unambiguous identification and quantification of all isomers present in a sample.[7]
Troubleshooting Guides
Problem 1: Low Yield of the Desired 9(Z),11(Z) Isomer in Synthesis
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-specific reaction conditions | Optimize reaction temperature, time, and catalyst concentration. For alkaline isomerization, lower temperatures and shorter reaction times may reduce the formation of unwanted isomers.[11] |
| Formation of multiple isomers | Consider alternative, more selective synthesis routes. Enzymatic synthesis using specific lipases can improve the yield of the target isomer.[8][9][10] Another approach is the dehydration of ricinoleic acid, though this also requires careful optimization.[1] |
| Degradation of the product | Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent oxidation of the double bonds. |
Problem 2: Poor Separation of Isomers During Purification
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate chromatographic resolution | Employ silver-ion chromatography (Ag-HPLC or Ag-TLC), which is highly effective for separating CLA isomers based on the number, position, and configuration of the double bonds.[4][5][6] |
| Co-elution of isomers | Optimize the mobile phase composition and gradient in HPLC. For GC, use a very long, highly polar capillary column and optimize the temperature program.[4][5] |
| Sample overload on the column | Reduce the amount of sample injected onto the column to improve resolution. |
Problem 3: Isomerization During Sample Preparation and Analysis
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Acid-catalyzed methylation | Use a base-catalyzed methylation method (e.g., sodium methoxide (B1231860) in methanol) to prepare fatty acid methyl esters (FAMEs) for GC analysis, as acidic conditions can cause isomerization of the conjugated double bonds.[7] |
| Exposure to heat and light | Protect the samples from prolonged exposure to high temperatures and UV light, as these can induce isomerization. Store samples at low temperatures and in amber vials. |
Data Presentation
Table 1: Comparison of Analytical Techniques for CLA Isomer Analysis
| Technique | Principle of Separation | Advantages | Disadvantages |
| Gas Chromatography (GC) | Volatility and polarity of FAMEs | High resolution for many isomers | Requires derivatization; may not resolve all geometric isomers |
| Silver-Ion HPLC (Ag-HPLC) | Interaction of double bonds with silver ions | Excellent separation of geometric and positional isomers | Can be complex to set up and optimize |
| Silver-Ion TLC (Ag-TLC) | Similar to Ag-HPLC, on a plate | Simpler and less expensive than HPLC | Lower resolution than HPLC; primarily for qualitative analysis |
| ¹³C-NMR Spectroscopy | Nuclear magnetic resonance of ¹³C nuclei | Unambiguous identification and quantification | Lower sensitivity; requires higher sample concentration |
Experimental Protocols
Protocol 1: General Procedure for Alkaline Isomerization of Linoleic Acid
-
Dissolve linoleic acid in an appropriate solvent (e.g., ethylene (B1197577) glycol).
-
Add a solution of potassium hydroxide (B78521) (KOH) in the same solvent.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 180-200°C) for a defined period.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the fatty acids.
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Wash the organic layer with water to remove impurities.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to obtain the mixture of CLA isomers.
Note: This is a general protocol and requires optimization of temperature, time, and reactant ratios for specific outcomes.
Protocol 2: Purification of this compound using Silver-Ion HPLC
-
Column: Use a commercially available or self-packed silver-ion HPLC column.
-
Mobile Phase: A non-polar mobile phase, such as hexane, with a small amount of a more polar modifier like acetonitrile (B52724) or isopropanol, is typically used. The exact composition needs to be optimized for the specific separation.
-
Sample Preparation: Dissolve the mixture of CLA isomers (as free fatty acids or methyl esters) in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic or gradient conditions.
-
Detection: Monitor the elution profile using a UV detector, typically at around 233 nm, which is the characteristic absorbance wavelength for conjugated double bonds.
-
Fraction Collection: Collect the fractions corresponding to the desired 9(Z),11(Z) isomer based on the chromatogram.
-
Analysis: Analyze the collected fractions by GC to confirm the purity of the isolated isomer.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical relationship of isomer formation from linoleic acid.
References
- 1. RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester - Google Patents [patents.google.com]
- 2. Biosynthesis of conjugated linoleic acid: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HKU Scholars Hub: Synthesis of 9Z, 11E-octadecadienoic and 10E, 12Z-octadecadienoic acids, the major components of conjugated linoleic acid [hub.hku.hk]
- 10. Synthesis of 9Z, 11E-octadecadienoic and 10E, 12Z-octadecadienoic acids, the major components of conjugated linoleic acid - East China Normal University [pure.ecnu.edu.cn]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 9(Z),11(Z)-CLA Isomerization
A Note to Researchers: The selective synthesis and yield improvement of the specific 9(Z),11(Z) isomer of conjugated linoleic acid (CLA) is a highly specialized area with limited publicly available data. Much of the existing research focuses on the more abundant and commercially relevant isomers, namely cis-9, trans-11-CLA and trans-10, cis-12-CLA.
This guide provides a comprehensive framework for troubleshooting and improving the yield of CLA isomerization reactions based on established principles. While direct protocols for maximizing the 9(Z),11(Z) isomer are scarce, the methodologies and troubleshooting steps outlined below can be adapted and optimized for this specific target.
Troubleshooting Guide
This guide addresses common issues encountered during CLA isomerization experiments.
| Issue | Potential Cause | Recommended Action |
| Low Overall CLA Yield | Suboptimal Reaction Temperature: Temperature significantly influences reaction kinetics.[1][2] | Systematically vary the reaction temperature to find the optimal point for 9(Z),11(Z) formation. Note that higher temperatures can favor the formation of more thermodynamically stable trans,trans isomers.[1] |
| Incorrect Catalyst Concentration: The amount of catalyst is a critical factor in isomerization efficiency.[1] | Titrate the catalyst concentration to determine the optimal loading for your specific reaction conditions. | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Conduct a time-course study to identify the point of maximum yield before potential degradation or side-product formation. | |
| Poor Quality Starting Material: Purity of the initial linoleic acid or other precursor is crucial. | Ensure the starting material is of high purity and free from contaminants that could interfere with the catalyst. | |
| Incorrect Isomer Ratio (Low 9(Z),11(Z) Selectivity) | Inappropriate Catalyst: The choice of catalyst greatly influences the resulting isomer profile. | Experiment with different types of catalysts (e.g., alkaline, enzymatic, metal-based) to find one that favors the formation of the Z,Z isomer. |
| Unsuitable Solvent: The solvent can affect the reaction pathway and isomer distribution. | Test a range of solvents with varying polarities and properties. | |
| Reaction Temperature Too High: Higher temperatures tend to favor the formation of trans isomers. | Lower the reaction temperature to potentially favor the kinetically controlled formation of cis isomers. | |
| Formation of Undesired Side Products | Oxidation of Reactants or Products: Exposure to oxygen can lead to the formation of oxidation byproducts. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High Catalyst Concentration: Excessive catalyst can sometimes promote side reactions. | Reduce the catalyst concentration to the minimum effective amount. | |
| Prolonged Reaction Time: Extended reaction times can lead to the formation of degradation products. | Optimize the reaction time to maximize the yield of the desired product while minimizing side reactions. | |
| Difficulty in Product Isolation and Purification | Incomplete Reaction: A complex mixture of unreacted starting material and various isomers can complicate purification. | Optimize the reaction conditions to drive the reaction as close to completion as possible. |
| Similar Physicochemical Properties of Isomers: Different CLA isomers often have very similar properties, making separation challenging. | Employ high-resolution separation techniques such as HPLC or silver-ion chromatography for effective purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of CLA isomerization?
A1: The most significant factors are typically reaction temperature, the type and concentration of the catalyst, and the reaction time.[1] The interplay between these factors determines both the overall yield and the specific isomer profile.
Q2: How can I increase the selectivity for the 9(Z),11(Z) isomer?
A2: Achieving high selectivity for the 9(Z),11(Z) isomer is challenging. Key strategies include:
-
Catalyst Selection: Investigating catalysts known for stereoselectivity. While not extensively documented for the Z,Z isomer, enzymatic catalysis can sometimes offer higher selectivity compared to conventional alkaline methods.
-
Temperature Control: Maintaining lower reaction temperatures may favor the formation of the less thermodynamically stable cis,cis isomer.
-
Solvent Effects: The choice of solvent can influence the transition states of the isomerization reaction, potentially favoring one isomer over another.
Q3: What are the common methods for CLA synthesis?
A3: The primary methods for synthesizing CLA are:
-
Alkaline Isomerization: This is a common industrial method that typically produces a mixture of cis-9, trans-11 and trans-10, cis-12 isomers.[2]
-
Enzymatic Isomerization: Using specific enzymes, such as linoleate (B1235992) isomerase from certain bacteria, can lead to the production of specific isomers.[3] This method holds promise for achieving higher selectivity.
-
Metal-Catalyzed Isomerization: Certain metal catalysts can be used to isomerize linoleic acid.
-
Dehydration of Ricinoleic Acid: This method can also be used to produce CLA.[1]
Q4: How can I accurately quantify the yield of the 9(Z),11(Z) isomer?
A4: Accurate quantification requires a robust analytical method. Gas chromatography (GC) with a flame ionization detector (FID) is a standard technique. For separating complex mixtures of CLA isomers, silver-ion high-performance liquid chromatography (Ag-HPLC) is often employed. It is crucial to use a certified reference standard for 9(Z),11(Z)-CLA for accurate identification and quantification.
Experimental Protocols
General Protocol for Alkaline Isomerization of Linoleic Acid
This protocol is a general guideline and requires optimization for maximizing the 9(Z),11(Z) isomer.
Materials:
-
High-purity linoleic acid
-
Potassium hydroxide (B78521) (KOH)
-
Ethylene (B1197577) glycol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., hexane)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of linoleic acid in ethylene glycol under an inert atmosphere.
-
Add the desired amount of KOH catalyst to the solution.
-
Heat the reaction mixture to the desired temperature and maintain it for a specific duration with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with HCl.
-
Extract the product using an organic solvent like hexane.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude CLA mixture.
-
Analyze the product mixture using GC or HPLC to determine the yield and isomer distribution.
General Protocol for Enzymatic Isomerization
This protocol provides a basic framework for enzymatic synthesis and will require specific enzyme and condition optimization.
Materials:
-
Linoleic acid
-
Specific linoleate isomerase
-
Buffer solution (pH specific to the enzyme)
-
Substrate solubilizing agent (if necessary)
-
Inert atmosphere setup
Procedure:
-
Prepare a reaction mixture containing the buffer and linoleic acid in a temperature-controlled vessel.
-
If the substrate is not soluble, a suitable solubilizing agent may be required.
-
Initiate the reaction by adding the linoleate isomerase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme with gentle agitation and under an inert atmosphere.
-
Monitor the reaction progress by taking samples at different time points.
-
Stop the reaction by inactivating the enzyme (e.g., by heat or pH change).
-
Extract the CLA isomers from the reaction mixture using an appropriate organic solvent.
-
Analyze the product by GC or HPLC.
Visualizations
Caption: A generalized experimental workflow for the isomerization of linoleic acid to produce 9(Z),11(Z)-CLA.
Caption: A logical troubleshooting workflow for addressing low yield and selectivity in 9(Z),11(Z)-CLA synthesis.
References
Stability and storage conditions for 9(Z),11(Z)-Octadecadienoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 9(Z),11(Z)-Octadecadienoic acid. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] If provided in a solvent, store it in a tightly sealed container to prevent solvent evaporation and concentration changes.
Q2: How stable is this compound at room temperature?
This compound is susceptible to degradation at room temperature, primarily through oxidation due to its conjugated double bonds. Exposure to air and light can accelerate this process. For short-term handling during experiments, it is crucial to minimize its time at ambient temperatures.
Q3: What is the shelf life of this compound?
When stored correctly at -20°C, this compound is stable for at least one to two years, depending on the supplier and purity.[1][3] However, once a container is opened and the compound is exposed to air, its shelf life may be reduced. It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
Q4: How should I handle this compound to ensure its stability?
To maintain the integrity of this compound, follow these handling precautions:
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[4][5]
-
Minimize exposure to light by using amber vials or wrapping containers in foil.
-
Purge opened containers with an inert gas before resealing to displace oxygen.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Minimizes oxidation and degradation.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation.[1] |
| Light Exposure | Protect from light (use amber vials or foil) | Prevents photo-oxidation and isomerization. |
| Form | Neat oil or in an organic solvent | Neat oil is more stable; solutions can degrade depending on the solvent. |
| Shelf Life (Unopened) | ≥ 1-2 years at -20°C | Ensures compound integrity for long-term studies.[1][3] |
| Handling of Solutions | Prepare fresh or store short-term at -20°C | Aqueous solutions are not recommended for storage beyond one day.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light and air.
-
Check for Oxidation: Analyze the compound's purity using HPLC or GC-MS to detect the presence of degradation products such as hydroperoxides, aldehydes, or ketones.
-
Use Fresh Aliquots: If the main stock has been opened multiple times, switch to a fresh, unopened vial.
-
Prepare Fresh Solutions: If working with solutions, prepare them fresh before each experiment.
-
Issue 2: Precipitation of the compound in cell culture media.
-
Possible Cause: Poor aqueous solubility of this compound.[6][7]
-
Troubleshooting Steps:
-
Use a Carrier Protein: Complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) to increase its solubility and facilitate cellular uptake.[6]
-
Optimize Solvent Concentration: Dissolve the compound in a minimal amount of a suitable solvent like ethanol (B145695) or DMSO before adding it to the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).[8]
-
Include Vehicle Controls: Always have a control group treated with the solvent and/or BSA alone to account for any potential effects of the vehicle.[8]
-
Issue 3: Unexpected biological effects or cytotoxicity.
-
Possible Cause 1: Formation of cytotoxic oxidation products.
-
Troubleshooting Steps:
-
Assess Purity: Use analytical methods (HPLC, GC-MS) to check for the presence of degradation products.
-
Use Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to stock solutions to inhibit oxidation, ensuring it does not interfere with the experiment.
-
-
Possible Cause 2: Off-target effects of the fatty acid or its metabolites.
-
Troubleshooting Steps:
-
Titrate Concentration: Perform a dose-response experiment to determine the optimal concentration that elicits the desired effect without causing cytotoxicity.
-
Review Literature: Investigate known off-target effects of conjugated linoleic acids in the specific experimental system being used.
-
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol is adapted from methods that minimize the isomerization of conjugated linoleic acids.[9]
-
Sample Preparation: Dissolve up to 50 mg of the lipid extract in 1 mL of dry toluene (B28343) in a glass test tube.
-
Methylation: Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.
-
Incubation: Heat the mixture at 50°C for 10 minutes.
-
Neutralization: Add 0.1 mL of glacial acetic acid to stop the reaction.
-
Extraction: Add 5 mL of water and extract the FAMEs twice with 5 mL portions of hexane (B92381). Use a Pasteur pipette to carefully separate the upper hexane layer.
-
Drying: Dry the combined hexane extracts over anhydrous sodium sulfate.
-
Solvent Removal: Filter the dried extract and remove the solvent under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the FAMEs in a known volume of hexane for GC-MS analysis.
Protocol 2: HPLC Analysis of this compound Isomers
This is a general guideline for the separation of conjugated linoleic acid isomers using silver ion HPLC (Ag+-HPLC).[10][11][12]
-
Columns: Two silver ion-exchange columns (e.g., ChromSpher 5 µm Lipids, 250 x 4.6 mm) connected in series.[10][11][12]
-
Mobile Phase: A non-polar mobile phase such as n-hexane with a small percentage of a polar modifier like acetonitrile (B52724) and an acid such as acetic acid. A typical mobile phase could be n-hexane:acetic acid:acetonitrile (98.4:1.6:0.0125 v/v/v).[10][11]
-
Detection: UV detection at 233 nm, which is the characteristic absorbance maximum for conjugated dienes.[1]
-
Sample Preparation: Samples can be hydrolyzed to free fatty acids, extracted with an organic solvent like dichloromethane, dried, and reconstituted in the mobile phase.[10][11]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified oxidative degradation pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NP-MRD: Showing NP-Card for (9z,11z)-octadeca-9,11-dienoic acid (NP0244931) [np-mrd.org]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection [jafs.com.pl]
Technical Support Center: Overcoming Poor Solubility of 9(Z),11(Z)-Octadecadienoic Acid in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 9(Z),11(Z)-Octadecadienoic acid, a biologically active isomer of conjugated linoleic acid (CLA).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: this compound possesses a long, 18-carbon hydrophobic hydrocarbon chain, which is characteristic of fatty acids. This nonpolar tail repels water molecules, leading to very limited solubility in aqueous systems.[1][2] While it has a polar carboxylic acid head group, the hydrophobic nature of the long carbon chain dominates its physical properties in water.
Q2: What are the recommended organic solvents for dissolving this compound?
A2: This fatty acid exhibits good solubility in several organic solvents. For stock solution preparation, ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are effective choices.[2] It is crucial to ensure the residual amount of the organic solvent is minimal in the final aqueous preparation for biological experiments, as these solvents can have physiological effects.[3]
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
A3: The three main strategies to improve the aqueous solubility of this compound are:
-
Micelle Formation: Using surfactants or adjusting the pH to deprotonate the carboxylic acid group, which encourages the formation of micelles.[4][5]
-
Cyclodextrin (B1172386) Encapsulation: Complexing the fatty acid within the hydrophobic cavity of cyclodextrins.
-
Lipid-Based Carrier Systems: Incorporating the fatty acid into liposomes or nanostructured lipid carriers (NLCs).[6]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of fatty acids like this compound is pH-dependent.[5][7] At a pH below its acid dissociation constant (pKa), the carboxylic acid group is protonated and neutral, contributing to its low water solubility. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion. This charged head group increases the molecule's polarity, and at concentrations above the critical micelle concentration (CMC), these anions can self-assemble into micelles, significantly enhancing the overall solubility in the aqueous phase.[4][5] For a related CLA isomer, a solubility of 1 mg/mL was achieved in a Tris-HCl buffer at pH 8.5.[3]
Q5: Are there potential stability issues I should be aware of when working with this fatty acid?
A5: Yes, conjugated fatty acids are susceptible to oxidation and isomerization, especially when exposed to light, heat, or acidic conditions.[8] It is advisable to store stock solutions at -20°C, protected from light, and to prepare fresh aqueous solutions for experiments whenever possible.[9] If storing aqueous solutions, use them within a day.[3] To minimize oxidation, consider purging solutions with an inert gas like nitrogen or argon.[4]
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for solubilizing this compound and verifying its concentration in your final preparation.
Data Presentation: Solubility of Conjugated Linoleic Acid (CLA) Isomers
The following table summarizes the reported solubility of CLA isomers in various solvents and formulations. Note that specific data for the 9(Z),11(Z) isomer is limited, and data for other isomers are provided for guidance.
| Solvent/System | CLA Isomer | Concentration | Reference(s) |
| Ethanol | 9(Z),11(Z) | >100 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 9(Z),11(Z) | ~50 mg/mL | [2] |
| Dimethylformamide (DMF) | 9(Z),11(Z) | ~50 mg/mL | [2] |
| PBS (pH 7.2) | 9(Z),11(E) | ~100 µg/mL | [3] |
| 0.15 M Tris-HCl (pH 8.5) | 9(Z),11(E) | 1 mg/mL | [3] |
Method 1: Solubilization via Micelle Formation (Alkaline pH Method)
This protocol relies on deprotonating the fatty acid with a base to induce micelle formation.
Experimental Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in ethanol (e.g., 100 mg/mL).
-
Aliquot and Evaporation: In a sterile glass tube, aliquot the desired amount of the fatty acid stock solution. Evaporate the ethanol under a gentle stream of nitrogen gas to obtain a thin film of the neat oil.
-
Dissolving in Base: Add a solution of sodium hydroxide (B78521) (NaOH) to the fatty acid film to achieve a 1:1 molar ratio of fatty acid to NaOH. A 100 mM NaOH solution is a common choice.[4]
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to fully disperse the fatty acid.[4] The solution may appear cloudy or have visible air bubbles.
-
Incubation: Allow the solution to sit at room temperature for about 1 hour, or until the air bubbles disappear and the solution becomes clear, indicating the formation of micelles.[4] For protection against oxidation, wrap the tube in aluminum foil and consider flushing with nitrogen or argon gas.[4]
-
Buffering: For cell culture or other biological experiments, it is crucial to add this micellar solution to a buffered medium to avoid significant pH changes.[4]
Troubleshooting
-
Precipitation upon addition to buffer: The buffer's pH may be too low, causing the fatty acid to protonate and precipitate. Ensure the final pH of the solution remains above the pKa of the fatty acid. The buffer capacity of the final medium must be sufficient to handle the added NaOH.
-
Solution remains cloudy: The concentration of the fatty acid may be too high for the amount of base used. Try increasing the molar ratio of NaOH to fatty acid slightly or diluting the preparation. Incomplete evaporation of the initial organic solvent can also interfere with micelle formation.
Method 2: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating hydrophobic molecules like fatty acids.
Experimental Protocol
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., β-cyclodextrin or a chemically modified derivative like hydroxypropyl-β-cyclodextrin for higher solubility) in your desired aqueous buffer.
-
Fatty Acid Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent like ethanol.
-
Complexation: While vigorously stirring the cyclodextrin solution, slowly add the fatty acid stock solution dropwise. The molar ratio of cyclodextrin to fatty acid will need to be optimized, but ratios of 1:1 or 2:1 (cyclodextrin:fatty acid) are common starting points.
-
Incubation/Sonication: To facilitate complexation, the mixture can be stirred at room temperature for several hours or overnight. Gentle heating or sonication can also be employed to enhance the encapsulation efficiency.
-
Removal of Organic Solvent (if necessary): If the amount of organic solvent is a concern for the downstream application, it can be removed by evaporation under reduced pressure.
-
Sterilization: For cell culture applications, filter-sterilize the final solution through a 0.22 µm syringe filter.
Troubleshooting
-
Low encapsulation efficiency: The concentration of the fatty acid or cyclodextrin may not be optimal. Try varying the molar ratios. The type of cyclodextrin can also significantly impact encapsulation; consider testing different derivatives.
-
Precipitate formation: The solubility limit of the cyclodextrin or the fatty acid-cyclodextrin complex in the aqueous buffer may have been exceeded. Try using a more soluble cyclodextrin derivative or reducing the concentration.
Method 3: Formulation in Liposomes
Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules within the bilayer.
Experimental Protocol (Thin-Film Hydration Method)
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve this compound and a carrier lipid (e.g., phosphatidylcholine) in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol (B129727) mixture.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Add the desired aqueous buffer to the flask. The buffer can contain any water-soluble components to be encapsulated in the aqueous core of the liposomes.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated fatty acid by methods such as dialysis or size exclusion chromatography.
Troubleshooting
-
Low encapsulation efficiency: Adjust the ratio of this compound to the carrier lipid. The choice of carrier lipid can also influence incorporation.
-
Liposome instability (aggregation/fusion): The surface charge of the liposomes can be modified by including charged lipids (e.g., phosphatidylglycerol) in the lipid mixture to increase electrostatic repulsion between vesicles.
Verification of Solubilization
After preparing your aqueous formulation, it is essential to determine the concentration of the solubilized this compound.
Experimental Protocol (Quantification by GC-MS after Derivatization)
-
Lipid Extraction: Extract the lipids from an aliquot of your aqueous preparation using a method like the Folch or Bligh-Dyer extraction, which uses a chloroform:methanol solvent system.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): To make the fatty acid volatile for gas chromatography (GC), it needs to be derivatized. A common method is base-catalyzed methylation.[10]
-
Dissolve the dried lipid extract in dry toluene.
-
Add 0.5 M sodium methoxide (B1231860) in anhydrous methanol and heat at 50°C for 10 minutes.
-
Neutralize the reaction with glacial acetic acid.
-
Add water and extract the FAMEs with hexane (B92381).
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis: Evaporate the hexane and reconstitute the FAMEs in a suitable solvent for injection into the GC-MS system. Use a polar capillary column for optimal separation of CLA isomers.[10]
-
Quantification: Create a calibration curve using standards of this compound methyl ester to quantify the concentration in your sample.
Troubleshooting
-
Isomerization during sample prep: Acid-catalyzed methylation can cause isomerization of conjugated double bonds. Base-catalyzed methods are generally preferred for CLA analysis.[10]
-
Poor peak separation in GC: Optimize the GC temperature program and consider using a longer, highly polar capillary column specifically designed for FAME analysis.
-
Matrix effects in LC-MS/MS: If using LC-MS/MS, co-eluting substances from your formulation (e.g., surfactants, lipids) can suppress or enhance the signal. Implement appropriate sample clean-up steps or use a stable isotope-labeled internal standard.[8]
Mandatory Visualizations
Signaling Pathways
Derivatives of octadecadienoic acid have been shown to act as signaling molecules, notably through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and modulation of the NF-κB pathway.[11][12]
References
- 1. Conjugated Linoleic Acid–Carboxymethyl Chitosan Polymeric Micelles to Improve the Solubility and Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 544-70-7 [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Preparation of fatty acid micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conjugated linoleic acid loaded nanostructured lipid carrier as a potential antioxidant nanocarrier for food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 9Z,11Z-octadecadienoicacid, 544-70-7 | BroadPharm [broadpharm.com]
- 10. aocs.org [aocs.org]
- 11. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Oxidation of 9(Z),11(Z)-Conjugated Linoleic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 9(Z),11(Z)-conjugated linoleic acid (CLA). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability and integrity of your CLA samples during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 9(Z),11(Z)-CLA sample degrading so quickly?
A1: The 9(Z),11(Z) isomer of conjugated linoleic acid is highly susceptible to oxidation due to its conjugated double bond system. Exposure to oxygen, light, and elevated temperatures can accelerate its degradation. Studies have shown that CLA can oxidize rapidly, with over 80% degradation possible within 110 hours in the air at 50°C[1]. The cis,cis-CLA isomers are particularly unstable[1].
Q2: What are the initial signs of CLA oxidation in my sample?
A2: Initial signs of oxidation can include a change in the physical appearance of the oil, such as increased viscosity or a slight yellowing. Off-odors may also develop. For quantitative assessment, an increase in peroxide value (POV) is a primary indicator of oxidation. You may also observe changes in the UV absorbance spectrum or the appearance of secondary oxidation products in your analytical chromatograms.
Q3: Can I store my 9(Z),11(Z)-CLA in a standard laboratory freezer?
A3: While freezing is recommended, standard laboratory freezers may not be sufficient for long-term stability if the container is not properly prepared. It is crucial to store 9(Z),11(Z)-CLA under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-protected container. For long-term storage, temperatures of -20°C to -80°C are advisable.
Q4: Are there any solvents I should avoid when working with 9(Z),11(Z)-CLA?
A4: While common laboratory solvents like ethanol (B145695) and hexane (B92381) are used for dissolving CLA, it is important to use high-purity, peroxide-free solvents. Solvents can contain dissolved oxygen or peroxide impurities that can initiate and propagate oxidation. It is good practice to de-gas solvents before use.
Q5: How can I confirm the isomeric purity of my 9(Z),11(Z)-CLA sample after storage?
A5: The isomeric purity can be assessed using analytical techniques such as silver ion high-performance liquid chromatography (Ag+-HPLC) or gas-liquid chromatography (GLC) with a highly polar capillary column[1][2]. These methods can separate different CLA isomers and help you quantify the remaining 9(Z),11(Z)-CLA.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high peroxide value (POV) in a new batch of CLA. | 1. Improper shipping or storage by the supplier.2. Exposure to air and light upon receipt. | 1. Request the certificate of analysis from the supplier, including the POV at the time of shipping.2. Immediately upon receipt, blanket the sample with an inert gas (argon or nitrogen), store in an amber vial at ≤ -20°C, and minimize exposure to light. |
| Inconsistent results in cell culture experiments. | 1. Oxidation of CLA in the culture medium.2. Formation of cytotoxic oxidation byproducts. | 1. Prepare fresh CLA stock solutions for each experiment.2. Consider using a stabilized form of CLA, such as microencapsulated CLA or CLA complexed with antioxidants.3. Use antioxidants in your culture medium if compatible with your experimental design. |
| Rapid degradation of CLA standard for analytical quantification. | 1. Repeated freeze-thaw cycles.2. Oxygen exposure during sample preparation. | 1. Aliquot the standard into single-use vials to avoid repeated freeze-thaw cycles.2. Use degassed solvents for preparing dilutions and work quickly to minimize air exposure. |
| Appearance of unknown peaks in HPLC/GC chromatogram. | 1. Isomerization or oxidation of the 9(Z),11(Z)-CLA.2. Contamination from solvents or glassware. | 1. Analyze a fresh, high-purity standard to confirm the retention time of the parent compound.2. Use peroxide-free solvents and thoroughly clean all glassware.3. Consider using techniques like GC-MS to identify the unknown peaks, which may be oxidation products[2]. |
Data on Protective Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to prevent the oxidation of 9(Z),11(Z)-CLA.
Table 1: Efficacy of Antioxidants in Preventing CLA Oxidation
| Antioxidant | Concentration | Protective Effect | Reference |
| Jasmine Green Tea Catechins (GTCs) | 200 ppm | Stronger protection than 200 ppm BHT in canola oil containing 10% CLA. | [1] |
| Butylated Hydroxytoluene (BHT) | 200 ppm | Provided protection to CLA. | [1] |
| Ascorbyl Palmitate | Not specified | Increased the induction period of oxidation in structured lipids containing CLA. | [3] |
| Tea Polyphenol | Not specified | Increased the induction period of oxidation in structured lipids containing CLA. | [3] |
| α-Tocopherol | Not specified | Increased the induction period of oxidation in structured lipids containing CLA. | [3] |
| Rosemary Extract | Not specified | Increased the induction period of oxidation in structured lipids containing CLA. | [3] |
Table 2: Impact of Encapsulation on CLA Oxidative Stability
| Encapsulation Method | Key Findings | Reference |
| Cyclodextrins | Microencapsulation with α-cyclodextrin at a 1:4 mole ratio (CLA:α-CD) almost completely protected CLA from oxidation. β- and γ-cyclodextrins also offered protection at a 1:6 mole ratio. | [4] |
| Nanostructured Lipid Carriers (NLCs) | Encapsulation in NLCs significantly reduced the formation of secondary oxidation products (malondialdehydes) and protected CLA during storage. The encapsulation efficiency was 98.2%. | [5] |
| Whey Protein Nanofibers | Formation of a Pickering emulsion stabilized by whey protein nanofibers improved the water solubility and antioxidant activity of CLA. | [6] |
Experimental Protocols
Protocol 1: Assessment of CLA Oxidation using Peroxide Value (POV)
This protocol is a standard method to determine the initial stages of lipid oxidation.
Materials:
-
CLA sample
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Deionized water
-
0.1 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
Procedure:
-
Weigh approximately 5 g of the CLA sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of deionized water and stopper the flask.
-
Titrate with 0.1 N Na₂S₂O₃ solution with vigorous shaking until the yellow color of iodine has almost disappeared.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn dark blue.
-
Continue the titration, with constant shaking, until the blue color disappears.
-
Record the volume of Na₂S₂O₃ used.
-
Perform a blank titration with all reagents except the sample.
-
Calculate the Peroxide Value (meq/kg) using the following formula: POV = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Protocol 2: Preparation of Stabilized 9(Z),11(Z)-CLA using α-Cyclodextrin Encapsulation
This protocol describes a method to enhance the oxidative stability of CLA through microencapsulation.
Materials:
-
9(Z),11(Z)-CLA
-
α-Cyclodextrin (α-CD)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a saturated solution of α-CD in deionized water at 50°C.
-
Dissolve the 9(Z),11(Z)-CLA in a minimal amount of ethanol.
-
Add the CLA-ethanol solution dropwise to the saturated α-CD solution while stirring vigorously. A 1:4 molar ratio of CLA to α-CD is recommended for optimal protection[4].
-
Continue stirring the mixture at 50°C for 2 hours.
-
Allow the mixture to cool slowly to room temperature, and then store at 4°C overnight to facilitate the formation of the inclusion complex.
-
Collect the precipitated complex by filtration or centrifugation.
-
Wash the complex with a small amount of cold ethanol to remove any surface-adhered CLA.
-
Dry the resulting powder under a vacuum to obtain the microencapsulated 9(Z),11(Z)-CLA.
Visualizations
Caption: Workflow for assessing the oxidative stability of 9(Z),11(Z)-CLA.
Caption: Troubleshooting logic for unexpected 9(Z),11(Z)-CLA degradation.
References
- 1. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of oxidative stability of conjugated linoleic acid (CLA) by microencapsulation in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugated linoleic acid loaded nanostructured lipid carrier as a potential antioxidant nanocarrier for food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 9(Z),11(Z)-CLA Experimental Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9(Z),11(Z)-Conjugated Linoleic Acid (CLA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing different or opposite effects of 9(Z),11(Z)-CLA compared to published literature?
A1: Inconsistent results with conjugated linoleic acids often stem from the specific isomer being used. Commercially available CLA can be a mixture of isomers, with the cis-9, trans-11 (9Z,11E) and trans-10, cis-12 (10E,12Z) isomers being the most common. These isomers can have distinct, and sometimes opposing, biological effects. For example, the 9(Z),11(E)-CLA isomer is often associated with anti-inflammatory and anti-carcinogenic properties, while the 10(E),12(Z)-CLA isomer is more frequently linked to reductions in body fat.[1][2] It is crucial to verify the purity of the specific isomer you are using. Furthermore, the cellular context, such as the cell line and its passage number, can significantly influence the outcome.
Q2: What is the optimal concentration of 9(Z),11(Z)-CLA to use in cell culture experiments?
A2: The optimal concentration of 9(Z),11(Z)-CLA is highly dependent on the cell type and the biological endpoint being measured. Based on published studies, effective concentrations can range from 50 µM to 200 µM.[2][3] For example, in studies on ruminal epithelial cells, 100 µM of cis-9,trans-11 CLA was used to significantly reduce NF-κB gene expression.[2][4] In porcine bone marrow mesenchymal stem cells, 50 µM of c9,t11 CLA showed the highest induction of PPARγ expression. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store my 9(Z),11(Z)-CLA stock solutions?
A3: 9(Z),11(Z)-CLA is typically supplied in ethanol (B145695).[5][6] To prepare a stock solution, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be dissolved in a solvent of choice, such as DMSO or ethanol, at a high concentration (e.g., 100 mg/ml).[6] For long-term storage, it is recommended to store the solution at -20°C.[5][6] Aqueous solutions of CLA are not stable and should be prepared fresh for each experiment; it is not recommended to store aqueous solutions for more than one day.[6]
Q4: Can 9(Z),11(Z)-CLA isomerize or degrade in cell culture media?
A4: Yes, there is a potential for isomerization and degradation of CLA in cell culture. Some studies have shown that Caco-2 cells can convert c9,t11-CLA to other isomers like c9,c11-CLA and t9,t11-CLA.[7] The stability can be affected by factors such as light, temperature, and the presence of oxidizing agents. To minimize these effects, it is advisable to handle CLA solutions with care, protect them from light, and prepare fresh dilutions in media for each experiment.
Troubleshooting Guides
Issue 1: High Variability in Gene Expression Results (e.g., PPARγ target genes)
-
Possible Cause: Inconsistent cell density at the time of treatment.
-
Solution: Ensure a uniform cell seeding density across all wells and plates. Allow cells to adhere and reach the desired confluency before starting the treatment.
-
-
Possible Cause: Variability in the final concentration of the solvent (e.g., DMSO, ethanol).
-
Solution: Prepare a master mix of the treatment media containing the final concentration of 9(Z),11(Z)-CLA and the solvent to add to the cells. Always include a vehicle control with the same final solvent concentration.
-
-
Possible Cause: Degradation or isomerization of the 9(Z),11(Z)-CLA stock solution.
-
Solution: Aliquot your stock solution upon receipt and store it at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.[6]
-
Issue 2: No or Low Levels of Apoptosis Detected
-
Possible Cause: The incubation time is not optimal for detecting apoptosis.
-
Solution: Perform a time-course experiment to identify the optimal window for apoptosis detection. Early apoptotic events can be detected within hours, while later events may take 24-72 hours, depending on the cell line and the concentration of the stimulus.[8] For example, after 4 days of incubation, CLA-treated SW480 cells showed a 27-34% increase in caspase-3 activity.[9]
-
-
Possible Cause: The concentration of 9(Z),11(Z)-CLA is too low to induce apoptosis in your cell model.
-
Solution: Conduct a dose-response experiment with a range of concentrations (e.g., 25 µM to 200 µM) to determine the effective concentration for inducing apoptosis.[3]
-
-
Possible Cause: The chosen apoptosis assay is not sensitive enough or is measuring the wrong apoptotic marker for the given time point.
-
Solution: Consider using a combination of apoptosis assays that measure different events (e.g., Annexin V staining for early apoptosis and a caspase-3/7 activity assay for later stages).
-
Issue 3: Inconsistent Effects on Adipocyte Differentiation
-
Possible Cause: Incomplete or variable differentiation of pre-adipocytes.
-
Solution: Standardize your differentiation protocol. Ensure that the pre-adipocytes (e.g., 3T3-L1) are fully confluent before inducing differentiation and that the differentiation cocktail is freshly prepared.
-
-
Possible Cause: The timing of the 9(Z),11(Z)-CLA treatment during the differentiation process is critical.
-
Solution: Test the addition of 9(Z),11(Z)-CLA at different stages of the differentiation protocol (e.g., during induction, during maturation) to determine the optimal treatment window for your desired effect.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of 9(Z),11(Z)-CLA.
Table 1: Effects of 9(Z),11(Z)-CLA on Gene Expression
| Gene | Cell Type | Concentration | Incubation Time | Fold Change | Reference |
| PPARγ | Porcine Bone Marrow Mesenchymal Stem Cells | 50 µM | Not Specified | +6.44 | [10] |
| CD36 | Human Adipose Tissue | 4.25 g/day (in vivo) | 4 weeks | -1.2 | [3] |
| THBS1 | Human Adipose Tissue | 4.25 g/day (in vivo) | 4 weeks | +1.5 | [3] |
| NF-κB | Ruminal Epithelial Cells | 100 µM | 24 hours (pretreatment) | Significant Reduction | [2][4] |
| IL-6 | Bovine Mammary Epithelial Cells | 50 µM | 48 hours (pretreatment) | Significant Reduction | [11] |
Table 2: Effects of 9(Z),11(Z)-CLA on Apoptosis
| Cell Type | Concentration | Incubation Time | Effect | Reference |
| SW480 (Colon Cancer) | Not Specified | 4 days | 27-34% increase in caspase-3 activity | [9] |
| SW480 (Colon Cancer) | Not Specified | 4 days | 37-47% increase in caspase-9 activity | [9] |
| SGC-7901 (Gastric Cancer) | 25-200 µM | 8 days | Up to 82.4% inhibition of cell growth | [3] |
| RL 95-2 (Endometrial Cancer) | 80 µM | Not Specified | Significant increase in Caspase-3 and Bax/Bcl-2 ratio | [7] |
Experimental Protocols
Protocol 1: Adipocyte Differentiation and Treatment with 9(Z),11(Z)-CLA
This protocol is adapted for 3T3-L1 cells.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Calf Serum (CS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin (B600854) solution (1 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (50 mM stock)
-
9(Z),11(Z)-CLA stock solution (in ethanol or DMSO)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% CS and 1% Penicillin-Streptomycin. Grow to confluence.
-
Induction of Differentiation (Day 0): Two days post-confluency, replace the medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin) containing 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX. This is the MDI induction medium.[12]
-
Treatment with 9(Z),11(Z)-CLA: Add the desired concentration of 9(Z),11(Z)-CLA (and a vehicle control) to the MDI induction medium.
-
Maturation (Day 2): After 48 hours, replace the medium with differentiation medium containing only 1 µg/mL insulin and the respective 9(Z),11(Z)-CLA or vehicle control.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with fresh differentiation medium (with 9(Z),11(Z)-CLA or vehicle) every two days until the cells are fully differentiated (typically by Day 8-10).
-
Analysis: At the end of the differentiation period, cells can be harvested for analysis (e.g., Oil Red O staining for lipid accumulation, RNA extraction for qPCR).
Protocol 2: Quantitative PCR (qPCR) for PPARγ Target Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for your target gene (e.g., PPARγ, FABP4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following treatment with 9(Z),11(Z)-CLA as described in Protocol 1, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for your target and housekeeping genes, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for your target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: Annexin V Apoptosis Assay
Materials:
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Cells treated with 9(Z),11(Z)-CLA
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat your cells with the desired concentrations of 9(Z),11(Z)-CLA and a vehicle control for the predetermined optimal time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways modulated by 9(Z),11(Z)-CLA.
References
- 1. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Induction of apoptosis by c9, t11-CLA in human endometrial cancer RL 95-2 cells via ERα-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Cis 9, trans 11- and trans 10, cis 12-conjugated linoleic acid isomers induce apoptosis in cultured SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
Technical Support Center: Purity Assessment of Synthetic 9(Z),11(Z)-Octadecadienoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with synthetic 9(Z),11(Z)-Octadecadienoic acid. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the chemical purity of synthetic this compound?
A1: The primary methods for assessing the chemical purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly silver-ion HPLC (Ag+-HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Silver-ion HPLC is highly effective in separating geometric and positional isomers.[3][4] GC-MS is also a powerful tool, though it typically requires derivatization of the fatty acid to its methyl ester (FAME).[2] ¹H-NMR and ¹³C-NMR spectroscopy can provide detailed structural information and help quantify isomers.[2][5]
Q2: What are the most common impurities found in synthetic this compound?
A2: Synthetic this compound, a specific isomer of conjugated linoleic acid (CLA), can contain several impurities. Commercial CLA is often produced by the alkaline isomerization of linoleic acid-rich oils and may contain an equimolar mixture of 9-cis,11-trans– and 10-trans,12-cis-octadecadienoic acids, along with other geometric (cis,cis, trans,trans) and positional isomers (e.g., 8,10-, 10,12-, 11,13-isomers).[2] Unreacted starting materials and byproducts from side reactions are also potential impurities.
Q3: How can I prevent isomerization of this compound during sample preparation for GC analysis?
A3: Isomerization is a critical concern, especially during the derivatization step required for GC analysis. Acid-catalyzed methylation can cause shifts in the double bond positions of conjugated fatty acids.[6] To minimize this, base-catalyzed methylation is the recommended method.[2][6] A widely used and gentle method involves using sodium methoxide (B1231860) in anhydrous methanol (B129727) at a controlled temperature (e.g., 50°C for 10 minutes).[2] It is also crucial to protect the sample from light and heat to prevent degradation.[6]
Q4: My sample of this compound shows degradation upon storage. What are the likely causes and how can I improve its stability?
A4: Conjugated fatty acids like this compound are susceptible to oxidation and isomerization when exposed to light, heat, and oxygen.[6] This instability can lead to the degradation of the analyte and the formation of interfering byproducts. To enhance stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a light-protected container, and at low temperatures, such as -20°C.[6] Adding an antioxidant like butylated hydroxytoluene (BHT) to solvents during extraction and storage can also help prevent oxidation.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purity analysis of this compound.
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (fronting or tailing) | - Improper column installation.- Column overload.- Active sites in the inlet liner or column. | - Reinstall the column according to the manufacturer's instructions.[7]- Reduce the injection volume or use a higher split ratio.[7]- Clean or replace the inlet liner. Use a deactivated liner.[7] |
| Inconsistent retention times | - Leaks in the system.- Fluctuations in oven temperature or carrier gas flow rate.- Column degradation. | - Perform a leak check of the injector and gas lines.[8]- Verify oven temperature and gas flow rates are stable.[8]- Condition the column or replace it if it's old or has been exposed to oxygen at high temperatures.[9] |
| Presence of unexpected peaks | - Contamination from the sample, solvent, or system.- Isomerization during sample preparation or injection.- Column bleed. | - Run a blank solvent injection to identify sources of contamination.[7]- Use base-catalyzed methylation and ensure the injector temperature is not excessively high.[2]- Condition the column. If bleed is excessive, the column may need to be replaced.[7] |
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of isomers | - Inappropriate mobile phase composition.- Column aging.- Incorrect column type. | - Optimize the mobile phase. For Ag+-HPLC, carefully adjust the acetonitrile (B52724) concentration in hexane (B92381).[3]- Replace the column if it has been used extensively.- Ensure you are using a silver-ion column for optimal isomer separation.[3][4] |
| Drifting retention times | - Changes in mobile phase composition due to solvent evaporation or partial miscibility.- Temperature fluctuations. | - Prepare fresh mobile phase daily. The addition of diethyl ether can help stabilize hexane/acetonitrile mixtures.[3]- Use a column oven to maintain a constant temperature. |
| Low signal intensity | - Low sample concentration.- Incorrect detector wavelength.- Sample degradation. | - Concentrate the sample or inject a larger volume.- Ensure the UV detector is set to ~234 nm, the λmax for conjugated dienes.[10]- Prepare fresh samples and protect them from light and heat.[6] |
Experimental Protocols
Base-Catalyzed Methylation for GC-MS Analysis
This protocol is recommended to minimize isomerization during the derivatization of this compound to its fatty acid methyl ester (FAME).[2]
-
Sample Preparation: Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene (B28343) in a test tube.
-
Methylation: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Incubation: Maintain the solution at 50°C for 10 minutes.
-
Neutralization: Add 0.1 mL of glacial acetic acid to stop the reaction.
-
Extraction: Add 5 mL of water and extract the FAMEs with two 5 mL portions of hexane. Use a Pasteur pipette to separate the upper hexane layer.
-
Drying: Dry the combined hexane extracts over anhydrous sodium sulfate.
-
Solvent Removal: Filter the dried extract and remove the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Dissolve the FAMEs in a known volume of hexane, which may contain an antioxidant like 50 ppm BHT, for GC analysis.
Silver-Ion HPLC (Ag+-HPLC) for Isomer Separation
This method is highly effective for resolving positional and geometric isomers of conjugated linoleic acids.[3][4]
-
Column: Use a silver-ion impregnated HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and acetonitrile. A common starting point is 99.9:0.1 (v/v) hexane:acetonitrile. The concentration of acetonitrile is a critical parameter for separation.[3] The addition of 1.6% acetic acid to the mobile phase has also been reported.[4]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Use a UV detector set at approximately 234 nm, which is the characteristic absorbance wavelength for conjugated double bonds.[4][10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. The analysis can be performed on the underivatized free fatty acid.[4]
-
Elution Order: Generally, the elution order on a silver-ion column is trans,trans < cis/trans < cis,cis isomers.[3]
Data Presentation
Table 1: Typical Purity and Isomer Distribution of Commercial CLA
| Component | Typical Percentage Range |
| 9(Z),11(E)- and 10(E),12(Z)-isomers | 80 - 95% (often in a ~1:1 ratio) |
| Other cis,trans and trans,cis isomers | 5 - 15% |
| cis,cis isomers | < 3% |
| trans,trans isomers | < 2% |
Note: The exact composition can vary significantly between manufacturers and batches.
Table 2: ¹H-NMR Chemical Shifts for 9,11-Octadecadienoic Acid Isomers
| Proton Assignment | 9(Z),11(Z) Isomer (ppm) | 9(E),11(E) Isomer (ppm) | 9(Z),11(E) Isomer (ppm) |
| Allylic (C8, C13) | 2.08 | 2.20 | 2.13 (trans), 2.18 (cis) |
| Olefinic (C9) | 5.47 | 5.59 | 5.32 |
| Olefinic (C10) | 6.27 | 6.03 | 5.97 |
| Olefinic (C11) | 6.27 | 6.03 | 6.34 |
| Olefinic (C12) | 5.47 | 5.59 | 5.69 |
Data obtained in CDCl₃. Chemical shifts are relative to the solvent signal.[5]
Visualizations
References
- 1. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection [jafs.com.pl]
- 5. aocs.org [aocs.org]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 9(Z),11(Z)-CLA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 9(Z),11(Z)-conjugated linoleic acid (CLA), with a focus on preventing artifact formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant peak that I suspect is an artifact, the trans,trans-CLA isomer, in my 9(Z),11(Z)-CLA standard. What is the likely cause?
A1: The most common cause for the formation of trans,trans-CLA isomers, particularly the conversion of 9(Z),11(Z)-CLA to 9(E),11(E)-CLA, is isomerization during the derivatization step, specifically acidic methylation.[1][2] Factors such as elevated temperatures, prolonged reaction times, and the presence of water in reagents can exacerbate this issue.[1][2]
Troubleshooting Steps:
-
Switch to a base-catalyzed methylation method: Base-catalyzed methods are recognized to be superior for esterified lipids as they minimize the risk of isomerization that occurs with acid catalysis.[1]
-
Optimize reaction conditions: If an acidic method must be used, ensure that the temperature and incubation times are kept to a minimum to reduce the extent of isomerization.[3]
-
Use fresh, anhydrous reagents: Water contamination in reagents can contribute to artifact formation.[1]
Q2: Besides isomerization, what other types of artifacts can be formed during CLA analysis?
A2: Depending on the derivatization method used, other artifacts can include:
-
Allylic methoxy (B1213986) derivatives: These can form when using acidic methylation methods like HCl/MeOH or BF₃/MeOH, especially with increased temperature and incubation times.[3]
-
Trimethylsilyl (TMS) CLA esters and other TMS-related impurities: These artifacts are associated with the use of (trimethylsilyl)diazomethane for methylation.[3] While this method is mild, it may lead to incomplete methylation and generate byproducts that can interfere with gas chromatography (GC) analysis.[3]
Q3: My GC chromatogram shows poor separation of CLA isomers. How can I improve the resolution?
A3: Achieving good separation of CLA isomers, which are often present in complex mixtures, requires specific GC conditions.
Troubleshooting Steps:
-
Use a highly polar capillary column: For effective separation of CLA isomers, long, highly polar capillary columns (e.g., 100 m) such as CP-Sil 88™ or BPX-70™ are recommended.[4] Shorter, ionic liquid columns like the SLB-IL111 (15 m) can also provide rapid separation.[4][5]
-
Optimize the temperature program: A carefully controlled temperature ramp is crucial for resolving closely eluting isomers.
-
Consider Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): For complex samples or when baseline separation by GC is challenging, Ag+-HPLC is a powerful technique for separating both geometric and positional CLA isomers prior to GC analysis.[6]
Q4: Can I analyze underivatized CLA isomers directly?
A4: Yes, direct analysis of underivatized CLA isomers is possible using Ag+-HPLC with UV detection.[1][7] This method avoids the potential for artifact formation during derivatization.
Quantitative Data Summary
The choice of methylation method significantly impacts the integrity of 9(Z),11(Z)-CLA during analysis. Acidic conditions are known to cause isomerization, leading to artificially inflated levels of trans,trans isomers. The following table summarizes the quantitative differences in CLA isomer composition of milk fat when analyzed using different methylation techniques.
| Methylation Method | 9(Z),11(Z)-CLA (mg/100ml) | 9(E),11(E)-CLA (mg/100ml) | trans-10,cis-12 CLA (mg/100ml) |
| Acidic Methylation (AM) | 14.7 | 3.69 | 1.20 |
| Acidic & Basic Bimethylation (Fresh Reagents - FBM) | 17.8 | 2.55 | 0.47 |
| Acidic & Basic Bimethylation (Pre-prepared Reagents - PBM) | 18.8 | 2.36 | 0.29 |
| Basic Methylation (BM) | 21.2 | 0.57 | 0.43 |
Data sourced from a study on the methylation of milk fat[2][8].
As the data indicates, basic methylation (BM) yields the highest concentration of the native 9(Z),11(Z)-CLA isomer and the lowest concentration of the 9(E),11(E)-CLA artifact, demonstrating its superiority in preventing isomerization.[2][8]
Experimental Protocols
1. Recommended: Base-Catalyzed Methylation for Fatty Acid Methyl Ester (FAME) Preparation
This protocol is recommended to minimize the isomerization of 9(Z),11(Z)-CLA.
-
Reagents:
-
0.5 M Sodium Methoxide (B1231860) in anhydrous methanol
-
Dry Toluene (B28343)
-
Glacial Acetic Acid
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene in a test tube.
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Incubate the solution at 50°C for 10 minutes.
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.
-
Add 5 mL of water.
-
Extract the fatty acid methyl esters (FAMEs) twice with 5 mL of hexane. Use a Pasteur pipette to separate the layers.
-
Dry the combined hexane layers over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the FAMEs in hexane for GC analysis.
-
2. Gas Chromatography (GC-FID) Analysis of CLA FAMEs
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
-
Column:
-
Carrier Gas:
-
Hydrogen or Helium.
-
-
Temperatures:
-
Injection:
-
1 µL split injection.
-
3. Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) of CLA Isomers
This method is suitable for the separation of both derivatized and underivatized CLA isomers.
-
Instrumentation:
-
HPLC system with a UV detector (set at 234 nm).
-
-
Column:
-
Mobile Phase:
-
Isocratic elution with 1.6% acetic acid and 0.0125% acetonitrile (B52724) in n-hexane.[1][7]
-
-
Flow Rate:
-
1 mL/min.[1]
-
-
Column Temperature:
-
25°C.[1]
-
-
Sample Preparation (for underivatized analysis):
-
Hydrolyze the sample with 2M NaOH at 80-85°C for 30-35 minutes in a sealed tube.[7]
-
After cooling, acidify the hydrolyzate with 4M HCl.[7]
-
Extract the free fatty acids with dichloromethane (B109758).[7]
-
Evaporate the solvent under a stream of argon and redissolve the residue in dichloromethane for injection.[7]
-
Visualizations
Caption: Analytical workflow for 9(Z),11(Z)-CLA analysis highlighting critical steps for artifact prevention.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 4. scielo.br [scielo.br]
- 5. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 6. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection [jafs.com.pl]
- 8. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat | Journal of Dairy Research | Cambridge Core [cambridge.org]
Navigating the Nuances of 9(Z),11(Z)-Octadecadienoic Acid: A Technical Guide to Preventing Isomerization
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of 9(Z),11(Z)-Octadecadienoic Acid during handling and experimentation. Isomerization of this crucial compound can significantly impact experimental outcomes, making proper handling procedures paramount.
Troubleshooting Guide: Isomerization Issues
This guide addresses common problems encountered during the handling of this compound that may lead to unwanted isomerization.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Isomers Detected in GC/HPLC Analysis | Thermal Degradation: Exposure to high temperatures during sample preparation or analysis. | Use lower temperatures for sample preparation. For Gas Chromatography (GC), ensure the injector temperature is appropriate and minimize the analysis time. Consider derivatization under mild conditions. |
| Photoisomerization: Exposure of the sample to light, especially UV light. | Work in a dimly lit area or use amber-colored vials and glassware. Protect samples from direct light at all stages of handling and analysis. | |
| Acid or Base Catalyzed Isomerization: Use of acidic or strongly basic conditions during extraction or derivatization. | Employ neutral or mildly alkaline conditions for sample preparation. For methylation, prefer base-catalyzed methods (e.g., sodium methoxide) over acid-catalyzed ones (e.g., BF3-methanol), as the latter can induce isomerization.[1] | |
| Loss of Compound and Appearance of Degradation Products | Oxidation: Exposure to atmospheric oxygen, which can be exacerbated by heat and light. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] Use degassed solvents. The addition of an antioxidant like butylated hydroxytoluene (BHT) to solvents and samples can prevent oxidation.[3] |
| Inconsistent Results Between Replicates | Variable Handling Procedures: Inconsistent exposure to light, heat, or oxygen between samples. | Standardize all handling procedures. Ensure uniform timing for each step and consistent environmental conditions for all samples. |
| Spontaneous Isomerization in Solution: Incorrect pH of the solvent or buffer. | Maintain a pH above 6 for all aqueous solutions containing the fatty acid, as spontaneous isomerization has been observed below this pH.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
A1: The main factors are exposure to heat, light (especially UV), oxygen, and non-neutral pH conditions (both acidic and strongly alkaline).[1][4][5] Excessive temperatures can lead to the formation of other isomers and undesirable byproducts.[6]
Q2: What is the ideal storage condition for this compound?
A2: For long-term stability, it is recommended to store this compound at -20°C in a desiccated environment.[3][7] The container should be sealed tightly, and for optimal preservation, the headspace can be flushed with an inert gas like nitrogen or argon before sealing.
Q3: How can I protect the compound from isomerization during routine laboratory work?
A3: To minimize isomerization, always handle the compound in a light-protected environment, for instance, by using amber vials. Avoid unnecessary exposure to high temperatures and work swiftly. When preparing solutions, use solvents that have been degassed to remove dissolved oxygen. If the experimental design allows, consider adding a suitable antioxidant.
Q4: Can the choice of solvent affect the stability of this compound?
A4: Yes, the solvent can play a role. While common organic solvents like ethanol (B145695) and hexane (B92381) are generally suitable, the key is to ensure they are free of peroxides and dissolved oxygen. The use of certain solvents in combination with specific catalysts, such as different alkalis in alcohol, can significantly influence the rate and outcome of isomerization.[6]
Q5: Are there any additives that can help prevent isomerization?
A5: Yes, antioxidants can be effective in preventing oxidation-induced isomerization. Butylated hydroxytoluene (BHT) and catechins from green tea have been shown to offer protection to conjugated linoleic acids.[8]
Quantitative Data on Stability
While comprehensive kinetic data for the isomerization of pure this compound is limited in publicly available literature, the following table summarizes key findings on the stability of conjugated linoleic acid (CLA) isomers under various conditions. It is important to note that many studies use mixtures of CLA isomers, and the "cis,cis" isomers, including 9(Z),11(Z), are generally the most unstable.
| Condition | Observation | Source |
| Temperature | At 50°C in air, over 80% of total CLA was degraded within 110 hours. | [8] |
| Increasing temperature from 110°C to 140°C significantly increased the isomerization of linoleic acid to CLA, but a further increase to 170°C led to a decline in the desired isomers with some alkalis.[5][6] | [5][6] | |
| Temperatures above 160°C are reported to have a negative effect, increasing the formation of trans-trans isomers.[6] | [6] | |
| pH | Spontaneous isomerization can occur at a pH below 6. The optimal pH for enzymatic isomerization by Butyrivibrio fibrisolvens extract is 6.8.[4] | [4] |
| Oxidation | cis,cis-CLA isomers are the most susceptible to oxidative degradation, followed by cis,trans isomers. trans,trans isomers are the most stable in air.[5] | [5] |
| Catalysts | The type of alkali (e.g., KOH, NaOH, CH3ONa) and solvent (e.g., water, ethanol, propylene (B89431) glycol) significantly impacts the yield and isomer distribution during alkali-catalyzed isomerization.[5][6] | [5][6] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Storage: Upon receipt, immediately store the compound at -20°C in a light-proof, airtight container. A desiccator is recommended for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, if you will be using small amounts over time, it is advisable to aliquot the compound into smaller, single-use vials. This should be done quickly in a subdued light environment. Flush the headspace of each vial with nitrogen or argon before sealing.
-
Weighing and Solution Preparation: Weigh the compound in a controlled environment with minimal light exposure. Use freshly opened or degassed solvents to prepare solutions. If compatible with downstream applications, add an antioxidant like BHT to the solvent at a low concentration (e.g., 50 ppm).
-
Sample Protection: Always store solutions at -20°C or lower in amber glass vials with Teflon-lined caps. Before closing, flush the vial's headspace with an inert gas.
Protocol 2: Sample Preparation for GC Analysis (as Fatty Acid Methyl Esters - FAMEs)
This protocol is designed to minimize isomerization during derivatization.
-
Lipid Extraction: If the fatty acid is in a biological matrix, extract the total lipids using a modified Folch or Bligh-Dyer method.
-
Base-Catalyzed Methylation: a. Dissolve the lipid extract (up to 50 mg) in 1 mL of dry toluene (B28343) in a glass tube. b. Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol (B129727). c. Heat the mixture at 50°C for 10 minutes.[1] d. Stop the reaction by adding 0.1 mL of glacial acetic acid.
-
FAMEs Extraction: a. Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane. b. Carefully separate the upper hexane layer.
-
Drying and Concentration: a. Dry the combined hexane extracts over anhydrous sodium sulfate. b. Evaporate the solvent under a gentle stream of nitrogen. c. Reconstitute the FAMEs in a known volume of hexane containing an antioxidant (e.g., 50 ppm BHT) for GC analysis.[3]
Protocol 3: Sample Preparation for HPLC Analysis
-
Hydrolysis (if necessary): For samples where the fatty acid is esterified, a mild alkaline hydrolysis is required. a. To your sample, add 1 mL of 1M KOH in methanol and 1 mL of 2M KOH in water.[2] b. Flush the tube with argon and leave it overnight at room temperature for hydrolysis.[2]
-
Extraction: a. Add 1.5 mL of water and acidify the solution to approximately pH 2 with 6M HCl.[2] b. Extract the free fatty acids four times with 1.5 mL of dichloromethane (B109758) each time.[2]
-
Sample Preparation for Injection: a. Remove the organic solvent under a stream of argon. b. Re-dissolve the residue in hexane. c. Centrifuge the sample and inject the supernatant onto the HPLC column.
Visualizations
Caption: Key environmental factors that can induce the isomerization of this compound.
Caption: Recommended workflow for handling this compound to prevent isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. 9,11-Octadecadienoic acid, (9Z,11Z)- | C18H32O2 | CID 5282795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic profile of linoleic acid in stored apples: formation of 13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing biological effects of 9(Z),11(Z)-CLA and 9(E),11(E)-CLA
A comprehensive comparison of the biological activities of 9(Z),11(Z)-conjugated linoleic acid (CLA) and 9(E),11(E)-CLA reveals distinct isomer-specific effects on various cellular processes. While much of the research on CLA has centered on the 9(Z),11(E) (rumenic acid) and 10(E),12(Z) isomers, emerging evidence highlights the unique properties of the less common 9(Z),11(Z) and 9(E),11(E) isomers. This guide synthesizes findings on their differential impacts on cancer cell proliferation, immune modulation, and lipid metabolism, supported by experimental data and methodologies.
I. Anti-Cancer Effects
The anti-proliferative and pro-apoptotic effects of CLA isomers are highly dependent on their geometric configuration. Notably, the 9(E),11(E)-CLA isomer has demonstrated potent activity against cancer cells.
In a study on Caco-2 colon cancer cells, 9(E),11(E)-CLA was found to be the most effective at inducing apoptosis compared to 9(Z),11(Z)-CLA, 9(Z),11(E)-CLA, and 10(E),12(Z)-CLA.[1] Similarly, 9(E),11(E)-CLA was the only isomer to significantly inhibit the proliferation of bovine aortic endothelial cells, an effect partially attributed to the induction of apoptosis via increased caspase-3 activity.[1][2]
Conversely, 9(Z),11(E)-CLA has been shown to inhibit the proliferation of HT-29 and Caco-2 colon cancer cells by downregulating genes within the APC-β-catenin-TCF-4 signaling pathway, such as c-myc, cyclin D1, and c-jun.[3] Another study indicated that 9(Z),11(E)-CLA can suppress the viability of breast cancer cells (MDA-MB-231), glioblastoma cells (T98G), and osteosarcoma cells (SAOS-2) by negatively affecting the Wnt/β-catenin signaling pathway.[4]
Table 1: Comparative Anti-Cancer Effects of CLA Isomers
| Isomer | Cell Line | Effect | Mechanism |
| 9(E),11(E)-CLA | Caco-2 (colon cancer) | Strongest induction of apoptosis among tested isomers.[1] | Not fully elucidated. |
| Bovine Aortic Endothelial Cells | Inhibition of proliferation (I50 = 35 µM).[2] | 43% increase in caspase-3 activity.[2] | |
| 9(Z),11(Z)-CLA | Caco-2 (colon cancer) | Weaker pro-apoptotic effect compared to 9(E),11(E)-CLA.[1] | Not detailed. |
| 9(Z),11(E)-CLA | HT-29 & Caco-2 (colon cancer) | Inhibition of proliferation.[3] | Downregulation of c-myc, cyclin D1, c-jun.[3] |
| MDA-MB-231, T98G, SAOS-2 | Suppression of cell viability.[4] | Negative regulation of Wnt/β-catenin signaling.[4] |
Experimental Protocols:
-
Cell Proliferation Assay (Bovine Aortic Endothelial Cells): Bovine aortic endothelial cells (BAEC) were incubated with various concentrations (5-60 µM) of CLA isomers. Cell proliferation was measured by [3H]methylthymidine incorporation. The half-maximal inhibitory concentration (I50) was calculated.[2]
-
Apoptosis Assay (Caco-2 cells): Caco-2 cells were treated with different CLA isomers. Apoptosis was assessed by methods such as DNA fragmentation assays or flow cytometry using Annexin V staining.[1]
-
Gene Expression Analysis (HT-29 cells): HT-29 cells were treated with 9(Z),11(E)-CLA. mRNA expression of target genes (c-myc, cyclin D1, c-jun) was quantified using real-time quantitative PCR (RT-qPCR).[3]
Signaling Pathways:
II. Immunomodulatory Effects
The geometric isomerism of CLA also dictates its influence on the immune system, with 9(E),11(E)-CLA exhibiting unique anti-inflammatory properties.
A study comparing five different CLA isomers found that only 9(E),11(E)-CLA induced the expression of the endogenous anti-inflammatory molecule, interleukin-1 receptor antagonist (IL-1Ra), in RAW 264.7 macrophage cells.[5][6] This induction was dose- and time-dependent and was associated with a decrease in the production of pro-inflammatory cytokines IL-1α, IL-1β, and IL-6.[5][6]
In contrast, 9(Z),11(E)-CLA has been shown to exert anti-inflammatory effects through different mechanisms. In a mouse model of collagen-induced arthritis, dietary 9(Z),11(E)-CLA reduced the expression of TNF-α, IL-1β, and IL-6.[7] In bovine mammary epithelial cells, 9(Z),11(E)-CLA was found to reduce the inflammatory response to E. coli by inhibiting the NF-κB signaling pathway.[8] Furthermore, in human bronchial epithelial cells and eosinophils, 9(Z),11(E)-CLA was more potent than 10(E),12(Z)-CLA in inhibiting the release of eosinophil cationic protein and reducing IL-8 production, an effect mediated by PPARγ activation.[9]
Table 2: Comparative Immunomodulatory Effects of CLA Isomers
| Isomer | Cell/Animal Model | Effect | Mechanism |
| 9(E),11(E)-CLA | RAW 264.7 macrophages | Induction of IL-1Ra; Decrease in IL-1α, IL-1β, IL-6.[5][6] | PI3K/mTOR pathway dependent.[6] |
| 9(Z),11(E)-CLA | Mouse model of arthritis | Reduction of TNF-α, IL-1β, IL-6.[7] | Not fully elucidated. |
| Bovine Mammary Epithelial Cells | Anti-inflammatory effect against E. coli.[8] | Inhibition of TLR4-NF-κB pathway.[8] | |
| Human Bronchial Epithelial Cells | Reduction of IL-8 production.[9] | Activation of PPARγ.[9] |
Experimental Protocols:
-
Cytokine Measurement (RAW 264.7 cells): RAW 264.7 cells were treated with different CLA isomers in the presence or absence of lipopolysaccharide (LPS). The levels of cytokines (IL-1Ra, IL-1α, IL-1β, IL-6) in the cell culture supernatant were measured by ELISA. mRNA levels were quantified by RT-qPCR.[5][6]
-
NF-κB Pathway Analysis (Bovine Mammary Epithelial Cells): Bovine mammary epithelial cells (BMECs) were pretreated with 9(Z),11(E)-CLA and then challenged with E. coli. The phosphorylation status of NF-κB pathway components (p65, IκB) and the expression of TLR4 and PPARγ were assessed by Western blotting and RT-qPCR. Nuclear translocation of p65 was observed via immunofluorescence.[8]
Signaling Pathways:
III. Effects on Lipid Metabolism
The impact of CLA isomers on lipid metabolism is a critical area of research, with studies indicating divergent effects on lipid profiles and cellular lipid accumulation.
While direct comparisons between 9(Z),11(Z)-CLA and 9(E),11(E)-CLA on lipid metabolism are scarce, studies comparing the more common 9(Z),11(E)-CLA and 10(E),12(Z)-CLA isomers provide valuable insights into isomer-specific regulation. For instance, in healthy humans, supplementation with 9(Z),11(E)-CLA was found to decrease the ratios of LDL to HDL cholesterol and total to HDL cholesterol, whereas 10(E),12(Z)-CLA increased these ratios.[10] In hamsters, 10(E),12(Z)-CLA increased LDL cholesterol concentrations compared to 9(Z),11(E)-CLA.[11]
At the cellular level, chronic treatment of Caco-2 intestinal cells with both 9(Z),11(E)-CLA and 10(E),12(Z)-CLA increased the ratio of cellular to secreted de novo triacylglycerol, suggesting an effect on intestinal lipoprotein metabolism.[12] In human preadipocytes, 10(E),12(Z)-CLA inhibited lipogenesis and reduced triglyceride content, while 9(Z),11(E)-CLA increased triglyceride content.[13]
Table 3: Comparative Effects on Lipid Metabolism (Primarily 9(Z),11(E)-CLA vs. 10(E),12(Z)-CLA)
| Isomer | Model | Effect on Lipid Profile |
| 9(Z),11(E)-CLA | Healthy Humans | Decreased LDL/HDL and Total/HDL cholesterol ratios.[10] |
| Hamsters | No significant effect on plasma lipids.[11] | |
| Human Preadipocytes | Increased triglyceride content.[13] | |
| 10(E),12(Z)-CLA | Healthy Humans | Increased LDL/HDL and Total/HDL cholesterol ratios.[10] |
| Hamsters | Increased LDL cholesterol.[11] | |
| Human Preadipocytes | Decreased triglyceride content via inhibition of lipogenesis.[13] |
Experimental Protocols:
-
Human Supplementation Study: Healthy male volunteers consumed capsules containing highly enriched 9(Z),11(E)-CLA or 10(E),12(Z)-CLA for 8-week periods in a randomized, double-blind, crossover design. Blood samples were collected, and plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) were analyzed.[10]
-
Animal Feeding Study (Hamsters): Hamsters were fed diets supplemented with 2% of either 9(Z),11(E)-CLA, 10(E),12(Z)-CLA, or linoleic acid (control) for 28 days. Plasma lipoprotein profiles and hepatic lipid content were then measured.[11]
-
Cell Culture (Human Preadipocytes): Primary cultures of stromal vascular cells from human adipose tissue were treated with various concentrations of CLA isomers. Triglyceride content was measured, and lipogenesis was assessed by measuring glucose incorporation into total lipids.[13]
Conclusion
The biological effects of conjugated linoleic acid are highly isomer-specific. While research on 9(Z),11(Z)-CLA is limited, 9(E),11(E)-CLA emerges as a potent modulator of cellular processes, demonstrating strong pro-apoptotic effects in cancer cells and a unique anti-inflammatory action through the induction of IL-1Ra. In contrast, the more extensively studied 9(Z),11(E)-CLA isomer also exhibits anti-cancer and anti-inflammatory properties, but through distinct signaling pathways such as the Wnt/β-catenin and NF-κB pathways. The differential effects of these isomers on lipid metabolism further underscore the importance of isomer purity in both research and potential therapeutic applications. Further investigation into the mechanisms of action of the 9(Z),11(Z) and 9(E),11(E) isomers is warranted to fully understand their physiological significance and therapeutic potential.
References
- 1. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-trans, 11-trans-CLA: antiproliferative and proapoptotic effects on bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular effects of cis-9, trans-11-conjugated linoleic acid in enterocytes: effects on proliferation, differentiation, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 9E,11E-conjugated linoleic acid increases expression of the endogenous antiinflammatory factor, interleukin-1 receptor antagonist, in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cis-9,trans-11-CLA exerts anti-inflammatory effects in human bronchial epithelial cells and eosinophils: comparison to trans-10,cis-12-CLA and to linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposing effects of cis-9,trans-11 and trans-10,cis-12 conjugated linoleic acid on blood lipids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of t10,c12 CLA isomer compared with c9,t11 CLA isomer on lipid metabolism and body composition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic but not acute treatment with conjugated linoleic acid (CLA) isomers (trans-10, cis-12 CLA and cis-9, trans-11 CLA) affects lipid metabolism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trans-10, cis-12, but not cis-9, trans-11, conjugated linoleic acid attenuates lipogenesis in primary cultures of stromal vascular cells from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Impacts of 9(Z),11(Z)-Octadecadienoic Acid and t10,c12-CLA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two primary isomers of conjugated linoleic acid (CLA): 9(Z),11(Z)-Octadecadienoic acid (also known as c9,t11-CLA or rumenic acid) and trans-10,cis-12-conjugated linoleic acid (t10,c12-CLA). The distinct metabolic impacts of these isomers are critical for research and development in nutrition, metabolic disorders, and therapeutics. This document summarizes key experimental findings, details the protocols of pivotal studies, and illustrates the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Metabolic Effects
The following tables summarize the differential effects of c9,t11-CLA and t10,c12-CLA on key metabolic parameters as observed in various experimental models.
Table 1: Effects on Body Composition and Weight Management
| Parameter | This compound (c9,t11-CLA) | t10,c12-CLA | Experimental Model |
| Body Fat Mass | No significant effect or slight increase.[1][2] | Significant reduction.[1] | Mice, Humans[1][2] |
| Lean Body Mass | May increase or have no effect. | May increase or have no effect. | Mice |
| Body Weight | No significant change.[1] | No significant change or slight decrease.[1] | Humans[1] |
Table 2: Effects on Lipid Metabolism
| Parameter | This compound (c9,t11-CLA) | t10,c12-CLA | Experimental Model |
| Plasma Triglycerides | No significant effect or slight decrease. | May increase. | Hamsters, Mice |
| Plasma LDL Cholesterol | No significant effect.[3] | May increase.[3] | Hamsters[3] |
| Plasma HDL Cholesterol | No significant effect. | May decrease. | Humans |
| Hepatic Lipid Accumulation | No significant effect or slight decrease.[3] | Can induce hepatic steatosis (fatty liver).[3] | Mice, Hamsters[3] |
Table 3: Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
| Parameter | This compound (c9,t11-CLA) | t10,c12-CLA | Experimental Model |
| Insulin Sensitivity | May improve or have no effect. | Can induce insulin resistance. | Mice, Humans |
| Fasting Glucose | No significant effect. | May increase. | Humans |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols frequently employed in the study of CLA isomers.
In Vivo Animal Feeding Studies
-
Objective: To determine the long-term metabolic effects of dietary CLA isomer supplementation.
-
Protocol:
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Acclimatization: Animals are housed individually in a controlled environment (12-hour light/dark cycle, 22°C) and fed a standard chow diet for one week.
-
Dietary Groups: Mice are randomly assigned to one of three dietary groups (n=10-15 per group):
-
Control group: Standard diet.
-
c9,t11-CLA group: Standard diet supplemented with 0.5% (w/w) c9,t11-CLA.
-
t10,c12-CLA group: Standard diet supplemented with 0.5% (w/w) t10,c12-CLA.
-
-
Feeding Period: Diets are provided ad libitum for 8-12 weeks. Body weight and food intake are monitored weekly.
-
Metabolic Analysis:
-
Body Composition: Determined at the beginning and end of the study using Dual-Energy X-ray Absorptiometry (DEXA).
-
Blood Collection: Blood samples are collected via tail vein after an overnight fast at baseline and at the end of the study. Plasma is separated for analysis of glucose, insulin, triglycerides, and cholesterol profiles.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues (liver, adipose tissue) are collected, weighed, and snap-frozen in liquid nitrogen for subsequent molecular analysis.
-
-
Data Analysis: Statistical analysis is performed using ANOVA to compare differences between the dietary groups.
-
In Vitro Adipocyte Differentiation Assay
-
Objective: To assess the direct effects of CLA isomers on the differentiation of preadipocytes into mature adipocytes.
-
Protocol:
-
Cell Line: 3T3-L1 preadipocytes.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.
-
Initiation of Differentiation (Day 0): Two days post-confluence, the medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Cells are treated with either vehicle (ethanol), 100 µM c9,t11-CLA, or 100 µM t10,c12-CLA.
-
Maintenance (Day 2 onwards): The medium is replaced every two days with a maintenance medium containing DMEM, 10% FBS, and 10 µg/mL insulin, along with the respective CLA isomer treatments.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: To visualize lipid accumulation, cells are fixed with 10% formalin and stained with Oil Red O solution. The stained lipid droplets are then quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance at 520 nm.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of adipogenic marker genes (e.g., PPARγ, C/EBPα, aP2) is quantified using real-time quantitative PCR (RT-qPCR).
-
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression of key proteins involved in metabolic signaling pathways.
-
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific to the target protein (e.g., PPARγ, SREBP-1c, or a loading control like β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
-
Signaling Pathways
The divergent metabolic effects of c9,t11-CLA and t10,c12-CLA are largely attributed to their differential regulation of key transcription factors that govern lipid and glucose metabolism.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling
PPARγ is a master regulator of adipogenesis and lipid storage.
Caption: Differential regulation of PPARγ signaling by CLA isomers.
The c9,t11-CLA isomer acts as a PPARγ agonist, promoting adipocyte differentiation and lipid storage, which can contribute to improved insulin sensitivity. In contrast, t10,c12-CLA has been shown to inhibit PPARγ activity.[4][5] This inhibition leads to reduced adipogenesis, increased lipolysis, and has been associated with inflammatory responses in adipose tissue.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Signaling
SREBP-1c is a key transcription factor that regulates the expression of genes involved in de novo lipogenesis (fatty acid synthesis).
Caption: Isomer-specific effects on SREBP-1c signaling pathways.
Studies have shown that c9,t11-CLA can downregulate the expression of SREBP-1c in the liver, leading to reduced de novo lipogenesis and potentially lower hepatic triglyceride levels. Conversely, t10,c12-CLA has been found to decrease SREBP-1c expression in adipocytes.[6] This contributes to a reduction in the expression of genes like lipoprotein lipase (LPL), thereby impairing the uptake of fatty acids into fat cells and contributing to a reduction in adipose tissue mass.[6][7]
References
- 1. Changes in body composition in mice during feeding and withdrawal of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. twinwoodcattle.com [twinwoodcattle.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of dietary conjugated linoleic acid isomers on lipid metabolism in hamsters fed high-carbohydrate and high- fat diets - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dichotomy of Conjugated Linoleic Acid Isomers: An In Vivo Comparative Guide
A comprehensive analysis of experimental data reveals the distinct and often opposing in vivo effects of the two primary isomers of conjugated linoleic acid (CLA), cis-9, trans-11 (c9,t11-CLA) and trans-10, cis-12 (t10,c12-CLA). While both isomers exhibit biological activity, their impact on lipid metabolism, body composition, and insulin (B600854) sensitivity diverges significantly, a critical consideration for researchers and drug development professionals.
Conjugated linoleic acid, a collective term for a group of positional and geometric isomers of linoleic acid, has garnered considerable attention for its potential health benefits. However, the biological effects of CLA are not uniform across its various isomeric forms. The two most studied isomers, c9,t11-CLA and t10,c12-CLA, have demonstrated markedly different physiological effects in numerous in vivo studies. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Contrasting Effects on Body Composition and Lipid Metabolism
The most pronounced difference between the two isomers lies in their effect on body composition. The t10,c12-CLA isomer is widely recognized as the primary mediator of body fat reduction.[1][2] In contrast, the c9,t11-CLA isomer generally shows little to no effect on adipose tissue mass.[3]
The reduction in body fat induced by t10,c12-CLA is often accompanied by other metabolic changes, including the potential for developing lipodystrophy, characterized by a significant loss of adipose tissue.[4][5] This isomer has been shown to inhibit lipoprotein lipase (B570770) and stearoyl-CoA desaturase (SCD), enzymes crucial for lipid uptake and synthesis in adipocytes.[2][4]
Conversely, the impact on plasma lipid profiles is more varied and can depend on the animal model studied. In some instances, t10,c12-CLA has been associated with an increase in LDL cholesterol.[3] The c9,t11-CLA isomer has been reported to have more favorable effects on lipid metabolism in some studies.[6][7]
Isomer-Specific Influence on Insulin Sensitivity
The effects of CLA isomers on insulin sensitivity present a complex picture. Rodent studies have suggested that t10,c12-CLA can induce insulin resistance, despite its fat-reducing properties.[6][8] This effect is thought to be linked to the changes in adipose tissue function and the development of a lipodystrophic state.[9]
On the other hand, a mixture of CLA isomers, and in some cases c9,t11-CLA alone, has been suggested to be potentially beneficial for managing insulin resistance.[8][10] However, human studies have yielded conflicting results, with some indicating that t10,c12-CLA can worsen insulin resistance in individuals with metabolic syndrome.[11]
Divergent Roles in Immune Function and Cancer
Both CLA isomers appear to modulate the immune system, though their specific effects can differ.[12] For instance, they have been shown to have differential effects on T cell populations and immunoglobulin subclasses.[12] In terms of anti-inflammatory properties, various CLA isomers, including t10,c12-CLA, have been shown to decrease the production of pro-inflammatory cytokines in vitro.[13]
In the context of cancer, both isomers have shown anti-carcinogenic properties in animal models, although the mechanisms may differ.[2][14] The c9,t11-CLA isomer is often highlighted for its tumor-suppressive actions.[1] It has been shown to inhibit the cyclooxygenase-2 pathway, while t10,c12-CLA may act through the lipooxygenase pathway and by inducing apoptosis.[14]
Quantitative Comparison of In Vivo Effects
To provide a clear overview of the differential effects of c9,t11-CLA and t10,c12-CLA, the following tables summarize quantitative data from various in vivo studies.
Table 1: Effects on Body Composition and Organ Weight
| Parameter | Animal Model | c9,t11-CLA Effect | t10,c12-CLA Effect | Reference |
| Adipose Tissue Mass | Hamsters | No significant change | Significantly reduced perirenal adipose tissue | [15] |
| Adipose Tissue Mass | Mice | No significant change | Significant reduction in adipose tissue | [4] |
| Liver Weight | Hamsters | Slight increase (8%) | Significant increase (25%) | [16] |
| Body Weight Gain | Hamsters | No significant difference from control | No significant difference from control | [3] |
Table 2: Effects on Plasma and Hepatic Lipids
| Parameter | Animal Model | c9,t11-CLA Effect | t10,c12-CLA Effect | Reference |
| Plasma Lipoproteins | Hamsters | No significant impact | No significant impact | [15] |
| LDL Cholesterol | Hamsters | No significant change | Higher than control and c9,t11-CLA groups | [3] |
| Hepatic Cholesterol | Hamsters | No significant change | Decreased compared to control | [3] |
| Hepatic Triglycerides | Hamsters | No significant change | Decreased compared to control | [3] |
| Serum Triglycerides | ob/ob Mice | Significantly reduced | No significant change | [6][7] |
| Serum NEFA | ob/ob Mice | Significantly reduced | No significant change | [6][7] |
Table 3: Effects on Glucose Metabolism and Insulin Sensitivity
| Parameter | Animal Model | c9,t11-CLA Effect | t10,c12-CLA Effect | Reference |
| Insulin Resistance | High-fat-fed Rats | Decreased | Decreased | [10] |
| Serum Glucose | ob/ob Mice | No significant change | Marked increase | [6][7] |
| Serum Insulin | ob/ob Mice | No significant change | Marked increase | [6][7] |
| Insulin Sensitivity | Obese Men | - | Increased insulin resistance | [11] |
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the cited in vivo studies. Specific details may vary between individual experiments.
Animal Models:
-
Mice: Various strains have been used, including BALB/c, C57BL/6J, and ob/ob mice, to investigate effects on body composition, lipodystrophy, and insulin resistance.[4][6][7][9]
-
Hamsters: Golden Syrian hamsters are often used to study the effects on lipid metabolism and plasma lipoprotein profiles.[1][3][15][16]
-
Rats: Sprague-Dawley and Zucker diabetic fatty (ZDF) rats have been utilized to examine effects on insulin sensitivity and energy metabolism.[8][10]
Diets and CLA Administration:
-
CLA isomers are typically incorporated into the diet at concentrations ranging from 0.25% to 1% (w/w).[1][3][4][10][15]
-
Control diets often contain linoleic acid or other oils like rapeseed or sunflower oil to be isocaloric with the CLA-supplemented diets.[3][4][15]
-
The duration of the feeding studies varies, commonly ranging from 4 to 8 weeks.[3][10][16]
Analytical Methods:
-
Body Composition: Determined by measuring the weights of specific adipose tissue depots (e.g., perirenal, epididymal) or using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Plasma and Hepatic Lipids: Measured using standard enzymatic colorimetric assays for triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol.
-
Gene Expression: Analyzed using real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of key genes involved in lipid metabolism and inflammation.[15]
-
Insulin Sensitivity: Assessed through glucose and insulin tolerance tests, or by calculating the homeostasis model assessment of insulin resistance (HOMA-IR).[17]
Signaling Pathways and Molecular Mechanisms
The distinct effects of c9,t11-CLA and t10,c12-CLA can be attributed to their differential regulation of key signaling pathways and transcription factors involved in metabolism.
Caption: Differential signaling pathways of c9,t11-CLA and t10,c12-CLA.
The t10,c12-CLA isomer exerts its potent effects on body fat by downregulating key lipogenic enzymes and transcription factors in adipocytes. It has been shown to reduce the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipid synthesis.[15] This leads to decreased activity of enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[15] Furthermore, t10,c12-CLA can induce apoptosis in adipocytes, partly through an increase in tumor necrosis factor-alpha (TNF-α).[9]
In contrast, c9,t11-CLA has been characterized as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[18] PPARγ is a key regulator of adipocyte differentiation and lipid metabolism. The activation of PPARγ by c9,t11-CLA may contribute to its more favorable effects on insulin sensitivity and its anti-carcinogenic properties.
Caption: A representative experimental workflow for in vivo CLA studies.
References
- 1. Effect of dietary conjugated linoleic acid isomers on lipid metabolism in hamsters fed high-carbohydrate and high- fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of t10,c12 CLA isomer compared with c9,t11 CLA isomer on lipid metabolism and body composition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-10,cis-12-CLA-caused lipodystrophy is associated with profound changes of fatty acid profiles of liver, white adipose tissue and erythrocytes in mice: possible link to tissue-specific alterations of fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Dietary conjugated linoleic acid and insulin sensitivity and resistance in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conjugated linoleic acid supplementation reduces adipose tissue by apoptosis and develops lipodystrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of conjugated linoleic acid isomers on insulin resistance and mRNA levels of genes regulating energy metabolism in high-fat-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Immunomodulatory properties of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isomer-specific effects of conjugated linoleic acid on gene expression in RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of dietary conjugated linoleic acid isomers on lipid metabolism in hamsters fed high-carbohydrate and high-fat diets | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 16. cambridge.org [cambridge.org]
- 17. Influence of different CLA isomers on insulin resistance and adipocytokines in pre-diabetic, middle-aged men with PPARγ2 Pro12Ala polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Pathways of 9(Z),11(Z)-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of 9(Z),11(Z)-Octadecadienoic acid, a naturally occurring conjugated linoleic acid (CLA) isomer. We present a detailed comparison of its efficacy with established anti-inflammatory agents, supported by experimental data. This document outlines the key signaling pathways involved, details of experimental methodologies, and quantitative comparisons to aid in the evaluation of its therapeutic potential.
Performance Comparison: this compound vs. Alternative Anti-Inflammatory Agents
This compound, also commonly known as cis-9, trans-11-CLA, has demonstrated notable anti-inflammatory effects across various experimental models. Its primary mechanisms of action involve the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).
In Vivo Comparative Efficacy
An in vivo study using a collagen-induced arthritis model in mice provided a direct comparison between dietary supplementation of 9(Z),11(E)-CLA and the selective COX-2 inhibitor, celecoxib (B62257). The results indicated that while celecoxib at a dose of 5 mg/kg body weight showed a greater reduction in arthritic severity, 0.5% dietary c9,t11-CLA also significantly reduced the severity of arthritis.
| Treatment Group | Dose | Reduction in Arthritic Severity (%) | Reduction in Paw IL-6 Levels |
| 9(Z),11(E)-CLA | 0.5% of diet | 34% (P < 0.01) | Decreased (P ≤ 0.05) |
| Celecoxib | 0.5 mg/kg bw | 16% | Not specified |
| Celecoxib | 5 mg/kg bw | 56% | Decreased (P ≤ 0.05) |
| Celecoxib | 50 mg/kg bw | 48% | Not specified |
| Corn Oil (Control) | 1% of diet | 0% | - |
Data sourced from a study on collagen-induced arthritis in mice.[1]
In Vitro Inhibition of Inflammatory Mediators
| Compound | Target Mediator | Cell Type | Concentration | % Inhibition |
| 13-KODE | Nitric Oxide (NO) | RAW 264.7 | 100 µM | 90% |
| 13-KODE | TNF-α | RAW 264.7 | 100 µM | 61% |
| 13-KODE | IL-1β | RAW 264.7 | 100 µM | 72% |
Data from a study on a derivative of this compound.[2]
In human bronchial epithelial cells, cis-9,trans-11-CLA was found to be more potent in reducing the release of the pro-inflammatory cytokine IL-8 compared to linoleic acid. This effect was mediated through the activation of PPARγ.
Key Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through two key pathways: the inhibition of NF-κB and the activation of PPARγ.
NF-κB Inhibition Pathway
This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS. By preventing the activation and nuclear translocation of NF-κB, this compound effectively dampens the inflammatory cascade.
PPARγ Activation Pathway
This compound acts as a ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPARγ by this fatty acid leads to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Anti-Inflammatory Activity Assay (RAW 264.7 Macrophages)
This protocol is used to assess the ability of a compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control for a pre-incubation period of 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
3. Measurement of Cytokine Production (TNF-α, IL-6, IL-1β):
-
The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.
1. Cell Transfection and Treatment:
-
RAW 264.7 cells are seeded in 12-well plates.
-
Cells are co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, cells are pre-treated with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α) for 6-8 hours.
2. Luciferase Activity Measurement:
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
A decrease in the normalized luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.
PPARγ Activation Assay (Reporter Gene Assay)
This assay determines the ability of a compound to activate the PPARγ nuclear receptor.
1. Cell Transfection and Treatment:
-
A suitable cell line (e.g., HEK293T or COS-7) is co-transfected with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector, and a control vector for normalization.
-
After 24 hours, cells are treated with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.
2. Luciferase Activity Measurement:
-
Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.
-
The fold induction of luciferase activity relative to the vehicle control is calculated after normalization. An increase in luciferase activity indicates PPARγ activation.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways, primarily by inhibiting NF-κB and activating PPARγ. While direct quantitative comparisons with a broad range of anti-inflammatory drugs are still emerging, the available data suggests it is a promising candidate for further investigation as a novel anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the therapeutic potential of this unique fatty acid.
References
A Comparative Guide to the In Vivo Efficacy of 9(Z),11(Z)-Conjugated Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of 9(Z),11(Z)-conjugated linoleic acid (CLA), also known as cis-9, trans-11 CLA, against other fatty acids, primarily its trans-10, cis-12 CLA isomer and the parent molecule, linoleic acid. The information is collated from preclinical studies to elucidate its potential in various biological processes.
Comparative Efficacy of 9(Z),11(Z)-CLA and Other Fatty Acids
The biological effects of conjugated linoleic acid are highly isomer-specific. The two most studied isomers, 9(Z),11(E)-CLA and 10(E),12(Z)-CLA, often exhibit distinct and sometimes opposing effects.
Anti-Carcinogenic Effects
In vivo studies, predominantly in rodent models, have demonstrated the anti-carcinogenic properties of CLA. The 9(Z),11(E)-CLA isomer, in particular, has been shown to be effective in inhibiting the development of certain cancers.
| Parameter | 9(Z),11(E)-CLA | 10(E),12(Z)-CLA | Linoleic Acid |
| Mammary Tumorigenesis (Rat Model) | Decreased incidence in all reported studies[1] | Decreased incidence in some studies[1] | No significant inhibitory effect |
| Forestomach Tumorigenesis (Mouse Model) | Decreased incidence[1] | Decreased incidence[1] | No significant inhibitory effect |
| Spontaneous Intestinal/Mammary Tumors | No effect on development[1] | Increased development of genetically induced tumors[1] | Not reported |
Effects on Body Composition
The impact of CLA on body composition, particularly fat reduction, is one of its most studied attributes. The 10(E),12(Z)-CLA isomer appears to be the primary mediator of this effect.
| Parameter | 9(Z),11(E)-CLA | 10(E),12(Z)-CLA | Linoleic Acid |
| Body Fat Reduction (Mouse Model) | Minimal to no effect[2] | Significant reduction in adipose tissue weight[2] | No significant effect |
| Body Weight (Mouse Model) | Minimal impact[2] | Transitory reduction in body weight[2] | No significant effect |
| Body Composition (Adult Rat Model) | No significant effect on body fat or lean mass[3][4] | No significant effect on body fat or lean mass[3][4] | No significant effect |
It is important to note that the effects of CLA on body composition can be species-dependent, with mice showing more pronounced responses than rats.[2]
Experimental Protocols
The following section outlines a generalized experimental workflow for assessing the in vivo efficacy of 9(Z),11(Z)-CLA in rodent models, based on methodologies recurrently cited in the literature.
Experimental Workflow for In Vivo Efficacy Assessment of CLA Isomers
Caption: Generalized workflow for in vivo studies of CLA.
Signaling Pathways
The diverse biological activities of 9(Z),11(Z)-CLA and other fatty acids are mediated through their interaction with various cellular signaling pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
9(Z),11(E)-CLA is a potent ligand and activator of PPARα.[5][6] This interaction is a key mechanism for its effects on lipid metabolism.
References
- 1. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cis-9, trans-11 and trans-10, cis-12 conjugated linoleic acid isomers do not modify body composition in adult sedentary or exercised rats. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
A Comparative Analysis of 9(Z),11(Z)-Octadecadienoic Acid and Its Isomers in Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 9(Z),11(Z)-octadecadienoic acid and its closely related isomers, focusing on their anti-inflammatory, anticancer, and metabolic effects. The information presented is collated from various preclinical studies to facilitate a clear comparison of their potential as therapeutic agents. While direct comparative studies are often limited, this guide synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways.
Overview of Biological Activities
This compound, a conjugated linoleic acid (CLA), and its isomers are known to exhibit a range of biological effects. These include antioxidant, anti-inflammatory, anticancer, and metabolic modulatory properties.[1] The specific stereochemistry of these fatty acids plays a crucial role in their biological function, leading to varying potencies and mechanisms of action among different isomers.
Quantitative Data Comparison
The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the efficacy of this compound and its isomers.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Not specified | Antitumor Activity | EC50 | 446.1 µM | [2] |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) | MDA-MB-231 (Breast Cancer) | Mammosphere Formation | Inhibition | Significant reduction in mammosphere formation | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Parameter | Method | Result | Reference |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | Griess Assay | Significant inhibition at 50 µM and 100 µM | [4][5] |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) | RAW 264.7 (Macrophage) | TNF-α Secretion | ELISA | Significant reduction at 50 µM and 100 µM | [4][5] |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) | RAW 264.7 (Macrophage) | IL-1β Secretion | ELISA | Significant reduction at 50 µM and 100 µM | [4][5] |
| 8-Oxo-9-octadecenoic acid (OOA) | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | Griess Assay | Concentration-dependent inhibition (12.5, 25, and 50 µM) | [6] |
| 8-Oxo-9-octadecenoic acid (OOA) | RAW 264.7 (Macrophage) | TNF-α Production | ELISA | Concentration-dependent inhibition | [6] |
| 8-Oxo-9-octadecenoic acid (OOA) | RAW 264.7 (Macrophage) | IL-6 Production | ELISA | Concentration-dependent inhibition | [6] |
Table 3: Metabolic Regulation
| Compound | Target | Assay | Effect | Reference |
| 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | PPARγ | Reporter Gene Assay | Activation, induced mRNA expression of PPARγ target genes | [7][8][9] |
| 13-Oxo-9E,11E-octadecadienoic acid | PPARα | Luciferase Assay | Potent activation | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound and its isomers are provided below.
Anti-inflammatory Activity Assays
3.1.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and incubated for 24 hours.[6][12]
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-4 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 12-24 hours.[4][12]
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6]
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540-550 nm using a microplate reader.[5][6] The nitrite (B80452) concentration is determined from a sodium nitrite standard curve.
3.1.2. Cytokine Measurement by ELISA
This protocol measures the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compound and LPS as described in the NO production assay.
-
Supernatant Collection: After the incubation period, the cell culture supernatants are collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[12]
Anticancer Activity Assays
3.2.1. Mammosphere Formation Assay for Breast Cancer Stem Cells
This assay assesses the ability of cancer stem cells to form spherical colonies (mammospheres), a measure of their self-renewal capacity.
-
Cell Culture: MDA-MB-231 cells are grown to 70-80% confluency in standard adherent culture conditions.[4]
-
Single-Cell Suspension: Cells are trypsinized and processed to obtain a single-cell suspension.
-
Seeding: Cells are seeded at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment plates containing mammosphere-specific medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).[4]
-
Incubation: Plates are incubated at 37°C and 5% CO2 for 5-10 days without disturbance.[4]
-
Quantification: The number of mammospheres larger than a certain size (e.g., 40-60 µm) is counted to determine the sphere-forming efficiency.[4]
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as NF-κB and MAPK.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[6]
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[6]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p65 NF-κB, phospho-IκBα, phospho-ERK) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its isomers are mediated through the modulation of key signaling pathways.
Anti-inflammatory Signaling
Isomers of this compound have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4][6]
Experimental Workflow for Anti-inflammatory Screening
A typical workflow for evaluating the anti-inflammatory potential of a compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 13-Oxo-9E,11E-octadecadienoic acid | PPAR | TargetMol [targetmol.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
Replicating Published Findings on 9(Z),11(Z)-CLA's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported bioactive effects of 9(Z),11(Z)-Conjugated Linoleic Acid (CLA), with a focus on replicating key experimental findings. It includes a compilation of quantitative data from various studies, detailed experimental protocols for common bioassays, and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative findings on the bioactivity of 9(Z),11(Z)-CLA across different experimental models.
Table 1: Anti-Cancer Effects of 9(Z),11(Z)-CLA
| Cell Line | Concentration | Effect | Reference |
| MCF-7 (Breast Cancer) | 200 µM | 91.05% inhibition of cell growth after 8 days.[1] | [1] |
| MDA-MB-231, T98G, SAOS-2 | 200 µM | Most effective concentration for suppressing cell viability.[2] | [2] |
| HT-29 (Colon Cancer) | Not specified | Inhibition of proliferation.[3] | [3] |
| Caco-2 (Colon Cancer) | Not specified | Inhibition of proliferation.[3] | [3] |
| PC-3 (Prostate Cancer) | 100-150 µM | Significant decrease in 5-LOX protein levels.[4] | [4] |
| SGC-7901 (Gastric Carcinoma) | Not specified | Inhibition of adhesion and chemotaxis. |
Table 2: Anti-Inflammatory Effects of 9(Z),11(Z)-CLA
| Cell Model | Treatment | Effect | Reference |
| Bovine Mammary Epithelial Cells | 50 µM | Reduced expression of phospho-p65, phospho-IκB, and TLR4 after E. coli challenge.[5] | [5] |
| EA.hy926 (Endothelial Cells) | 1 µM | Decreased concentrations of MCP-1, IL-6, IL-8, and RANTES.[6] | [6] |
| RAW 264.7 (Macrophages) | Not specified | Decreased LPS-induced IL-1α, IL-1β, and IL-6 mRNA and protein levels.[7] | [7] |
| Collagen-Induced Arthritic Mice | 0.125% (w/w) in diet | Maximized anti-inflammatory effects.[8] | [8] |
Table 3: Effects on Signaling Pathways
| Pathway | Cell Line/Model | Effect | Reference |
| Wnt/β-catenin | MDA-MB-231, T98G, SAOS-2 | Decreased β-catenin expression, increased Dkk-1 expression.[2] | [2] |
| PPARγ | Human Preadipocytes | Increased expression of PPARγ and its target genes.[9] | [9] |
| NF-κB | Bovine Mammary Epithelial Cells | Suppressed nuclear translocation of phospho-p65.[5] | [5] |
| APC/β-catenin/TCF-4 | HT-29 Colon Cells | Downregulation of target genes.[3] | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.
Cell Viability and Proliferation (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cells of interest (e.g., MCF-7, HT-29)
-
96-well plates
-
Complete culture medium
-
9(Z),11(Z)-CLA stock solution (dissolved in a suitable solvent like ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 9(Z),11(Z)-CLA and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using 9(Z),11(Z)-CLA treatment for the desired duration. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
qPCR is used to measure the mRNA levels of target genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., IL-6, TNF-α, β-catenin, PPARγ) and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR detection system
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p65, IκBα, β-catenin, PPARγ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for investigating the bioactivity of 9(Z),11(Z)-CLA.
Caption: The inhibitory effect of 9(Z),11(Z)-CLA on the NF-κB signaling pathway.
Caption: Activation of the PPARγ signaling pathway by 9(Z),11(Z)-CLA.
Caption: Negative regulation of the Wnt/β-catenin signaling pathway by 9(Z),11(Z)-CLA.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
A Head-to-Head Comparison of Conjugated Linoleic Acid (CLA) Isomer Mixtures: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the biological activities of different conjugated linoleic acid (CLA) isomer mixtures, with a primary focus on the two most prevalent and biologically active isomers: cis-9, trans-11 (c9,t11) CLA and trans-10, cis-12 (t10,c12) CLA. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key signaling pathways.
Conjugated linoleic acid refers to a group of positional and geometric isomers of linoleic acid.[1] The biological effects of CLA are highly isomer-specific, with the c9,t11 and t10,c12 isomers often exhibiting distinct and sometimes opposing actions.[2] Commercially available CLA supplements are typically a 1:1 mixture of these two isomers.[2] Understanding the unique properties of each isomer is critical for targeted therapeutic development.
Data Presentation: Quantitative Comparison of CLA Isomer Effects
The following tables summarize the key differential effects of the c9,t11 and t10,c12 CLA isomers based on data from animal and human studies.
Table 1: Effects on Body Composition
| Feature | c9,t11-CLA | t10,c12-CLA | CLA Mixture (50:50) | Key Findings & Citations |
| Body Fat Mass | No significant effect or slight increase. | Significant reduction. | Reduction observed. | In hamsters, t10,c12-CLA at 1%, 2%, and 3% of the diet significantly lowered body fat mass, while c9,t11-CLA had no effect.[3] In overweight humans, 3g/day of t10,c12-CLA for 18 weeks resulted in a non-significant decrease in body fat mass of 0.9 ± 1.7 kg, similar to the 0.8 ± 2.1 kg decrease with 3g/day of c9,t11-CLA.[4] |
| Lean Body Mass | No significant effect. | Increase observed in some studies. | Increase observed. | In aging female C57Bl/6J mice fed a 0.5% CLA diet for 6 months, both the t10,c12-CLA and the CLA mix groups showed increased lean mass.[5] Hamsters fed 1% and 2% t10,c12-CLA had higher lean mass compared to control and c9,t11-CLA groups.[3] |
| Adipocyte Differentiation | May promote lipid accumulation. | Inhibits differentiation. | Inhibitory effect. | The t10,c12 isomer has been shown to decrease the differentiation of 3T3-L1 adipocytes.[6] |
Table 2: Effects on Lipid Metabolism
| Feature | c9,t11-CLA | t10,c12-CLA | CLA Mixture (50:50) | Key Findings & Citations |
| LDL-Cholesterol | No significant effect. | Increase observed in some studies. | Variable effects. | In hamsters, t10,c12-CLA-fed animals showed higher LDL-C concentrations (0.9+/-0.1 mmol/L) compared to linoleic acid (0.6+/-0.1 mmol/L) or c9,t11-CLA (0.7+/-0.1 mmol/L).[2][7] |
| HDL-Cholesterol | No significant effect. | Decrease observed in some studies. | Variable effects. | A study on hamsters showed that a CLA mix and t10,c12-CLA decreased HDL-cholesterol by 8% and 11% respectively, while c9,t11-CLA had no significant effect. |
| Hepatic Lipids | May reduce hepatic triacylglycerol. | Can induce fatty liver (hepatic steatosis). | Can induce fatty liver. | In hamsters, t10,c12-CLA consumption decreased hepatic cholesterol and triglycerides.[2][7] However, in mice, t10,c12-CLA is associated with hepatic steatosis. |
| Triglycerides | May reduce serum triglycerides. | May increase VLDL-triacylglycerol. | Variable effects. | In ob/ob mice, the c9,t11-CLA isomer improved lipid metabolism, including reduced serum triglycerides. |
Table 3: Effects on Glucose Metabolism and Inflammation
| Feature | c9,t11-CLA | t10,c12-CLA | CLA Mixture (50:50) | Key Findings & Citations |
| Insulin (B600854) Sensitivity | May improve insulin sensitivity. | Can induce insulin resistance. | Can induce insulin resistance. | In aging female C57Bl/6J mice, the c9,t11 isomer prevented insulin resistance, whereas the t10,c12 isomer and the mix contributed to increased insulin resistance.[5] |
| Anti-Carcinogenic Effects | Considered the primary anti-carcinogenic isomer. | Also shows anti-carcinogenic effects, but may promote colon carcinogenesis in some models. | Anti-carcinogenic effects observed. | The c9,t11 isomer is mainly responsible for the anticarcinogenic effect of CLA.[1] The t10,c12 isomer has been shown to promote adenoma growth in the Min mouse model of intestinal carcinogenesis.[8] |
| Inflammatory Pathways | Inhibits cyclooxygenase-2 (COX-2) pathway. | Inhibits lipooxygenase (LOX) pathway. | Modulates both pathways. | The two isomers regulate tumor growth through different mechanisms, with c9,t11-CLA inhibiting the COX-2 pathway and t10,c12-CLA inhibiting the LOX pathway. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CLA isomer effects. Below are summarized protocols for the analysis of CLA isomers and for in vitro cell culture assays.
Protocol 1: Analysis of CLA Isomers by Gas Chromatography (GC)
This protocol outlines the steps for the quantification of CLA isomers in biological samples.
1. Lipid Extraction:
- Homogenize tissue samples (e.g., liver, adipose tissue) in a mixture of n-hexane/isopropanol (3:2, v/v).
- Filter the suspension to remove solid particles.
- Wash the filtrate with a sodium sulfate (B86663) solution to remove the non-lipid fraction.
- Separate the organic phase and dry it under sodium sulfate.
- Evaporate the solvent to obtain the crude lipid extract.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
- Dissolve the lipid extract in dry toluene.
- Add 0.5 M sodium methoxide (B1231860) in anhydrous methanol (B129727) and incubate at 50°C for 10 minutes.[9]
- Neutralize the reaction with glacial acetic acid.[9]
- Add water and extract the FAMEs with hexane (B92381).[9]
- Dry the hexane layer over anhydrous sodium sulfate and evaporate the solvent.[9]
- Re-dissolve the FAMEs in hexane for GC analysis.[9]
3. Gas Chromatography Analysis:
- Column: Use a highly polar capillary column, such as a CP-Sil 88 (100-m x 0.25-mm i.d., 0.20-µm film thickness) or equivalent.[1]
- Carrier Gas: Helium.[1]
- Temperatures:
- Injector: 250°C[1]
- Detector (FID): 250°C[1]
- Oven: Isothermal at 190°C or a temperature program (e.g., 60°C for 1 min, then increase at 20°C/min to 170°C and hold).[1][9]
- Injection: 1 µL injection volume with a split ratio of 1:50.[1]
- Identification and Quantification: Identify CLA isomer peaks by comparing retention times with certified reference standards. Quantify using an internal standard (e.g., heptadecanoic acid).[1]
Protocol 2: In Vitro Adipocyte Differentiation Assay
This protocol is used to assess the effects of CLA isomers on the differentiation of preadipocytes.
1. Cell Culture:
- Culture preadipocytes (e.g., 3T3-L1 or primary human preadipocytes) in a suitable growth medium.
- Induce differentiation using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
2. CLA Treatment:
- During differentiation, treat the cells with the desired concentration of individual CLA isomers (e.g., 100 µM of c9,t11-CLA or t10,c12-CLA) or a vehicle control (e.g., BSA).
3. Assessment of Differentiation:
- Oil Red O Staining: After a set period of differentiation (e.g., 6-12 days), fix the cells and stain with Oil Red O to visualize lipid droplet accumulation. Quantify by extracting the dye and measuring its absorbance.
- Gene Expression Analysis: Extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key adipogenic marker genes, such as PPARγ and C/EBPα.[10]
Signaling Pathways and Mechanisms of Action
The distinct biological effects of c9,t11-CLA and t10,c12-CLA are rooted in their differential modulation of key signaling pathways.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling
PPARγ is a master regulator of adipogenesis. Both c9,t11-CLA and t10,c12-CLA can act as ligands for PPARγ. However, the t10,c12 isomer has been shown to antagonize ligand-dependent PPARγ activity, leading to a downregulation of PPARγ target genes involved in glucose and fatty acid uptake and triglyceride synthesis.[11][12] This contributes to its anti-adipogenic effects.
Differential regulation of PPARγ by CLA isomers.
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) Signaling
SREBP-1c is a key transcription factor that regulates genes involved in fatty acid synthesis. The t10,c12-CLA isomer has been shown to inhibit the expression and processing of SREBP-1c, leading to a decrease in the transcription of lipogenic enzymes.[13][14][15] This is a primary mechanism for its fat-reducing effects.
Inhibition of SREBP-1c-mediated lipogenesis by t10,c12-CLA.
Inflammatory Signaling Pathways
CLA isomers also exhibit differential effects on inflammatory pathways. The c9,t11 isomer primarily inhibits the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, while the t10,c12 isomer inhibits the lipoxygenase (LOX) pathway, which is responsible for leukotriene synthesis. These distinct actions contribute to their different roles in inflammation and carcinogenesis.
Differential inhibition of inflammatory pathways by CLA isomers.
Experimental Workflow for Comparative Analysis
A typical experimental workflow for comparing the effects of different CLA isomer mixtures is outlined below.
A generalized workflow for comparing CLA isomer effects.
Conclusion
The available evidence strongly indicates that the biological effects of conjugated linoleic acid are isomer-dependent. The trans-10, cis-12 isomer is the primary driver of the fat reduction and lean mass accretion effects attributed to CLA, largely through the inhibition of PPARγ and SREBP-1c. Conversely, the cis-9, trans-11 isomer appears to be the main contributor to the anti-carcinogenic properties of CLA and may have beneficial effects on insulin sensitivity. Researchers and drug development professionals should consider the specific desired outcome when selecting a CLA isomer mixture for their studies and potential therapeutic applications. The use of purified isomers is essential for elucidating precise mechanisms of action and avoiding confounding effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effects of t10,c12 CLA isomer compared with c9,t11 CLA isomer on lipid metabolism and body composition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. twinwoodcattle.com [twinwoodcattle.com]
- 5. Effect of dietary conjugated linoleic acid isomers on lipid metabolism in hamsters fed high-carbohydrate and high- fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Adenoma growth stimulation by the trans-10, cis-12 isomer of conjugated linoleic acid (CLA) is associated with changes in mucosal NF-kappaB and cyclin D1 protein levels in the Min mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Trans-10, Cis-12 Conjugated Linoleic Acid Antagonizes Ligand-Dependent PPARγ Activity in Primary Cultures of Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Stearoyl-Coenzyme A Desaturase 1 by trans-10, cis-12 Conjugated Linoleic Acid via SREBP1 in Primary Goat Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Differential Gene Expression in Response to Octadecadienoic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression regulated by various isomers of octadecadienoic acid, with a primary focus on the well-studied conjugated linoleic acid (CLA) isomers, 9(Z),11(E)-CLA and 10(E),12(Z)-CLA, due to the limited direct research on 9(Z),11(Z)-Octadecadienoic acid. The information presented herein is intended to offer insights into the potential biological activities and signaling pathways modulated by these fatty acids, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Gene Expression
The biological effects of octadecadienoic acid isomers are highly dependent on their specific geometric and positional configurations. The most extensively researched isomers, 9(Z),11(E)-CLA and 10(E),12(Z)-CLA, have been shown to exert distinct and sometimes opposing effects on gene expression, particularly in the context of inflammation, cell proliferation, and lipid metabolism.
While direct transcriptomic data for this compound is scarce, studies on other isomers provide a framework for understanding its potential activities. For instance, a study comparing five different CLA isomers revealed that 9(E),11(E)-CLA regulates gene expression in a distinct manner in a mouse macrophage cell line, highlighting the principle of isomer-specific effects.[1]
The following tables summarize the known effects of the major CLA isomers on the expression of key genes.
Table 1: Differential Gene Expression in Response to 9(Z),11(E)-CLA (c9,t11-CLA)
| Gene Target | Cell Type/Model | Observed Effect | Biological Implication | Reference |
| c-myc, cyclin D1, c-jun | Human HT-29 and Caco-2 colon cells | Repression of mRNA expression | Inhibition of cell proliferation | [2] |
| β-Catenin | Human HT-29 colon cells | Repression of mRNA and protein expression | Downregulation of Wnt/β-catenin signaling | [2] |
| PPARδ | Human HT-29 colon cells | Repression of mRNA expression | Modulation of lipid metabolism and cell proliferation | [2] |
| Intestinal Alkaline Phosphatase (IAP) | Human Caco-2 colon cells | Induction of mRNA expression | Promotion of cell differentiation | [2] |
| TNF-α, IL-1β, IL-6 | Mouse model of arthritis | Reduction of expression | Anti-inflammatory effects | [3] |
| IL-8 | Human epithelial cells | Reduction of levels | Attenuation of inflammation | [1] |
| PGC-1α, NRF-1, Tfam | C2C12 cells | Increased expression | Stimulation of mitochondrial biogenesis | [4] |
| Cytochrome c (Cyt C) | C2C12 cells | Increased expression | Role in mitochondrial respiration and apoptosis | [4] |
Table 2: Differential Gene Expression in Response to 10(E),12(Z)-CLA (t10,c12-CLA)
| Gene Target | Cell Type/Model | Observed Effect | Biological Implication | Reference |
| Genes in lipid metabolism and mitochondrial pathways | Goat mammary epithelial cells | Broadly affected expression (GPR40-dependent) | Modulation of lipid synthesis | [5] |
| FASN, ACACA, SREBP-1 | Goat mammary epithelial cells | Suppression of protein expression | Inhibition of lipogenesis | [5] |
| PGC-1α | Goat mammary epithelial cells | Reduced expression | Impaired mitochondrial activity | [5] |
| PGC-1α, NRF-1, Tfam | C2C12 cells | Increased expression | Stimulation of mitochondrial biogenesis | [4] |
| Voltage-dependent anion channel (VDAC) | C2C12 cells | Increased expression | Role in mitochondrial metabolism | [4] |
| TNF-α, IL-6 | CLA fed mice | Increased levels (in some studies) | Pro-inflammatory effects | [1] |
Signaling Pathways Modulated by Octadecadienoic Acid Isomers
The differential gene expression observed in response to CLA isomers is mediated by a complex network of signaling pathways. Key pathways identified include those involving Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB).
A derivative of 9(Z),11(E)-octadecadienoic acid, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), has been shown to down-regulate c-Myc, a critical transcription factor in cell proliferation and stemness.[6] The anti-inflammatory effects of 13-Oxo-ODE are also linked to the inhibition of the NF-κB and MAPK signaling pathways.[7]
The 9(Z),11(E)-CLA isomer has been found to activate human PPARδ and its inhibitory effect on IL-8 production is mediated through the activation of PPARγ.[2][8] In contrast, some studies suggest that the effects of t10,c12-CLA on lipid metabolism are dependent on the G-protein coupled receptor 40 (GPR40).[5]
Below are diagrams illustrating the general experimental workflow for studying differential gene expression and a simplified representation of the NF-κB signaling pathway, which is a common target of CLA isomers.
Experimental Protocols
The following section outlines a representative methodology for investigating the effects of octadecadienoic acid isomers on gene expression in a cell culture model.
Cell Culture and Fatty Acid Treatment
-
Cell Line: Human colon adenocarcinoma cells (HT-29 or Caco-2) are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Fatty Acid Preparation: The octadecadienoic acid isomer of interest is dissolved in a suitable solvent (e.g., ethanol) to prepare a stock solution. This stock is then diluted in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent alone) should be included in all experiments.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with the treatment medium containing the fatty acid isomer or vehicle control, and the cells are incubated for a specified period (e.g., 24-48 hours).
RNA Isolation and Quantification
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer from a commercial RNA isolation kit.
-
RNA Isolation: Total RNA is isolated from the cell lysate according to the manufacturer's protocol of the chosen kit. This typically involves steps of binding the RNA to a silica (B1680970) membrane, washing, and eluting the purified RNA.
-
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or by agarose (B213101) gel electrophoresis.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, where the expression level is normalized to the reference gene and compared to the vehicle control group.
Conclusion
The available evidence strongly indicates that octadecadienoic acid isomers, particularly the CLA isomers 9(Z),11(E)-CLA and 10(E),12(Z)-CLA, are potent modulators of gene expression. Their effects are isomer-specific and impact a wide range of biological processes, including inflammation, cell cycle control, and lipid metabolism. While direct experimental data on this compound is currently lacking, the comparative data from other isomers provide a valuable foundation for future research. Further investigation into the transcriptomic effects of the 9(Z),11(Z) isomer is warranted to fully elucidate its potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a starting point for researchers aiming to explore the intricate roles of these fatty acids in cellular and molecular biology.
References
- 1. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular effects of cis-9, trans-11-conjugated linoleic acid in enterocytes: effects on proliferation, differentiation, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cis-9,trans-11-CLA exerts anti-inflammatory effects in human bronchial epithelial cells and eosinophils: comparison to trans-10,cis-12-CLA and to linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of 9(Z),11(Z)-CLA: A Comparative Guide Using the ORAC Assay
For researchers, scientists, and drug development professionals, understanding the antioxidant capacity of bioactive compounds is paramount. This guide provides a comprehensive comparison of the antioxidant potential of 9(Z),11(Z)-Conjugated Linoleic Acid (CLA), leveraging the industry-standard Oxygen Radical Absorbance Capacity (ORAC) assay. This document outlines the experimental protocol for evaluating lipophilic antioxidants and presents available comparative data to contextualize the antioxidant efficacy of this specific CLA isomer.
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-carcinogenic, and immune-modulatory effects. The antioxidant properties of CLA isomers are believed to contribute significantly to these health benefits. This guide focuses on the 9(Z),11(Z)-CLA isomer and its capacity to neutralize peroxyl radicals, a major class of reactive oxygen species (ROS) implicated in cellular damage and various pathologies.
Comparative Antioxidant Capacity: An Overview
While direct, quantitative ORAC values for pure 9(Z),11(Z)-CLA are not extensively reported in publicly available literature, existing research consistently supports the antioxidant activity of various CLA isomers. Studies employing other antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, have demonstrated that CLA isomers, including the predominant cis-9, trans-11 and trans-10, cis-12 isomers, possess notable radical-quenching abilities.
For a comprehensive understanding, the antioxidant capacity of 9(Z),11(Z)-CLA should be compared against well-established lipophilic antioxidants like tocopherols (B72186) (Vitamin E) and other relevant CLA isomers. The ORAC assay provides a robust platform for such comparisons, expressing results in Trolox Equivalents (TE), which allows for a standardized assessment.
Table 1: Comparative Antioxidant Capacity via ORAC Assay
| Compound | ORAC Value (µmol TE/g) | Notes |
| 9(Z),11(Z)-CLA | Data not readily available in cited literature. | Possesses demonstrated antioxidant and radical scavenging properties in various studies. Further quantitative analysis using the lipophilic ORAC assay is warranted. |
| α-Tocopherol | Not explicitly quantified in direct comparison. | A well-established lipophilic antioxidant used as a benchmark in lipid peroxidation studies. |
| Other CLA Isomers (e.g., c9,t11-CLA, t10,c12-CLA) | Data not readily available in cited literature. | Isomer-specific differences in antioxidant activity have been reported in non-ORAC assays, suggesting the importance of evaluating each isomer individually. |
Note: The absence of specific ORAC values for 9(Z),11(Z)-CLA in the table highlights a research gap and underscores the importance of conducting dedicated ORAC assays for this specific isomer to enable direct quantitative comparisons.
Experimental Protocol: Lipophilic ORAC Assay
The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method used to assess the antioxidant capacity of various substances. For lipophilic compounds like 9(Z),11(Z)-CLA, a modified protocol is employed to ensure proper solubilization and interaction with the assay components.
Principle: The assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve relative to a blank and is expressed as Trolox equivalents.
Key Reagents and Materials:
-
9(Z),11(Z)-CLA and other test compounds
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Organic solvent (e.g., acetone, ethanol) for dissolving lipophilic samples
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Trolox in the chosen organic solvent.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer immediately before use.
-
-
Sample and Standard Preparation:
-
Dissolve 9(Z),11(Z)-CLA and other lipophilic test compounds in the organic solvent to create stock solutions.
-
Prepare a series of dilutions for the test compounds and Trolox standard in the appropriate solvent.
-
-
Assay Protocol:
-
Pipette the phosphate buffer, fluorescein solution, and either the sample, standard, or blank (solvent) into the wells of the 96-well microplate.
-
Incubate the plate at 37°C for a pre-incubation period to allow for temperature equilibration.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity every minute for at least 60 minutes using the microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox Equivalents per gram of the compound (µmol TE/g).
-
Experimental Workflow
The following diagram illustrates the key steps involved in the lipophilic ORAC assay.
Caption: Workflow of the Lipophilic Oxygen Radical Absorbance Capacity (ORAC) Assay.
Conclusion
The Oxygen Radical Absorbance Capacity assay serves as a valuable tool for quantifying the antioxidant potential of lipophilic compounds such as 9(Z),11(Z)-CLA. While qualitative evidence strongly suggests its efficacy as an antioxidant, this guide highlights the need for further research to establish a definitive quantitative ORAC value. By following the detailed experimental protocol provided, researchers can systematically evaluate and compare the antioxidant capacity of 9(Z),11(Z)-CLA against other relevant molecules, thereby contributing to a more complete understanding of its biological significance and potential therapeutic applications in mitigating oxidative stress.
Safety Operating Guide
Proper Disposal of 9(Z),11(Z)-Octadecadienoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 9(Z),11(Z)-Octadecadienoic acid, a member of the conjugated linoleic acid (CLA) family. Adherence to these guidelines is essential for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations. |
| Hand Protection | Wear appropriate, chemical-resistant gloves to prevent skin exposure. |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | In case of aerosolization or handling in poorly ventilated areas, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste, in line with federal and local regulations.[1][2][3] Never dispose of this chemical down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw cap.[1][2][6] Plastic containers are often preferred.[2]
-
The container must be in good condition, free from damage or deterioration.[3]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][2] Include the approximate concentration and any other components mixed with the waste.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2][6]
-
The maximum amount of hazardous waste allowed in an SAA is 55 gallons. For acutely toxic "P-listed" waste, the limit is one quart.[1][2]
-
Ensure the container is kept closed except when adding waste.[1][2][6]
-
-
Waste Pickup and Disposal:
Quantitative Waste Management Data
| Parameter | Guideline |
| Maximum SAA Hazardous Waste Volume | 55 gallons[1][2] |
| Maximum SAA Acutely Toxic Waste Volume | 1 quart[1][2] |
| Maximum SAA Storage Time | 12 months (as long as accumulation limits are not exceeded)[1][2] |
| Container Headroom | Leave at least one inch of headroom to allow for expansion.[6] |
| Aqueous Waste pH for Drain Disposal | N/A - Do not dispose of this compound down the drain. This is for approved aqueous solutions only.[4][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols. For handling and safety protocols within an experimental context, please refer to your institution-specific standard operating procedures and the relevant safety data sheets for all chemicals used. Always practice waste minimization by ordering the smallest quantity of chemicals required and reducing the scale of experiments whenever possible.[1][2]
References
Safeguarding Your Research: A Comprehensive Guide to Handling 9(Z),11(Z)-Octadecadienoic Acid
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 9(Z),11(Z)-Octadecadienoic acid, a conjugated linoleic acid isomer, ensuring the integrity of your research and the safety of laboratory personnel.
While some safety data sheets (SDS) for isomers of conjugated linoleic acid suggest they are not classified as hazardous materials, a conservative approach is recommended due to the lack of comprehensive hazard data for all specific isomers. One supplier advises that related compounds should be considered potentially hazardous until more information is available. Therefore, adherence to the following personal protective equipment (PPE), operational, and disposal plans is crucial.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is recommended when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166, ANSI Z87.1, or equivalent national standards. Essential for protecting eyes from potential splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | An acid-resistant laboratory coat is standard for handling minor quantities. |
| Respiratory Protection | Respirator | Not generally required for small quantities in a well-ventilated area. However, if aerosols or mists may be generated, a respirator with an appropriate filter for organic vapors should be used. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.
-
Preparation and Area Setup :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that safety showers and eyewash stations are easily accessible.
-
Remove all potential ignition sources from the handling area.
-
Confirm that all glassware and equipment are clean and dry.
-
-
Handling the Compound :
-
Don the appropriate PPE as detailed in the table above.
-
Allow the container to reach room temperature before opening to avoid moisture condensation.
-
Carefully weigh or measure the required amount of the acid.
-
Keep the container tightly sealed when not in use to prevent degradation.
-
-
In Case of a Spill :
-
For minor spills, absorb the substance with an inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a clearly labeled, sealed container for proper disposal.
-
For major spills, evacuate the area immediately and follow your institution's emergency response procedures.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
| Contaminated Materials | Any materials used to clean up spills (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container and disposed of as chemical waste. |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be recycled or disposed of according to institutional guidelines. |
By adhering to these safety protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
